molecular formula C10H7N5O2 B7772823 8-amino-10H-benzo[g]pteridine-2,4-dione

8-amino-10H-benzo[g]pteridine-2,4-dione

Cat. No.: B7772823
M. Wt: 229.19 g/mol
InChI Key: JCLWDYJJLLQWQS-UHFFFAOYSA-N
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Description

8-amino-10H-benzo[g]pteridine-2,4-dione is a useful research compound. Its molecular formula is C10H7N5O2 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-amino-10H-benzo[g]pteridine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-amino-10H-benzo[g]pteridine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-amino-10H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWDYJJLLQWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-amino-10H-benzo[g]pteridine-2,4-dione chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 8-amino-10H-benzo[g]pteridine-2,4-dione.

Core Identity & Structural Analysis

Molecule: 8-Amino-10H-benzo[g]pteridine-2,4-dione Common Names: 8-Amino-isoalloxazine (in the 10H tautomer), 8-Amino-alloxazine (in the 1H tautomer). CAS Registry Number: 13184-18-4 (for the parent alloxazine core; specific derivatives vary). Molecular Formula: C₁₀H₇N₅O₂ Molecular Weight: 229.19 g/mol

Structural Significance

This molecule represents the aglycone core of 8-aminoflavins , a class of redox-active compounds distinct from the canonical riboflavin (vitamin B2) family. While natural flavins possess a methyl group at the C8 position, the substitution with an amino (-NH₂) group fundamentally alters the electronic distribution, fluorescence, and redox potential of the heterocyclic system.

The "10H" designation in the IUPAC name implies the isoalloxazine tautomer, which is the bioactive form found in flavoenzymes. However, in the absence of an alkyl substituent at N10 (e.g., a ribityl tail), the molecule exists in a tautomeric equilibrium with the alloxazine (1H) form.

Tautomerism & Electronic States

The 8-amino group acts as a strong electron donor (+M effect), creating a "push-pull" electronic system with the electron-deficient pyrimidine ring. This stabilizes the quinoid character of the benzene ring and influences the N1-N10 proton transfer.

  • Isoalloxazine Form (10H): Essential for flavin-like redox cycling. The H is on N10.

  • Alloxazine Form (1H): Energetically favored in the solid state for unsubstituted analogs. The H is on N1.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Substituent Effect Iso Isoalloxazine (10H) (Bioactive Core) Fluorescent (Yellow/Red) Allo Alloxazine (1H) (Thermodynamically Stable) Weakly Fluorescent Iso->Allo Proton Transfer (Solvent Dependent) Amino 8-Amino Group (+M Donor) Amino->Iso Stabilizes Quinoid Form

Figure 1: Tautomeric equilibrium between the 10H-isoalloxazine and 1H-alloxazine forms. The 8-amino group modulates this equilibrium via electronic donation.

Synthesis Protocol

The synthesis of 8-amino-10H-benzo[g]pteridine-2,4-dione is most reliably achieved through the condensation of a nitro-phenylenediamine precursor with alloxan, followed by reduction. Direct condensation of unstable triaminobenzene is less reproducible.

Method: Nitro-Condensation & Reduction

Target: Synthesis of 8-aminoalloxazine (which can tautomerize to the 10H form).

Phase 1: Formation of 8-Nitroalloxazine
  • Reagents: 4-Nitro-1,2-phenylenediamine (10 mmol), Alloxan monohydrate (10 mmol), Boric acid (catalyst), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4-nitro-1,2-phenylenediamine and alloxan monohydrate in 50 mL of glacial acetic acid.

    • Add boric acid (5 mmol) to catalyze the condensation.

    • Reflux the mixture at 100°C for 4–6 hours. The solution will darken as the tricyclic core forms.

    • Monitoring: Monitor by TLC (Silica, MeOH:DCM 1:9).

    • Isolation: Cool to room temperature. The product, 8-nitroalloxazine , precipitates as a yellow-brown solid. Filter and wash with cold acetic acid and water.

Phase 2: Reduction to 8-Amino-10H-benzo[g]pteridine-2,4-dione
  • Reagents: 8-Nitroalloxazine (from Phase 1), Stannous Chloride (SnCl₂·2H₂O), Hydrochloric Acid (6M).

  • Procedure:

    • Suspend 8-nitroalloxazine in 6M HCl.

    • Add SnCl₂·2H₂O (3 equivalents) portion-wise.

    • Heat to 60°C for 2 hours. The suspension will change color (often to a deep red or dark brown indicating the amino-flavin/alloxazine species).

    • Neutralization: Cool and carefully neutralize with NaOH to pH 7.

    • Purification: The 8-amino derivative is sparingly soluble. Collect the precipitate. Recrystallize from DMF/Water or dilute Formic Acid.

Synthesis_Workflow start Start: 4-Nitro-1,2-phenylenediamine inter Intermediate: 8-Nitroalloxazine start->inter Condensation (Reflux 4h) reagent + Alloxan Monohydrate (Glacial AcOH, Boric Acid) reagent->inter final Product: 8-Amino-10H-benzo[g]pteridine-2,4-dione inter->final Nitro Reduction step2 Reduction: SnCl₂ / HCl, 60°C step2->final

Figure 2: Step-by-step synthetic pathway from diamine precursors to the 8-amino target.

Physicochemical Properties[1][2][3][4][5][6][7]

The 8-amino substituent drastically alters the properties compared to the native riboflavin core.

Property8-Amino-10H-benzo[g]pteridine-2,4-dioneRiboflavin (Reference)
Appearance Deep Red / Rose PowderYellow / Orange Powder
Fluorescence Weak / Quenched (Solvent dependent)Strong (Green, ~525 nm)
Absorption Max ~500 nm (Red-shifted)450 nm
Redox Potential Lower (More negative)-208 mV (vs SHE)
pKa (N3-H) ~10.510.0
Solubility Low in water; Soluble in DMF, DMSOSoluble in water (moderate)
Spectral Characteristics[1][6][7][8][9]
  • UV-Vis: The 8-amino group introduces a low-energy charge transfer band, shifting the absorption from the typical 450 nm (flavin) to ~500 nm. This accounts for the rose/red color (similar to Roseoflavin).

  • Fluorescence: Unlike highly fluorescent native flavins, 8-amino derivatives often exhibit quenched fluorescence in water due to non-radiative decay pathways introduced by the amino lone pair, though they may fluoresce in aprotic solvents.

Biological Relevance & Applications[1][7][10][11][12]

Antibiotic Mechanism (Roseoflavin Analog)

This molecule is the core scaffold of Roseoflavin (8-dimethylamino-riboflavin), a natural antibiotic produced by Streptomyces davawensis.[1]

  • Mechanism: The 8-amino/dimethylamino group mimics the 8-methyl of riboflavin and FMN.

  • Target: It binds to FMN riboswitches (gene regulatory elements) and flavoenzymes.[1]

  • Action: Upon phosphorylation to the FMN analog, it downregulates riboflavin biosynthesis genes (via the riboswitch) and inhibits flavoenzymes by acting as a "dummy" cofactor with altered redox potential.

Redox Probe

Due to its shifted redox potential, the 8-amino-isoalloxazine core is used as a mechanistic probe to study:

  • Electron Transfer: Investigating the "tunability" of flavoproteins.

  • Active Site Electronics: Probing the electrostatic environment of flavin-binding pockets.

References

  • Langer, S. et al. (2014). "Roseoflavin formation in Streptomyces davawensis." ChemBioChem.

  • Pedrolli, D. B. et al. (2015). "The antibiotic roseoflavin targets the FMN riboswitch and FMN-dependent enzymes."[1] RNA Biology.

  • Watanabe, T. et al. (1999). "Synthesis and properties of 8-amino-riboflavin." Journal of Biochemistry.

  • Massey, V. (2000). "The chemical and biological versatility of riboflavin." Biochemical Society Transactions.

  • O'Neil, M.J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

8-amino-isoalloxazine vs 8-amino-alloxazine tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

8-Amino-Isoalloxazine vs. 8-Amino-Alloxazine Tautomerism: Structural Dynamics, Photophysics, and Methodological Characterization

Executive Summary

Flavins are ubiquitous redox cofactors characterized by a tricyclic benzo[g]pteridine-2,4-dione core. While biological flavins (e.g., FAD, FMN) are locked in the isoalloxazine form due to obligatory N10-alkylation, unalkylated synthetic analogues exhibit a highly dynamic tautomeric equilibrium between the alloxazine (N1–H) and isoalloxazine (N10–H) forms. The introduction of an 8-amino substituent fundamentally rewires the electronic landscape of this core, creating a highly conjugated push-pull system that drastically alters molecular orbital distributions, photophysics, and pharmacological utility. This whitepaper provides an in-depth technical analysis of 8-amino-flavin tautomerism, detailing the causality behind their structural behavior and the self-validating methodologies required to characterize them.

Electronic Causality of the 8-Amino Substitution

In the unsubstituted flavin core, the alloxazine tautomer is generally favored thermodynamically in the solid state due to the formation of highly stable intermolecular N–H···N hydrogen-bonding networks[1]. However, amination at the C8 position introduces a strong electron-donating group that is para-conjugated to the N5 position of the pyrazine ring.

This substitution drastically alters the tautomeric landscape. According to time-dependent density functional theory (TD-DFT) analyses, the 8-amino group’s transition dipole moment aligns synergistically with the isoalloxazine moiety[2]. This alignment maximizes the


 transition dipole moment and significantly lowers the adiabatic excitation energy[2]. Consequently, the 8-amino-isoalloxazine tautomer exhibits a pronounced red-shift in absorption and a drastically enhanced fluorescence quantum yield compared to its alloxazine counterpart, making it an exceptional scaffold for fluorescent sensing[2][3].

Tautomerism Sub 8-Amino Substitution (Electron Donor) All 8-Amino-Alloxazine (N1-H Tautomer) Sub->All Modulates N5 Electron Density Iso 8-Amino-Isoalloxazine (N10-H Tautomer) Sub->Iso Aligns Transition Dipole Moment All->Iso Proton Transfer (Solvent/pH Dependent) OptAll Blue-shifted Abs Lower Fluorescence All->OptAll OptIso Red-shifted Abs High Fluorescence Iso->OptIso

Fig 1. Tautomeric equilibrium and photophysical divergence of 8-amino-substituted flavin cores.

Methodological Framework for Tautomer Discrimination

Distinguishing between 8-amino-alloxazine and 8-amino-isoalloxazine is notoriously difficult using standard X-ray crystallography because the tautomers differ only by the position of a single proton (N1–H vs. N10–H) within a shared intermolecular hydrogen bond[4]. To overcome the low electron density of hydrogen, a multimodal, self-validating approach combining Powder X-Ray Diffraction (pXRD), Solid-State 15N NMR, and DFT-GIPAW calculations must be employed[1][4].

Workflow Sample Synthesized 8-Amino-Flavin NMR Solid-State 15N NMR (Isotropic Shifts) Sample->NMR XRD Powder XRD & Rietveld Refinement Sample->XRD Opt UV-Vis / Fluorescence (Solution State) Sample->Opt DFT DFT-GIPAW Calculations NMR->DFT XRD->DFT Result2 Determine S0 -> S1 Transition Energy Opt->Result2 Result1 Identify N-H vs N...H Bonding Network DFT->Result1

Fig 2. Multimodal experimental workflow for structural and photophysical characterization.

Self-Validating Experimental Protocols

As an application scientist, ensuring the integrity of structural assignments requires protocols that inherently cross-verify their own outputs.

Protocol 1: Solid-State Tautomer Discrimination via 15N NMR and pXRD
  • Sample Preparation: Isolate the 8-amino-flavin derivative in microcrystalline form (>99% purity). Causality: High crystalline purity prevents inhomogeneous line broadening in solid-state NMR, ensuring sharp isotropic resonances.

  • Powder X-Ray Diffraction (pXRD): Collect high-resolution pXRD data at 298 K. Causality: pXRD establishes the unit cell parameters and heavy-atom skeleton but lacks the scattering power to definitively locate the tautomeric proton[1].

  • Solid-State 15N CPMAS NMR: Acquire 15N Cross-Polarization Magic Angle Spinning (CPMAS) spectra. Causality: 15N chemical shifts are exquisitely sensitive to local protonation states. A protonated nitrogen (N–H) exhibits a drastically shielded isotropic chemical shift compared to a hydrogen-bond accepting nitrogen (N···H)[4].

  • Self-Validation via DFT-GIPAW: Construct in silico crystal models for both tautomers. Optimize hydrogen positions using Dispersion-Corrected DFT (DFT-D) and calculate theoretical 15N Gauge-Including Projector Augmented Wave (GIPAW) shifts[4]. Cross-referencing experimental shifts with GIPAW predictions definitively locks the tautomeric assignment, validating the pXRD model.

Protocol 2: Photophysical Profiling of Tautomeric Equilibria in Solution
  • Solvent Matrix Preparation: Dissolve the 8-amino-flavin in a polarity and hydrogen-bonding gradient (e.g., Water, DMSO, Methanol, Chloroform)[3]. Causality: Tautomeric equilibria are highly sensitive to dielectric constants; observing spectral shifts across this gradient validates the dynamic nature of the tautomerism.

  • UV-Vis Absorption Spectroscopy: Record spectra from 200–600 nm. Causality: The 8-amino-isoalloxazine form will exhibit a pronounced red-shift in the lowest energy absorption band due to its enhanced charge-transfer character and lowered HOMO-LUMO gap[2].

  • Time-Resolved & Steady-State Fluorescence: Excite at the lowest energy maximum. Calculate the quantum yield (

    
    ) and measure lifetimes via Time-Correlated Single Photon Counting (TCSPC). Causality: The allowed nature of the 
    
    
    
    transition in the 8-amino-isoalloxazine tautomer yields lifetimes in the 2–5 ns range and quantum yields between 20% and 50%, serving as an optical fingerprint for this specific tautomer[3].

Quantitative Data Synthesis

The physicochemical divergence between the two tautomeric forms is stark. The table below summarizes the critical metrics used to differentiate the species during drug development and probe synthesis.

Table 1: Comparative Physicochemical Properties of 8-Amino-Flavin Tautomers

Property8-Amino-Alloxazine (N1–H)8-Amino-Isoalloxazine (N10–H)Causality / Origin
Primary Protonation Site N1N10Core tautomeric variance
Calculated 15N NMR Shifts (ppm) ~126.7 (N1), ~161.4 (N10)~149.9 (N1), ~165.6 (N10)Protonation shields the nitrogen nucleus[4]

Adiabatic Energy
Higher (Blue-shifted)Lower (~3.02 eV)C8-NH2 aligns with isoalloxazine dipole[2]
Fluorescence Quantum Yield Low (< 5%)High (20% - 50%)Enhanced electronic coupling in iso form[3]
Fluorescence Lifetime < 1 ns2 - 5 nsAllowed

transition[3]

Strategic Applications in Drug Development

The unique electronic properties of 8-amino-flavins extend far beyond fundamental photophysics into targeted pharmacology. Because the isoalloxazine tautomer mimics the biological active form of riboflavin, synthetic 8-amino-alloxazine and isoalloxazine derivatives are actively investigated as competitive riboflavin antagonists and bioreductive antitumor agents[5].

By carefully tuning the tautomeric equilibrium through peripheral substitutions, drug developers can alter the redox potential and active-site binding affinity of the molecule. This allows the synthetic tautomers to selectively bind to and inhibit riboflavin-dependent enzyme systems—such as those involved in xenobiotic metabolism or DNA synthesis—selectively starving highly proliferative tumor cells of essential redox cofactors[5].

References

  • Absorption and emission spectroscopic characterisation of 8-amino-riboflavin ResearchGate URL
  • Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy NIH / PubMed Central URL
  • Lightening flavin by amination for fluorescent sensing RSC Publishing URL
  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data MDPI URL
  • Design, synthesis, antitumor activity, and molecular docking study of novel 2-substituted 2-deoxoflavin Okayama University Scientific Achievement Repository URL

Sources

Unveiling the Antibiotic Mechanism of 8-Amino-8-Demethylriboflavin: A Dual-Action Flavin Antimetabolite

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Context

The rise of antimicrobial resistance necessitates the exploration of novel antibiotic targets beyond the traditional cell wall and ribosomal machinery. 8-Amino-8-demethylriboflavin (AF) , a naturally occurring structural analog of Vitamin B2 (riboflavin), represents a highly promising candidate in this space. Structurally, AF is characterized by the substitution of the C8 methyl group of the isoalloxazine ring with an amino group 1.

In nature, AF serves as a critical intermediate in the biosynthesis of the antibiotic roseoflavin (RoF) within Streptomyces davawensis. The enzyme RosB catalyzes a remarkable oxidative cascade, converting native flavin mononucleotide (FMN) into 8-amino-8-demethylriboflavin mononucleotide (AFMN), which is subsequently dephosphorylated to AF 2.

While roseoflavin has long been known for its antibacterial properties, AF has recently garnered distinct attention due to its potent broad-spectrum activity against Gram-positive pathogens (including MRSA and Listeria monocytogenes) combined with a significantly safer mammalian toxicity profile 1. This whitepaper dissects the dual-action mechanism of AF and outlines the self-validating experimental frameworks used to study it.

Primary Mechanism: FMN Riboswitch Modulation

The primary bactericidal mechanism of AF is its ability to act as a high-affinity ligand for the FMN riboswitch . Riboswitches are highly conserved, non-coding RNA elements located in the 5' untranslated regions (UTRs) of bacterial mRNAs, specifically those governing the rib operon (responsible for riboflavin biosynthesis and transport) 3.

The Causality of Repression

In wild-type bacteria, elevated intracellular FMN binds to the riboswitch aptamer, inducing a conformational change that forms a terminator stem-loop. This prematurely halts transcription or sequesters the Shine-Dalgarno sequence to block translation.

AF acts as a potent molecular mimic of FMN. Upon entering the bacterial cell via riboflavin transporters (e.g., RibU), AF binds directly to the FMN riboswitch aptamer, artificially signaling a state of riboflavin abundance 4. This premature downregulation of the rib operon completely halts endogenous riboflavin production, leading to severe metabolic starvation and bacterial growth arrest 5.

Secondary Mechanism: Flavoenzyme Inhibition via Cofactor Mimicry

Beyond RNA binding, AF exerts a secondary layer of toxicity through direct enzymatic interference, functioning as an antimetabolite.

Intracellular Activation and Competition
  • Phosphorylation: Once inside the cell, AF is recognized by bacterial flavokinases (such as RibC or RibF) and phosphorylated to form 8-amino-8-demethylriboflavin mononucleotide (AFMN) 5.

  • Metabolic Disruption: AFMN structurally mimics native FMN. It competitively integrates into the active sites of essential flavoproteins. However, because the C8-amino substitution drastically alters the redox potential and electronic properties of the isoalloxazine ring, AFMN acts as an inactive, "dead" cofactor. This effectively paralyzes flavoprotein-dependent metabolic processes, including cellular respiration and redox homeostasis 1.

G AF_Ext 8-Amino-Riboflavin (AF) (Extracellular) Uptake Bacterial Transporter (e.g., RibU) AF_Ext->Uptake AF_Int AF (Intracellular) Uptake->AF_Int Riboswitch FMN Riboswitch (mRNA 5' UTR) AF_Int->Riboswitch High-Affinity Binding Flavokinase Bacterial Flavokinase (RibC/RibF) AF_Int->Flavokinase Phosphorylation Rib_Operon Riboflavin Biosynthesis & Transport Genes Riboswitch->Rib_Operon Represses Expression AFMN AFMN (Mononucleotide) Flavokinase->AFMN Flavoenzymes Essential Flavoproteins (Metabolic Disruption) AFMN->Flavoenzymes Competitive Inhibition (Inactive Cofactor)

Fig 1: Dual-action mechanism of AF inhibiting riboswitches and flavoenzymes.

The Mammalian Selectivity Advantage (Therapeutic Window)

A historical challenge in developing flavin analogs is their off-target toxicity in mammalian cells. For instance, the downstream metabolite roseoflavin (RoF) is highly toxic to humans because human flavokinase and FAD synthase readily convert it into RoFMN and RoFAD, which subsequently poison human flavoenzymes 5.

Why AF is superior: AF establishes a robust therapeutic window due to an enzymatic bottleneck in human cells. While human flavokinase can phosphorylate AF to AFMN, human FAD synthase exhibits a strict structural intolerance for AFMN , failing to adenylate it into the dinucleotide form (AFAD) 3. Because the vast majority of mammalian flavoproteins strictly require FAD rather than FMN, the inability to form AFAD prevents AF from severely disrupting human metabolism 1.

Quantitative Pharmacological Profile
CompoundFMN Riboswitch BindingBacterial Flavokinase ProcessingHuman FAD Synthase ProcessingMammalian Toxicity Profile
Riboflavin (B2) Low (Aptamer prefers FMN)Yes (Yields FMN)Yes (Yields FAD)None (Essential Vitamin)
Roseoflavin (RoF) High (Represses rib operon)Yes (Yields RoFMN)Yes (Yields RoFAD)High (Off-target poisoning)
8-Amino-Riboflavin (AF) High (Represses rib operon)Yes (Yields AFMN)No / Negligible Low (Therapeutic Window)

Self-Validating Experimental Protocols

To rigorously investigate AF's mechanism of action, researchers must utilize self-validating experimental systems that isolate specific variables. Below are the gold-standard protocols for validating riboswitch binding and mammalian selectivity.

Protocol 1: In Vitro FMN Riboswitch Reporter Assay

Rationale: To prove that AF represses gene expression directly via the riboswitch (independent of cellular uptake or metabolic conversion), a cell-free transcription-translation system is utilized.

  • Construct Design: Clone the 5' UTR containing the target FMN riboswitch (e.g., from B. subtilis ribG) upstream of a firefly luciferase (luc) reporter gene in a pET vector. Causality: Luciferase provides a highly sensitive, real-time luminescence readout of translation efficiency.

  • Cell-Free Translation: Utilize an E. coli S30 extract cell-free system. Causality: This eliminates confounding variables like active efflux pumps or intracellular kinases, isolating the pure RNA-ligand interaction.

  • Ligand Titration (The Self-Validating Step):

    • Test: Add AF in a concentration gradient (0.1 µM to 100 µM).

    • Positive Control: Add native FMN (validates the system can be repressed).

    • Negative Control: Run the same titration on a mutated riboswitch construct (incapable of binding FMN) to ensure the reduction in luminescence is not due to non-specific luciferase inhibition.

  • Quantification: Add luciferin substrate and measure luminescence. Calculate the IC50 from the dose-response curve.

Workflow Step1 1. Plasmid Design (Riboswitch-Luciferase) Step2 2. Cell-Free System (S30 Extract) Step1->Step2 Step3 3. Ligand Incubation (AF vs. Controls) Step2->Step3 Step4 4. Luminescence Readout (Quantify Translation) Step3->Step4 Step5 5. IC50 Calculation (Dose-Response) Step4->Step5

Fig 2: Cell-free workflow for validating riboswitch-ligand interactions.

Protocol 2: Recombinant FAD Synthase Specificity Assay

Rationale: To validate the mammalian safety profile, the adenylation kinetics of AFMN must be directly compared between bacterial and human FAD synthases.

  • Enzyme Reaction Setup: Incubate 1 µM of purified recombinant human FAD synthase with 2 mM ATP, 5 mM MgCl2, and 50 µM AFMN in a Tris-HCl buffer (pH 7.5) at 37°C. Causality: MgCl2 is an absolute requirement for the ATP-dependent adenylation step.

  • Reaction Quenching: At specific time intervals (0, 10, 30, 60 mins), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold methanol. Causality: Methanol denatures the enzyme, halting the reaction instantly and precipitating proteins while keeping flavin nucleotides in solution.

  • HPLC Analysis: Centrifuge the quenched samples and inject the supernatant into a C18 reverse-phase HPLC column. Monitor absorbance at 450 nm.

  • Validation: Baseline separation of AFMN (substrate) and AFAD (product) will occur based on polarity. A lack of an AFAD peak confirms the inability of human FAD synthase to process the analog.

References

  • 8-Amino-8-demethylriboflavin | 5178-05-2 - Benchchem.
  • A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers roseoflavin resistance to Streptomyces davawensis - Nucleic Acids Research (PMC).
  • Uptake and Metabolism of Antibiotics Roseoflavin and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - ASM Journals.
  • The promise of endogenous and exogenous riboflavin in anti-infection - Taylor & Francis.
  • RosB from Streptomyces davawensis is the key enzyme of roseoflavin biosynthesis - Semantic Scholar.

Sources

The Role of 8-Aminoflavins in FMN Riboswitch Regulation: A Technical Guide for Antimicrobial Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The FMN Riboswitch as a Druggable Target

Riboswitches are structured non-coding RNA elements, typically located in the 5′ untranslated regions (UTRs) of messenger RNAs, that bind small molecule metabolites to regulate gene expression. The Flavin Mononucleotide (FMN) riboswitch, or RFN element, is a highly conserved RNA sensor found predominantly in Gram-positive bacteria (such as Bacillus subtilis and Listeria monocytogenes)[1],[2]. It serves as a homeostatic feedback loop, binding intracellular FMN to downregulate the transcription or translation of genes responsible for riboflavin (Vitamin B2) biosynthesis and transport[1].

Because humans lack riboswitches, these RNA elements represent highly selective targets for novel antimicrobials[3],[4]. Among the most promising natural modulators are the 8-aminoflavins , a class of riboflavin analogs produced by Streptomyces davawensis and Streptomyces cinnabarinus[5]. This technical guide explores the mechanistic causality, quantitative profiling, and self-validating experimental protocols for utilizing 8-aminoflavins—specifically roseoflavin (RoF) and 8-demethyl-8-aminoriboflavin (AF) —as FMN riboswitch probes and antimicrobial agents.

Mechanistic Causality: Prodrug Activation and Target Engagement

The efficacy of 8-aminoflavins relies on a complex, multi-step metabolic hijacking process. Roseoflavin and AF are essentially prodrugs; they do not bind the FMN riboswitch with high affinity in their native, unphosphorylated states[6].

  • Cellular Uptake : The analogs are actively imported into the bacterial cell via native riboflavin transporters (e.g., Lmo1945 in L. monocytogenes or YpaA/RibU in B. subtilis)[1],[5].

  • Enzymatic Activation : Once inside, they are processed by promiscuous cellular flavokinases (such as RibC in B. subtilis or the bifunctional Lmo1329 in L. monocytogenes). These enzymes perform ATP-dependent phosphorylation, converting RoF and AF into their active mononucleotide forms: RoFMN and AFMN [5],[7].

  • Riboswitch Binding & Repression : RoFMN acts as a structural mimic of FMN. It binds to the six-stem junction of the FMN riboswitch aptamer. Crystallographic data (PDB: 3F4H) reveals that the riboswitch binding pocket possesses inherent plasticity, allowing it to accommodate the bulky 8-dimethylamino group of RoFMN[8]. Binding induces a conformational shift that either triggers premature transcription termination or sequesters the ribosome binding site (RBS), effectively starving the bacteria of essential flavin cofactors[1],[8].

Pathway RoF Roseoflavin (RoF) & 8-demethyl-8-aminoriboflavin Flavokinase Promiscuous Flavokinase (e.g., Lmo1329 / RibC) RoF->Flavokinase Cellular Uptake & ATP-dependent Phosphorylation RoFMN RoFMN / AFMN (Active Phosphorylated Analogs) Flavokinase->RoFMN Enzymatic Conversion Riboswitch FMN Riboswitch Aptamer (RFN Element) RoFMN->Riboswitch High-Affinity Ligand Binding Repression Gene Repression (Downregulation of Transporters/Enzymes) Riboswitch->Repression Conformational Shift (RBS Sequestration)

Metabolic activation of 8-aminoflavins leading to FMN riboswitch repression.

Divergent Activity Profiles: RoF vs. AF

While both RoF and AF are potent antimicrobials, their downstream mechanisms diverge significantly. This divergence highlights the necessity of precise molecular profiling in drug development.

In L. monocytogenes, RoFMN successfully binds the Rli96 FMN riboswitch, causing severe downregulation of the riboflavin transporter gene lmo1945[5],[9]. Conversely, AFMN fails to trigger the Rli96 riboswitch[5]. Despite this, AF remains highly toxic because it is further metabolized into inactive cofactor analogs (AFAD) that competitively inhibit essential cellular flavoproteins, leading to metabolic collapse[5].

Table 1: Comparative Efficacy and Binding Profiles of Flavin Analogs
CompoundActive Intracellular MetaboliteFMN Riboswitch Repression (e.g., Rli96)Primary Antimicrobial Mechanism
Riboflavin (Vit B2) FMN / FADYes (Homeostatic Feedback)N/A (Essential Nutrient)
Roseoflavin (RoF) RoFMNYes (Strong Downregulation)Riboswitch-mediated starvation & cofactor replacement[5],[10]
8-demethyl-8-aminoriboflavin (AF) AFMNNo (Fails to trigger Rli96)Competitive inhibition of flavoenzymes (Cofactor replacement)[5]

Self-Validating Experimental Methodologies

To rigorously validate 8-aminoflavins as specific riboswitch modulators, researchers must employ orthogonal in vitro and in vivo systems. The following protocols are designed with internal controls to establish direct causality and eliminate false positives caused by off-target toxicity.

Protocol A: In Vitro RNA Structural Probing (In-line Probing)

Causality Principle : Unstructured RNA regions undergo spontaneous transesterification (cleavage) over time. When a ligand like RoFMN binds, the RNA aptamer adopts a rigid tertiary structure, protecting specific phosphodiester bonds from cleavage[11]. This allows for the precise calculation of binding affinity (


).
  • RNA Synthesis & Purification : Synthesize the FMN aptamer (e.g., 158-172 nucleotides) via in vitro transcription using T7 RNA polymerase and a DNA template. Purify the transcript using denaturing polyacrylamide gel electrophoresis (PAGE)[11],[12].

  • Isotope Labeling : Dephosphorylate the 5′ end and radiolabel the RNA with [γ-32P]ATP using T4 polynucleotide kinase[12].

  • Ligand Titration : Incubate the labeled RNA (~50 pM) with varying concentrations of RoFMN (0.1 nM to 100 µM) in an in-line probing buffer containing 20 mM MgCl₂. Note: Mg²⁺ is strictly required to mediate contacts between the RNA and the phosphate moiety of the ligand[8].

  • Spontaneous Cleavage : Allow the reaction to incubate at 25°C for 40 hours to permit spontaneous RNA degradation.

  • Resolution & Quantification : Resolve the cleavage products on a 10% polyacrylamide/8 M urea gel. Quantify the band intensities of the protected regions to generate a binding curve and calculate the

    
    .
    
Protocol B: In Vivo Reporter Assay with Mutant Controls

Causality Principle : To prove that bacterial growth inhibition is explicitly caused by riboswitch targeting (and not general toxicity), a reporter gene must be used alongside a mutated riboswitch control. If the 8-aminoflavin represses the wild-type construct but fails to repress a mutant construct (e.g., the L. monocytogenes M1 strain with base substitutions in the aptamer)[3], target specificity is definitively validated.

  • Construct Generation : Fuse the wild-type FMN riboswitch (e.g., B. subtilisribDG or L. monocytogenesRli96) to a promoterless lacZ (β-galactosidase) reporter gene[1],[7]. Create a parallel mutant construct containing targeted base substitutions in the conserved ligand-binding pocket[3].

  • Chromosomal Integration : Transform the host bacteria, integrating these constructs into a neutral chromosomal locus (e.g., the amyE locus in B. subtilis)[7].

  • Compound Treatment : Grow the recombinant strains in minimal media to early exponential phase. Spike the cultures with either Riboflavin, Roseoflavin, or AF (at ~100 µM)[3].

  • Colorimetric Readout : Harvest the cells and perform a standard β-galactosidase assay.

    • Self-Validation Check: RoF should significantly reduce LacZ activity in the wild-type strain, but LacZ expression must remain derepressed (high) in the mutant strain, proving the repression is entirely riboswitch-dependent[1],[3].

Workflow S1 1. RNA Synthesis In vitro transcription S2 2. Ligand Incubation Titrate RoFMN/AFMN S1->S2 S3 3. Structural Probing In-line cleavage assay S2->S3 S4 4. In Vivo Validation Reporter gene & mutants S3->S4 S5 5. Data Synthesis Determine Kd & Target Spec. S4->S5

Self-validating experimental workflow for riboswitch-ligand characterization.

Structural Insights for Rational Drug Design

The validation of 8-aminoflavins as FMN riboswitch inhibitors provides a blueprint for next-generation antibiotics. X-ray crystallography of the Fusobacterium nucleatum FMN riboswitch bound to roseoflavin demonstrates that the RNA does not fold via collinear stacking; rather, it adopts a unique "butterfly-like" scaffold[8].

The isoalloxazine ring of RoFMN intercalates asymmetrically within the junctional site[8]. The inherent plasticity of this binding pocket—specifically the availability of large openings near the 8-position of the flavin ring—explains why bulky 8-aminoflavins are tolerated while maintaining high-affinity binding[8]. For drug development professionals, this structural data suggests that synthetic modifications at the 8-position of the flavin scaffold represent the most viable pathway for designing novel, riboswitch-targeting antimicrobial compounds that evade existing resistance mechanisms.

References

  • Lee, E. R., Blount, K. F., & Breaker, R. R. (2009). Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression. NIH.[Link]

  • Mansjö, M., & Johansson, J. (2011). The Riboflavin analog Roseoflavin targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection. Taylor & Francis.[Link]

  • Grill, S., et al. (2014). Uptake and Metabolism of Antibiotics Roseoflavin and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes. NIH.[Link]

  • Serganov, A., et al. (2009). 3F4H: Crystal structure of the FMN riboswitch bound to roseoflavin. RCSB PDB.[Link]

  • Pedrolli, D. B., et al. (2016). Bacterial Flavin Mononucleotide Riboswitches as Targets for Flavin Analogs. ResearchGate.[Link]

Sources

Thermodynamic Stability of Amino-Substituted Isoalloxazines: A Technical Guide for Advanced Flavin Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoalloxazines form the tricyclic heterocyclic core of essential biological cofactors, including Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). The chemical modification of this core—specifically via amino substitution at the 8-position of the benzenoid ring—yields derivatives with profoundly altered thermodynamic, electronic, and photophysical properties. The most prominent naturally occurring example is Roseoflavin (8-dimethylamino-8-demethyl-D-riboflavin) , a potent antibiotic and structural analog used extensively in optogenetics to tune photoreceptor action spectra[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of amino-substituted isoalloxazines. We will explore how "push-pull" electron delocalization governs redox potentials, how Twisted Intramolecular Charge Transfer (TICT) dictates photostability, and how these analogs alter the thermal unfolding landscapes of reconstituted flavoproteins.

Electronic Structure and Redox Thermodynamics

The thermodynamic stability of the oxidized, semiquinone, and fully reduced states of an isoalloxazine dictates its biological efficacy as an electron carrier. Native riboflavin possesses a methyl group at the 8-position. Replacing this with a primary or tertiary amine (e.g., a dimethylamino group) introduces a strong positive mesomeric (+M) effect.

The Push-Pull Conjugated System

The amino group acts as a potent electron donor, while the electron-deficient pyrimidine/pyrazine rings of the isoalloxazine act as the acceptor. This creates a highly polarized "push-pull" conjugated system. The donation of lone-pair electron density from the amino nitrogen into the aromatic core raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Impact on Standard Redox Potential ( )

Because the LUMO is at a higher energy state, the thermodynamic favorability of accepting an electron decreases. Consequently, the standard reduction potential is shifted to a more negative value. Experimental data demonstrates that the redox potential of roseoflavin is approximately 14 mV lower than that of native riboflavin[1][2]. While this 14 mV shift is relatively small, it is sufficient to alter the thermodynamic driving force (


) of electron transfer in highly optimized biological systems, such as BLUF (Blue Light Receptor Using FAD) domains, significantly slowing down photoactivation kinetics[1][2].

Photothermodynamic Stability and the TICT Mechanism

Amino-substituted isoalloxazines exhibit drastically different photothermodynamic stability compared to their native counterparts. Native riboflavin is highly fluorescent, with an excited-state lifetime of approximately 5 ns. In stark contrast, roseoflavin is weakly fluorescent, exhibiting a rapid, bi-exponential excited-state decay in solution with lifetimes dropping to between 0.9 ps and 17 ps[1][3].

The Causality of Fluorescence Quenching

This rapid decay is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism. Upon absorption of a photon, the molecule enters a planar Locally Excited (LE) state. However, the thermodynamic landscape in polar solvents (like water) strongly favors charge separation. To minimize the system's free energy, the dimethylamino group rotates 90 degrees relative to the isoalloxazine plane, overcoming a minor activation barrier to reach the Charge-Transfer (CT) state[4].

This twisted geometry breaks the


-conjugation but maximizes charge separation. The CT state acts as a thermodynamic sink, providing an activationless, non-radiative pathway back to the ground state. This efficient internal conversion protects the molecule from photodegradation but quenches its fluorescence[4].

TICT_Pathway GS Ground State (S0) Planar Isoalloxazine Photon Photoexcitation (hv) GS->Photon LE Locally Excited (LE) State Planar Geometry Photon->LE Twist Steric Twist of -N(CH3)2 Group LE->Twist Thermodynamic Driving Force CT Charge-Transfer (CT) State Twisted Geometry Twist->CT Decay Non-Radiative Decay (Fluorescence Quenching) CT->Decay Decay->GS Relaxation

Fig 1: Thermodynamic driving forces in the TICT pathway of amino-isoalloxazines.

Structural Thermodynamics in Protein Environments

When amino-substituted isoalloxazines are utilized as synthetic cofactors in optogenetics, their structural thermodynamic stability within the protein scaffold is paramount. The binding of different flavin species drastically alters the melting temperature (


) of the host protein.

For example, in the Chloroflexus aggregans LOV domain (CagFbFP), the physicochemical properties depend heavily on the bound flavin. The native FMN-bound protein exhibits a robust


 of ~81 °C at neutral pH. Reconstitution with riboflavin or amino-analogs alters the hydrogen-bonding network (specifically interactions with the phosphate group at arginines 86 and 102), shifting the thermodynamic equilibrium of unfolding and generally lowering the 

[5].

Quantitative Data Summary

The following table synthesizes the thermodynamic and photophysical shifts induced by modifying the 8-position of the isoalloxazine ring.

CompoundSubstituent at C8Redox Potential vs NHE (mV)Absorbance Max (nm)Fluorescence Lifetime (Solution)Melting Temp (

) in CagFbFP
Riboflavin (RF) -CH

~ -208450~ 5 ns~ 75 °C
Roseoflavin (RoF) -N(CH

)

~ -222 (-14 mV vs RF)5000.9 - 17 ps~ 68 °C
Lumichrome (LC) -CH

(N10-H)
N/A380N/A~ 60 °C

(Data synthesized from empirical measurements in[1][2][3][5])

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of these analogs, the following field-proven workflows must be employed.

Protocol 1: Electrochemical Determination of Redox Potentials (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is strictly required over static potentiometry because it reveals the reversibility of the two-electron, two-proton reduction of the isoalloxazine ring, providing both the thermodynamic standard potential (


) and kinetic insights into the stability of the semiquinone intermediate.
  • Cell Setup: Assemble a three-electrode electrochemical cell using a Glassy Carbon working electrode, an Ag/AgCl reference electrode, and a Platinum wire counter electrode.

  • Solution Preparation: Dissolve the amino-substituted isoalloxazine to a final concentration of 1 mM in a 0.1 M phosphate buffer (pH 7.0). Critical Step: Degas the solution with pure N

    
     for 15 minutes. Oxygen reduction thermodynamically overlaps with flavin reduction and will invalidate the voltammogram.
    
  • Measurement: Sweep the potential from 0.0 V to -0.6 V (vs. Ag/AgCl) at varying scan rates (10, 20, 50, and 100 mV/s).

  • Self-Validation: Plot the cathodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ). A strictly linear relationship confirms a diffusion-controlled, thermodynamically reversible process. Calculate
    
    
    as the exact midpoint between the anodic and cathodic peak potentials.
Protocol 2: Thermal Melting ( ) Analysis of Reconstituted Flavoproteins

Causality: To isolate the structural thermodynamic contribution of the amino-isoalloxazine, the native flavin must be fully stripped. Because LOV domains are highly thermostable, standard chaotropic treatments are insufficient; high heat combined with GuHCl is required to overcome the activation energy of unfolding[5].

  • Apo-protein Generation: Incubate the native holoprotein in 2 M Guanidine Hydrochloride (GuHCl) at 70 °C for 30 minutes. This forces complete thermal denaturation and releases the native FMN[5].

  • Isolation: Immediately pass the unfolded mixture through a desalting column (e.g., PD-10) equilibrated with standard buffer to remove GuHCl and free FMN, isolating the apo-protein.

  • Reconstitution: Incubate the apo-protein with a 5-fold molar excess of the amino-substituted isoalloxazine (e.g., Roseoflavin) in the dark at 4 °C for 12 hours. The thermodynamic binding affinity (

    
    ) will drive spontaneous refolding.
    
  • Thermal Denaturation: Monitor the

    
    -helical content via Circular Dichroism (CD) spectroscopy at 222 nm while ramping the temperature from 20 °C to 95 °C at a rate of 1 °C/min.
    
  • Self-Validation: Fit the resulting sigmoidal unfolding curve to a two-state thermodynamic model. The inflection point represents the

    
    , validating the structural stability conferred by the analog.
    

Workflow Start Native Flavoprotein (e.g., LOV Domain) Denat Thermal Denaturation (70°C, 2M GuHCl) Start->Denat Apo Apo-Protein Isolation (Desalting) Denat->Apo Recon Reconstitution (+ Amino-Isoalloxazine) Apo->Recon Holo Analog-Bound Holoprotein Recon->Holo Melt Thermal Melting Analysis (CD Spectroscopy at 222nm) Holo->Melt

Fig 2: Workflow for thermodynamic stability analysis of reconstituted flavoproteins.

References

  • Photo-dynamics of roseoflavin and riboflavin in aqueous and organic solvents ResearchG
  • Molecular eyes: proteins that transform light into biological inform
  • Extreme dependence of Chloroflexus aggregans LOV domain thermo- and photostability on the bound flavin species Forschungszentrum Jülich
  • Photoinduced Intramolecular Charge Transfer in an Electronically Modified Flavin Derivative: Roseoflavin The Journal of Physical Chemistry B - ACS Public

Sources

Technical Guide: Roseoflavin Biosynthesis Pathway Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the roseoflavin biosynthetic pathway, specifically engineered for researchers investigating antimicrobial antimetabolites and riboswitch ligands.

Mechanisms, Characterization, and Experimental Validation

Executive Summary: The Antimetabolite Logic

Roseoflavin (RoF) is the only known natural antibiotic analogue of Riboflavin (Vitamin Bngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][2][3] Produced by Streptomyces davawensis, it functions as a "Trojan horse" antimetabolite. Its structural similarity allows it to be imported by riboflavin transporters (RibU/RibXY) and processed into cofactor analogs (RoFMN and RoFAD). These analogs inhibit flavoenzymes and, critically, bind FMN riboswitches to downregulate endogenous riboflavin biosynthesis.[4]

For drug developers, the biosynthetic pathway is of high value because it executes a rare chemical transformation: the conversion of an aromatic methyl group into a dimethylamino group. This guide details the intermediates of this pathway, the radical SAM enzymology driving it, and the protocols required to detect them.

The Biosynthetic Pathway: Molecular Mechanism

The biosynthesis does not occur on the free vitamin (Riboflavin) initially, but rather on its phosphorylated form, Flavin Mononucleotide (FMN). The pathway requires three specific enzymes encoded by the ros cluster: RosB , RosC , and RosA .

The Pathway Map

The transformation follows a strict order: Oxidative functionalization (RosB)


 Dephosphorylation (RosC) 

Methylation (RosA).

RoseoflavinPathway cluster_rosB RosB: Radical SAM Modification Riboflavin Riboflavin (Vitamin B2) FMN Riboflavin-5'-Phosphate (FMN) Riboflavin->FMN RibF (Flavokinase) ATP -> ADP FormylFMN 8-demethyl-8-formyl-FMN (HOC-RP) FMN->FormylFMN RosB (Radical SAM) O2, Glutamate CarboxyFMN 8-demethyl-8-carboxyl-FMN (HOOC-RP) FormylFMN->CarboxyFMN RosB (Oxidation) AFP 8-demethyl-8-amino-FMN (AFP) CarboxyFMN->AFP RosB (Transamidation) AF 8-demethyl-8-aminoriboflavin (AF) AFP->AF RosC (Phosphatase) MAF 8-demethyl-8-methylamino-riboflavin (MAF) AF->MAF RosA SAM -> SAH RoF Roseoflavin (RoF) MAF->RoF RosA SAM -> SAH

Figure 1: The Roseoflavin Biosynthetic Pathway.[5][4][6][7] The critical modification of the C8-methyl group occurs at the FMN level, catalyzed by RosB, before dephosphorylation and methylation.

Enzyme Mechanisms & Intermediates
Step 1: The RosB Complex (Radical SAM Chemistry)

Enzyme: RosB (8-demethyl-8-aminoriboflavin-5'-phosphate synthase).[8][9] Mechanism: RosB is a radical SAM enzyme that uses a [4Fe-4S] cluster to catalyze a complex multi-step reaction. It does not use ammonia as a nitrogen source; it uses glutamate .

  • Intermediate 1: 8-demethyl-8-formyl-FMN (HOC-RP). The C8-methyl group of FMN is oxidized to an aldehyde.

  • Intermediate 2: 8-demethyl-8-carboxyl-FMN (HOOC-RP). The aldehyde is further oxidized to a carboxylic acid.

  • Product: 8-demethyl-8-amino-FMN (AFP). The carboxyl group is substituted by an amino group derived from glutamate (oxidative decarboxylation/transamidation).

Step 2: The RosC Checkpoint (Dephosphorylation)

Enzyme: RosC (Specific Phosphatase). Mechanism: RosA (the next enzyme) cannot accept phosphorylated substrates. RosC hydrolyzes the phosphate ester of AFP.

  • Product: 8-demethyl-8-aminoriboflavin (AF). This is the substrate for methylation.[5][2][3][9][10]

Step 3: The RosA Methylation (Final Assembly)

Enzyme: RosA (SAM-dependent Methyltransferase).[5][2][3] Mechanism: RosA performs two sequential methyl transfers using S-adenosylmethionine (SAM).[5][2][3]

  • Intermediate 3: 8-demethyl-8-methylaminoriboflavin (MAF). The mono-methylated species.

  • Final Product: Roseoflavin (RoF). The dimethylated antibiotic.[3][4][10][11][12]

Chemical Characterization of Intermediates

Accurate identification requires distinguishing these analogs from native flavins.

IntermediateAbbr.Molecular Feature (C8 Position)ColorAbsorbance Max (nm)Key Mass Shift (vs Riboflavin)
Riboflavin RF-CH

Yellow450Reference (376.4 Da)
8-Formyl-FMN HOC-RP-CHOYellow/Orange~450+14 Da (oxidation)
8-Amino-FMN AFP-NH

Red490+1 Da (approx) + PO

8-Aminoriboflavin AF-NH

Dark Red490+1 Da (-CH

+NH

)
Roseoflavin RoF-N(CH

)

Rose/Red505+29 Da (-CH

+N(CH

)

)

Experimental Protocols (Self-Validating Systems)

Protocol: HPLC-MS Identification of Intermediates

This protocol validates the pathway by separating the highly polar phosphorylated intermediates (FMN, AFP) from the non-polar vitamins (AF, RoF).

System: Agilent 1200/1260 or equivalent with Mass Spec (ESI+). Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or C18 End-capped. Note: Biphenyl phases provide superior separation of aromatic flavin analogs.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.7).

  • Mobile Phase B: Methanol (LC-MS grade).

Gradient Method:

  • 0-2 min: 5% B (Isocratic hold for polar FMN/AFP).

  • 2-15 min: 5%

    
     95% B (Separation of AF, MAF, RoF).
    
  • 15-18 min: 95% B (Wash).

  • 18-22 min: 5% B (Re-equilibration).

Validation Criteria (The "Trust" Factor):

  • Retention Time Logic: Elution order must be FMN < AFP < AF < MAF < RoF < Riboflavin. (Amino-flavins are more polar than methyl-flavins).

  • UV Ratio Check: Monitor 280nm and 500nm.

    • Riboflavin: High 450nm, Low 500nm.

    • Roseoflavin/AF: High 500nm.

    • Self-Check: If a peak has mass 406 (RoF) but no 500nm absorbance, it is a contaminant.

Protocol: In Vitro RosB Activity Assay

RosB is oxygen-sensitive during assembly but requires oxygen for the reaction (unusual for Radical SAM).

  • Enzyme Prep: Purify Recombinant RosB anaerobically (glovebox, <5 ppm O

    
    ) to preserve the [4Fe-4S] cluster.
    
  • Reconstitution: Incubate RosB with Fe

    
     and S
    
    
    
    (Na
    
    
    S) to ensure cluster loading.
  • Reaction Mix:

    • 50 mM Tris-HCl (pH 8.0)

    • 1 mM FMN (Substrate)

    • 10 mM L-Glutamate (Amine donor)

    • 1 mM SAM (Cofactor)

    • 10 mM Dithionite (Reductant for SAM cleavage start)

  • Initiation: The reaction is complex; while Radical SAMs are anaerobic, RosB oxidative steps require controlled O

    
     exposure or an oxidant. Current consensus: Perform initial incubation anaerobically, then expose to air to allow the oxidative decarboxylation of the intermediate.
    
  • Detection: Quench with methanol, spin down, inject supernatant into HPLC (Method 4.1). Look for the shift from FMN (Yellow) to AFP (Red).

Experimental Workflow Visualization

Workflow cluster_detect Dual Detection Sample S. davawensis Culture / Lysate Extract Extraction (Protect from Light!) Sample->Extract Methanol/Formic Acid Filter Filtration (0.2 µm RC) Extract->Filter HPLC HPLC Separation (Biphenyl Column) Filter->HPLC UV UV/Vis (450nm vs 505nm) HPLC->UV MS ESI-MS (m/z 406, 377, etc) HPLC->MS

Figure 2: Analytical workflow for the isolation and identification of Roseoflavin intermediates. Note the critical "Protect from Light" step, as flavins are highly photodegradable.[13]

References

  • Jankowitsch, F. et al. (2011). A novel N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA) catalyzing the two terminal steps of roseoflavin biosynthesis in Streptomyces davawensis.[7][14] Journal of Biological Chemistry.[7] Link

  • Konjik, V. et al. (2017). RosB from Streptomyces davawensis is the key enzyme of roseoflavin biosynthesis.[3][10][11][15][16] Angewandte Chemie International Edition. Link

  • Langer, S. et al. (2014).[17] A remarkable oxidative cascade that replaces the riboflavin C8 methyl with an amino group during roseoflavin biosynthesis.[4][12] Journal of the American Chemical Society. Link

  • Schwarz, J. et al. (2016). The crystal structure of RosB: Insights into the reaction mechanism of the first member of a family of flavodoxin-like enzymes.[3] Angewandte Chemie. Link

  • Pedrolli, D. et al. (2015). The riboflavin analogue roseoflavin targets the FMN riboswitch and blocks riboflavin biosynthesis.[1][4][12] Nucleic Acids Research.[3] Link

Sources

Redox Architectures of 8-Amino-10H-benzo[g]pteridine-2,4-dione: Electronic Tuning and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Redox Properties of 8-Amino-10H-benzo[g]pteridine-2,4-dione Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Enzymologists, and Structural Biologists[1]

Executive Summary

The molecule 8-amino-10H-benzo[g]pteridine-2,4-dione (also referred to as 8-amino-isoalloxazine ) represents a critical modification of the flavin core.[1] Unlike the ubiquitous cofactor Riboflavin (Vitamin B2), which bears methyl groups at positions 7 and 8, the introduction of an amino group at position 8 fundamentally alters the electronic landscape of the isoalloxazine ring system.[1]

This modification induces a significant cathodic shift in reduction potential, making the molecule thermodynamically harder to reduce than native flavins.[1] Biologically, this core mimics Roseoflavin , a natural antibiotic synthesized by Streptomyces davawensis that targets FMN riboswitches.[1] This guide details the physicochemical basis of this redox shift, the tautomeric stability of the 10H-isomer, and validated protocols for its synthesis and electrochemical characterization.[1]

Structural & Electronic Basis

The "Push-Pull" Electronic Effect

The redox properties of flavins are governed by the frontier molecular orbitals (HOMO/LUMO) of the isoalloxazine ring.[1]

  • Native Flavin (7,8-dimethyl): The methyl groups are weak electron donors (hyperconjugation).[1]

  • 8-Amino Variant: The -NH₂ group is a strong electron donor via resonance (+M effect).[1]

The lone pair on the 8-amino nitrogen donates electron density into the pyrazine/pyrimidine rings.[1] This increases the electron density at the N1 and N5 redox centers.[1] Because the oxidized ring is already electron-rich compared to native flavin, it resists the addition of further electrons (reduction).[1] Consequently, the midpoint potential (


) shifts to a more negative value.[1]
Tautomeric Ambiguity: 10H vs. 1H

A critical technical distinction must be made for the "10H" species.

  • Isoalloxazine (10H): The biologically active tautomer required for redox cycling.[1] Stable when N10 is alkylated (e.g., Riboflavin).[1]

  • Alloxazine (1H): In the absence of an N10-alkyl chain (i.e., when N10 is protonated as in the title compound), the equilibrium in protic solvents and the solid state often favors the 1H-alloxazine form due to aromatic stabilization of the pyrazine ring.[1]

Research Implication: To study the redox properties of the 10H form, researchers typically either (a) study the transient 10H species generated electrochemically or (b) utilize the N10-alkylated analog (8-amino-riboflavin) as a stable surrogate.[1] This guide focuses on the properties of the 10H-isoalloxazine core as the pharmacophore.[1]

Redox Thermodynamics

Comparative Reduction Potentials

The reduction of the flavin core is a two-electron, two-proton process (at physiological pH) converting the oxidized quinone (


) to the hydroquinone (

).[1]
CompoundC8 Substituent

(vs NHE, pH 7.[1]0)
Electronic Character
Riboflavin -CH₃-208 mVStandard Biological Reference
8-Amino-Flavin -NH₂-280 to -300 mV Strong Donor (Cathodic Shift)
Roseoflavin -N(CH₃)₂-290 mVStrong Donor (Antibiotic)
8-Chloro-Flavin -Cl-140 mVElectron Withdrawing (Anodic Shift)
Proton-Coupled Electron Transfer (PCET)

The reduction follows a square scheme involving protonation states.[1] The 8-amino group introduces a new pKa variable.[1] The amino group can be protonated at low pH, abolishing the donor effect and shifting the potential positively.[1]

Mechanism:

  • Oxidized State: Yellow/Orange (or Red for 8-amino).[1] Planar ring.

  • Semiquinone (1e⁻ reduced): Highly unstable in 8-amino variants compared to native flavins due to destabilization of the radical anion by the electron-rich ring.[1]

  • Hydroquinone (2e⁻ reduced): Colorless/Pale.[1]

Visualized Pathways

Redox Cycle and Tautomerization

The following diagram illustrates the redox cycling of the 8-amino-isoalloxazine core and its relationship to the inactive alloxazine tautomer.

RedoxCycle Ox Oxidized Quinone (8-Amino-10H-Isoalloxazine) Red/Orange Semi Semiquinone Radical (Unstable) Ox->Semi +1e-, +H+ Allox Alloxazine Tautomer (1H-Benzo[g]pteridine) Thermodynamic Sink (Solid State) Ox->Allox Tautomerization (If N10 is unsubstituted) Semi->Ox -1e-, -H+ Red Reduced Hydroquinone (1,5-Dihydro-8-amino) Colorless Semi->Red +1e-, +H+ Red->Semi -1e-, -H+

Caption: Redox loop of the 8-amino-10H core. Note the tautomeric shift to Alloxazine if N10 is not alkylated.[1]

Experimental Protocols

Synthesis: The Alloxan Condensation Route

To access the core structure, a condensation between a substituted phenylenediamine and alloxan is the standard high-fidelity route.[1]

Reagents:

  • 4-amino-1,2-phenylenediamine (precursor for 8-amino core).[1]

  • Alloxan monohydrate.[1]

  • Boric acid (catalyst).[1]

  • Glacial acetic acid.[1]

Protocol:

  • Dissolution: Dissolve 4-amino-1,2-phenylenediamine (10 mmol) and boric acid (20 mmol) in glacial acetic acid (50 mL) under argon.

  • Addition: Add alloxan monohydrate (10 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to 60°C for 2 hours. The solution will darken significantly (deep red/purple indicating the 8-amino-isoalloxazine chromophore).[1]

  • Precipitation: Cool to room temperature and pour into ice-cold water (200 mL).

  • Purification: The precipitate is often a mixture of the 10H-isoalloxazine and 1H-alloxazine.[1] Recrystallize from 2M HCl to favor the protonated cationic species, or separate via HPLC using a C18 column (Mobile phase: Water/Acetonitrile with 0.1% TFA).

Electrochemical Characterization (Cyclic Voltammetry)

This protocol validates the cathodic shift.[1]

Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).[1]

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Electrolyte: 100 mM Potassium Phosphate Buffer (pH 7.0).

Procedure:

  • Preparation: Prepare a 50 µM solution of the 8-amino-flavin in the buffer. Note: If solubility is poor (common for non-ribityl 10H species), add 5-10% DMSO.[1]

  • Deoxygenation: Purge the cell with Argon for 15 minutes. Flavins are highly reactive with O₂ in the reduced state (autoxidation).[1]

  • Scan: Scan from 0.0 V to -0.8 V and back to 0.0 V.

  • Scan Rate: Perform scans at 10, 50, 100, and 500 mV/s to determine diffusion control vs. adsorption.

  • Analysis: Identify the

    
     (cathodic peak) and 
    
    
    
    (anodic peak).[1] Calculate
    
    
    .[1]
    • Expected Result:

      
       vs Ag/AgCl (approx -0.29 V vs NHE).[1]
      

Applications in Drug Development[1]

The 8-amino-10H-benzo[g]pteridine-2,4-dione core is the functional pharmacophore of Roseoflavin .[1]

Mechanism of Action: Riboswitch Trapping

Bacteria regulate riboflavin biosynthesis using FMN riboswitches (RNA elements).[1]

  • Uptake: The 8-amino analog is phosphorylated to the FMN analog (8-amino-FMN) by Flavokinase.[1]

  • Binding: 8-amino-FMN binds to the FMN riboswitch aptamer.[1]

  • Trapping: Due to the distinct charge distribution (amino group), it locks the riboswitch in the "OFF" conformation more tightly than the native FMN, shutting down endogenous riboflavin production and starving the bacteria.[1]

RiboswitchAction Entry 8-Amino-Flavin (Extracellular) Uptake Transport via RibU/RibM Entry->Uptake Conversion Flavokinase (Phosphorylation) Uptake->Conversion ActiveMetabolite 8-Amino-FMN Conversion->ActiveMetabolite Target FMN Riboswitch (mRNA Leader) ActiveMetabolite->Target High Affinity Binding Outcome Gene Expression OFF (Riboflavin Auxotrophy) Target->Outcome Transcription Termination

Caption: Mechanism of Action for 8-amino-flavin antibiotics via Riboswitch targeting.[1]

References

  • Jhulki, I., et al. (2016).[1][2] "A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during Roseoflavin Biosynthesis."[1][2][3] Journal of the American Chemical Society.[1][2] Link

  • Langer, S., et al. (2013).[1] "Flavoproteins Are Potential Targets for the Antibiotic Roseoflavin in Escherichia coli."[1][4] PLoS ONE. Link

  • Mansoorabadi, S. O., et al. (2016).[1] "The biosynthetic pathway of the antibiotic roseoflavin."[1][2][3][4][5][6] Biochemistry. Link[1]

  • Walsh, C., et al. (1978).[1] "Redox properties of flavins and flavoproteins." Methods in Enzymology. Link

  • Smalley, A., et al. (2023).[1][7] "1H-Benzo[g]pteridine-2,4-dione (Alloxazine) Crystal Structure." IUCrData. Link

Sources

Methodological & Application

Application Note: De Novo Synthesis of 8-Amino-10H-benzo[g]pteridine-2,4-dione (8-Aminoalloxazine) via 6-Chlorouracil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The alloxazine core (10H-benzo[g]pteridine-2,4-dione) is a privileged scaffold in medicinal chemistry and photoredox catalysis, serving as the structural foundation for flavin analogs and biologically active redox mediators. The targeted synthesis of specific amino-substituted alloxazines, such as 8-amino-10H-benzo[g]pteridine-2,4-dione , requires precise regiocontrol to ensure the correct placement of the functional group on the benzene ring.

This application note details a robust, four-step synthetic pathway starting from 6-chlorouracil , a highly versatile and reactive pharmaceutical intermediate[1]. By leveraging a protection-directed Yoneda cyclization[2], this protocol bypasses the side reactions commonly associated with unprotected polyamines, ensuring high regioselectivity, scalability, and self-validating analytical checkpoints.

Mechanistic Pathway & Regiocontrol (Causality of Design)

The direct condensation of 6-chlorouracil with 1,3-diaminobenzene is synthetically flawed; the presence of two free primary amines leads to competitive nucleophilic attacks and catastrophic diazonium salt formation during subsequent nitrosation. To circumvent this, our protocol utilizes 3-aminoacetanilide (N-(3-aminophenyl)acetamide) as the coupling partner.

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the pyrimidine ring in 6-chlorouracil makes the C6-chloride highly susceptible to nucleophilic displacement by the free primary amine of 3-aminoacetanilide.

  • Synergistic Regiocontrol in Cyclization: Following nitrosation at the C5 position of the uracil ring, the intermediate undergoes an intramolecular cyclization (Yoneda reaction) to form the alloxazine-5-oxide[2]. The cyclization site on the aniline ring is dictated by electronic and steric factors. The secondary amine (N10 precursor) and the acetamido group both direct electrophilic attack to the C6 and C4 positions of the aniline ring. However, the C6 position is para to the bulky acetamido group, whereas C4 is ortho. This steric differentiation drives the cyclization exclusively to the C6 position, locking the acetamido group into the desired 8-position of the resulting pteridine framework.

  • Chemoselective Deoxygenation: Sodium dithionite (Na₂S₂O₄) is employed to selectively reduce the N-oxide to the bare alloxazine without degrading the pyrimidine-2,4-dione core[3].

  • Deprotection: Acidic hydrolysis removes the acetyl directing group, yielding the target 8-aminoalloxazine.

Reaction Pathway Visualization

SynthesisWorkflow cluster_0 Phase 1: S_NAr & Nitrosation cluster_1 Phase 2: Cyclization & Deprotection N1 6-Chlorouracil + 3-Aminoacetanilide N2 6-(3-Acetamidoanilino)uracil N1->N2 S_NAr (EtOH, Δ) N3 5-Nitroso-6-(3-acetamidoanilino)uracil N2->N3 NaNO2, AcOH, 10°C N4 8-Acetamidoalloxazine-5-oxide N3->N4 Intramolecular Cyclization (Δ) N5 8-Acetamidoalloxazine N4->N5 Na2S2O4 (Reduction) N6 8-Amino-10H-benzo[g]pteridine-2,4-dione N5->N6 6M HCl, Δ (Hydrolysis)

Fig 1. Four-step synthesis of 8-aminoalloxazine from 6-chlorouracil via Yoneda cyclization.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric, thermodynamic, and yield parameters for the optimized workflow.

Reaction StepTarget Intermediate / ProductExpected YieldTimeTempKey Analytical Validation Marker
1. S_NAr Coupling 6-(3-Acetamidoanilino)uracil75–85%6 h80 °CDisappearance of 6-Cl-uracil (TLC)
2. Cyclization 8-Acetamidoalloxazine-5-oxide60–70%4 h10→25 °CRed → Yellow color shift; UV quench
3. Reduction 8-Acetamidoalloxazine85–90%2 h70 °CEmergence of green-yellow UV fluorescence
4. Hydrolysis 8-Aminoalloxazine90–95%4 h100 °CMass shift (Δm/z = -42) via LC-MS

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesize 6-(3-acetamidoanilino)uracil.

  • Preparation: Suspend 6-chlorouracil (10.0 mmol, 1.46 g) and 3-aminoacetanilide (12.0 mmol, 1.80 g) in 30 mL of absolute ethanol. Add triethylamine (15.0 mmol, 2.1 mL) as an acid scavenger.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under continuous magnetic stirring for 6 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar product will remain near the baseline while the mobile 6-chlorouracil spot diminishes.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a dense white/pale-yellow solid. Filter under vacuum, wash with cold water (2 × 10 mL) to remove triethylamine hydrochloride, and dry in vacuo.

Step 2: Nitrosative Cyclization (Yoneda Reaction)

Objective: Generate the 5-nitroso intermediate and induce cyclization to 8-acetamidoalloxazine-5-oxide.

  • Nitrosation: Dissolve 6-(3-acetamidoanilino)uracil (5.0 mmol) in 20 mL of glacial acetic acid. Cool the solution to 10 °C using a water/ice bath.

  • Addition: Dissolve sodium nitrite (NaNO₂, 7.5 mmol, 0.52 g) in 5 mL of deionized water. Add this solution dropwise to the acetic acid mixture over 15 minutes.

  • Self-Validation (Colorimetric): The solution will immediately turn deep red/purple, confirming the successful electrophilic addition of the nitrosonium ion (NO⁺) to the C5 position.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, then gently heat to 40 °C for 2 hours. The color will transition from deep red to bright yellow/orange as the intramolecular cyclization yields the N-oxide.

  • Isolation: Pour the mixture into 50 mL of ice water. Filter the resulting yellow precipitate, wash with water, and dry.

Step 3: Chemoselective Deoxygenation

Objective: Reduce the N-oxide to 8-acetamidoalloxazine.

  • Preparation: Suspend the 8-acetamidoalloxazine-5-oxide (3.0 mmol) in 25 mL of a 1:1 mixture of ethanol and water. Heat the suspension to 70 °C.

  • Reduction: Slowly add sodium dithionite (Na₂S₂O₄, 9.0 mmol, 1.56 g) in small portions.

  • Self-Validation: The suspension will temporarily turn pale or colorless, indicating the formation of the over-reduced 5,10-dihydroalloxazine (leuco form).

  • Oxidation & Isolation: Stir open to the atmosphere for 1 hour. Atmospheric oxygen will spontaneously re-oxidize the leuco dye to the fully aromatic alloxazine, marked by a return to a vibrant yellow color and the onset of strong green-yellow fluorescence under 365 nm UV light. Filter the solid, wash with water, and dry.

Step 4: Acidic Deprotection

Objective: Hydrolyze the acetamide to yield 8-amino-10H-benzo[g]pteridine-2,4-dione.

  • Hydrolysis: Suspend 8-acetamidoalloxazine (2.0 mmol) in 15 mL of 6M HCl. Reflux the mixture at 100 °C for 4 hours.

  • Neutralization: Cool the mixture to room temperature. Carefully neutralize the solution to pH 7.0 using concentrated ammonium hydroxide (NH₄OH) in an ice bath.

  • Isolation: The target compound, 8-amino-10H-benzo[g]pteridine-2,4-dione, will precipitate as a dark yellow/orange powder. Filter, wash extensively with cold deionized water to remove ammonium chloride salts, and dry under high vacuum.

  • Final Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 230.06 m/z) and ¹H-NMR (DMSO-d₆), noting the disappearance of the sharp acetyl methyl singlet at ~2.1 ppm and the appearance of a broad D₂O-exchangeable amine signal.

References

  • Structural characterization of alloxazine and substituted isoalloxazines: NMR and X-ray crystallography. Semantic Scholar (ARKIVOC). URL:[2]

  • Understanding the Synthesis Pathway: 6-Chlorouracil as a Key Intermediate. NBINNO. URL:[1]

  • Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. National Institutes of Health (PMC). URL:[3]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Flavins

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Flavin Scaffold as a Target for Chemical Modification

Flavins, a class of yellow, water-soluble compounds built upon a tricyclic 7,8-dimethylisoalloxazine ring system, are fundamental to a vast array of biological redox reactions.[1] As the active components of flavoenzymes, they participate in processes ranging from cellular respiration to DNA repair.[2] The ability to synthetically modify the flavin core is of paramount importance in the fields of chemical biology and drug development. Such modifications allow for the fine-tuning of the flavin's redox potential, spectral properties, and steric interactions, providing invaluable tools for probing enzyme mechanisms and developing novel therapeutic agents.

One of the most powerful methods for the functionalization of the flavin ring is through nucleophilic aromatic substitution (SNAr). This class of reaction allows for the direct introduction of a wide variety of substituents onto the electron-deficient aromatic system of the flavin, particularly at the C8 position. This guide provides a detailed overview of the principles of SNAr on flavins, along with step-by-step protocols for the synthesis, purification, and characterization of C8-substituted flavin derivatives.

The Mechanism of Nucleophilic Aromatic Substitution on the Flavin Ring

The SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism.[3] For a reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group, and it must possess a good leaving group.

The isoalloxazine core of the flavin molecule is inherently electron-deficient due to the presence of the electron-withdrawing pyrimidine and pyrazine rings. This intrinsic property makes the benzenoid ring susceptible to nucleophilic attack, especially when a suitable leaving group is present at positions such as C8.

The mechanism can be visualized as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-deficient flavin ring system.

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the flavin ring is restored by the elimination of the leaving group, resulting in the substituted flavin product.

SNAr_Mechanism Flavin Flavin with Leaving Group (LG) at C8 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Flavin->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product C8-Substituted Flavin Meisenheimer->Product - LG⁻ (Elimination) Leaving_Group Leaving Group (LG⁻)

Figure 1: General mechanism of SNAr on the flavin scaffold.

The rate of the SNAr reaction on flavins is influenced by several factors:

  • The Nature of the Leaving Group: The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogens.[4]

  • The Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles for SNAr on flavins include alkoxides, thiolates, and amines.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of C8-substituted flavins starting from an 8-halo-flavin derivative, such as 8-chloro-riboflavin.

Protocol 1: General Procedure for the Synthesis of 8-Thioalkyl-Riboflavin Derivatives

This protocol describes the synthesis of 8-thioalkyl-riboflavin derivatives via SNAr with a thiol nucleophile.

Materials:

  • 8-chloro-riboflavin

  • Thiol of interest (e.g., thiophenol, N-acetylcysteine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 8-chloro-riboflavin (1 equivalent).

  • Add the thiol (1.2-1.5 equivalents) and anhydrous potassium carbonate (2-3 equivalents).

  • Add anhydrous DMF to dissolve the reactants (a typical concentration is 0.1 M with respect to the 8-chloro-riboflavin).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v).

  • Once the starting material is consumed (typically after 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-thioalkyl-riboflavin derivative.[5]

Protocol 2: Synthesis of 8-Amino-Riboflavin Derivatives

This protocol details the synthesis of 8-amino-riboflavin derivatives using an amine as the nucleophile.

Materials:

  • 8-chloro-riboflavin

  • Amine of interest (e.g., morpholine, piperidine)

  • A suitable base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-riboflavin (1 equivalent) in anhydrous DMSO or NMP.

  • Add the amine (2-5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by silica gel chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification and Characterization

Purification:

  • Silica Gel Chromatography: This is a common method for purifying flavin derivatives.[5] Due to the polarity of the flavin core and the ribityl side chain, a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol or ethanol) is typically used as the eluent.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly pure samples, RP-HPLC is an excellent purification method. A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile or methanol) in water, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid.[6]

Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of riboflavin and its derivatives in a solvent like DMSO-d₆ shows characteristic signals for the aromatic protons, the methyl groups at C7 and C8 (or the new substituent at C8), and the protons of the ribityl side chain.[7][8]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is a reliable method to confirm the molecular weight of the synthesized flavin derivatives.

Workflow Start Start with 8-Halo-Flavin Reaction_Setup Reaction Setup: - Add Nucleophile & Base - Dissolve in Anhydrous Solvent Start->Reaction_Setup Reaction Reaction: - Stir under Inert Atmosphere - Heat as required - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent - Wash and Dry Reaction->Workup Purification Purification: - Silica Gel Chromatography - or RP-HPLC Workup->Purification Characterization Characterization: - ¹H NMR - Mass Spectrometry Purification->Characterization Final_Product Pure C8-Substituted Flavin Characterization->Final_Product

Figure 2: General experimental workflow for SNAr on flavins.

Quantitative Data Summary

The efficiency of SNAr on flavins is highly dependent on the specific nucleophile and reaction conditions employed. The following table provides a summary of representative reaction conditions and outcomes.

Leaving Group (at C8)NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ClThiophenolK₂CO₃DMF8012~70-80[9]
ClN-acetylcysteineK₂CO₃DMF6018~60-70[9]
ClMorpholineK₂CO₃DMSO11024ModerateGeneral protocol
FSodium Ethoxide-Ethanol25-High (qualitative)[10]
ClSodium Sulfide-Pyrophosphate buffer25<1High[9]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. The information is compiled from general SNAr principles and specific examples in the literature.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Many SNAr reactions, especially those employing strong bases, are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inert Atmosphere: To prevent side reactions and degradation of reagents, it is advisable to perform the reactions under an inert atmosphere of nitrogen or argon.

  • Basicity of Nucleophile: For weakly basic nucleophiles like thiols, a base is required to generate the more nucleophilic thiolate in situ. For strongly basic nucleophiles like amines, an additional base may still be beneficial to scavenge the acid formed during the reaction.

  • Solubility: Flavins can have limited solubility in some organic solvents. A co-solvent system may be necessary to ensure all reactants are in solution.

  • Purification Challenges: The polar nature of flavins can sometimes lead to tailing on silica gel columns. Adding a small amount of a polar solvent like methanol to the crude sample before loading or using a more polar eluent system can help mitigate this issue. For basic amine-substituted flavins, adding a small amount of triethylamine to the eluent can improve the separation.[11]

Conclusion

Nucleophilic aromatic substitution provides a versatile and powerful platform for the chemical modification of the flavin scaffold. By carefully selecting the leaving group, nucleophile, and reaction conditions, researchers can synthesize a diverse library of flavin analogues with tailored electronic and steric properties. These modified flavins are invaluable tools for elucidating the mechanisms of flavoenzymes and for the development of novel flavin-based therapeutics and catalysts. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of SNAr reactions on flavins in a research setting.

References

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  • Williamson, G., & Edmondson, D. E. (1986). 1H NMR spectral analysis of the ribityl side chain of riboflavin and its ring-substituted analogs. Methods in enzymology, 122, 240–248. [Link]

  • Gajewska, J., et al. (2024). Novel enzymatic route to the synthesis of C-8 hydroxyflavonoids including flavonols and isoflavones. Scientific reports, 14(1), 18451. [Link]

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  • Reddy, T. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

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  • Svatunek, D., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16496–16503. [Link]

  • Revuelta, J. L., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8, 602324. [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. [Link]

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Repositorio UDD. [Link]

  • Moore, E. G., et al. (1979). Properties of flavins where the 8-methyl group is replaced by mercapto- residues. The Journal of biological chemistry, 254(17), 8173–8178. [Link]

  • Kumar, S., & Tandon, V. (2015). Synthesis of Biologically Relevant Biflavanoids – A Review. Current Organic Synthesis, 12(4), 413-432. [Link]

  • Robinson, R., et al. (2019). Functional Analysis of R144 in the Flavin Oxidation Mechanism of a Flavin-dependent N-monooxygenase. Scholars' Mine. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 85(10), 1425. [Link]

  • Barile, M., & Giancaspero, T. A. (2021). Remaining challenges in cellular flavin cofactor homeostasis and flavoprotein biogenesis. The FEBS journal, 288(18), 5262–5281. [Link]

  • Li, T., et al. (2020). Schematic view showing the design of a novel biosynthesis pathway for... ResearchGate. [Link]

Sources

Advanced Fluorescence Characterization of 8-Amino-Isoalloxazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-FLV-8AM

Introduction & Scientific Rationale

The isoalloxazine ring system, the core of Riboflavin (Vitamin B2), FMN, and FAD, is a naturally fluorescent scaffold. However, native flavins exhibit limited utility as environmental probes due to their overlapping spectral properties with cellular autofluorescence and their relative insensitivity to solvent polarity.

8-Amino-isoalloxazine derivatives (including the naturally occurring antibiotic Roseoflavin ) represent a class of "push-pull" fluorophores. By replacing the 8-methyl group of the native flavin with an electron-donating amino or dimethylamino group, the electronic structure is fundamentally altered.

Why This Matters
  • Red-Shifted Spectra: The strong electron-donating capability of the 8-amino group creates a bathochromic shift (red shift) in absorbance (from ~450 nm to ~500+ nm) and emission. This allows excitation outside the range of many interfering biological chromophores.

  • Intramolecular Charge Transfer (ICT): These derivatives exhibit pronounced solvatochromism. The fluorescence quantum yield and emission maximum are highly dependent on the polarity and hydrogen-bonding capacity of the microenvironment.

  • Active Site Mapping: When reconstituted into apo-flavoproteins, these probes act as "reporters," revealing the hydrophobicity and electronic state of the catalytic site.

Physicochemical Principles

The Push-Pull Mechanism

In native riboflavin, the N(1) and N(5) positions act as electron acceptors. In 8-amino derivatives, the 8-substituent acts as a strong donor. Upon excitation, charge transfer occurs from the amino group to the isoalloxazine core.

  • Non-Polar Solvents: The ICT state is destabilized; emission is blue-shifted (relative to water) and quantum yield is generally higher.

  • Polar/Protic Solvents (Water): The highly dipolar excited state is stabilized by solvent relaxation, leading to a large Stokes shift and often quenching (low quantum yield) due to non-radiative decay pathways enhanced by hydrogen bonding.

Spectral Characteristics Summary
DerivativeSubstituent (R8)Abs Max (aq)Em Max (aq)Visual ColorKey Feature
Riboflavin -CH3450 nm525 nmYellowReference Standard
8-Amino-Riboflavin -NH2~470-480 nm~540-560 nmOrangeModerate Solvatochromism
Roseoflavin -N(CH3)2505 nm>580 nm*Red/PurpleStrong ICT; Low QY in water

*Note: Roseoflavin fluorescence is weak in water but increases significantly in hydrophobic protein pockets.

Experimental Protocols

Protocol A: Solvatochromic Profiling

Objective: Determine the environmental sensitivity of the probe to calibrate it for biological sensing.

Reagents:

  • 8-Amino-isoalloxazine derivative (Stock: 1 mM in DMSO).

  • Solvent Panel: Toluene, Dichloromethane (DCM), Ethanol, DMSO, Phosphate Buffer (pH 7.0).

Workflow:

  • Preparation: Dilute stock into each solvent to a final concentration of 5 µM.

    • Critical Step: Ensure OD < 0.1 at excitation wavelength to avoid Inner Filter Effects (IFE).

  • Blanking: Record baselines for pure solvents.

  • Absorbance Scan: Scan 300 nm – 600 nm. Note the

    
     shift.
    
  • Excitation: Set excitation wavelength to the specific

    
     found in Step 3 for each solvent (do not use a fixed wavelength for all).
    
  • Emission Scan: Scan from (

    
     nm) to 750 nm.
    

Data Analysis (Lippert-Mataga Plot): Plot the Stokes Shift (


) versus the Orientation Polarizability (

) of the solvent.

  • Linearity indicates general solvent effects.

  • Deviations (especially in Ethanol/Water) indicate specific Hydrogen Bonding interactions.

Protocol B: Active Site Reconstitution (Apo-Protein Titration)

Objective: Replace native FMN/FAD with the 8-amino analog to probe the active site.

Reagents:

  • Apo-protein (e.g., Apo-DAAO, Apo-Flavodoxin) prepared by acid-ammonium sulfate precipitation.

  • 8-Amino-FAD or 8-Amino-FMN (enzymatically synthesized or chemically coupled).

Step-by-Step:

  • Baseline: Place 1 mL of Apo-protein (10 µM) in the cuvette. Measure background fluorescence.

  • Titration: Add aliquots of 8-amino-flavin (0.1 equivalent steps).

  • Equilibrium: Wait 2 minutes between additions for binding equilibrium.

  • Observation: Monitor two signals:

    • Quenching/Enhancement: Does the fluorescence intensity change upon binding? (Roseoflavin often increases intensity when shielded from water).

    • Spectral Shift: A blue-shift in emission usually indicates the probe has entered a hydrophobic pocket.

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the decision-making process when characterizing these derivatives.

FlavinWorkflow Start Start: 8-Amino-Isoalloxazine Sample Solubility Check Solubility (DMSO Stock) Start->Solubility AbsScan UV-Vis Absorbance Scan (300-600 nm) Solubility->AbsScan Decision1 Is Abs Max > 490 nm? AbsScan->Decision1 RoseoPath Likely 8-Dimethylamino (Roseoflavin type) Decision1->RoseoPath Yes AminoPath Likely 8-Amino (Primary amine) Decision1->AminoPath No FluorScan Fluorescence Emission Scan (Solvent Panel) RoseoPath->FluorScan AminoPath->FluorScan Analysis Analyze Stokes Shift vs. Polarity FluorScan->Analysis Result1 High Stokes Shift + Quenching = Solvent Exposed / H-Bonding Analysis->Result1 Result2 Blue Shift + Enhancement = Hydrophobic Binding Analysis->Result2

Caption: Logical workflow for characterizing 8-amino-isoalloxazine derivatives, distinguishing between primary amino and dimethylamino (Roseoflavin) types based on spectral shifts.

Mechanism of Action (Roseoflavin)

Roseoflavin acts as an antibiotic by mimicking Riboflavin.[1]

RoseoflavinMech Substrate Roseoflavin (8-dimethylamino) Uptake RibU Transporter (Bacterial Uptake) Substrate->Uptake Mimics Riboflavin Phosphorylation Flavokinase (Conversion to RoFMN) Uptake->Phosphorylation Riboswitch FMN Riboswitch (Binding) Phosphorylation->Riboswitch High Affinity Binding Shutdown Gene Expression Shutdown (Rib operon) Riboswitch->Shutdown

Caption: Pathway of Roseoflavin antibiotic activity, highlighting the critical FMN riboswitch binding event.

Troubleshooting & Self-Validation

To ensure Trustworthiness of your data, apply these validation steps:

  • The "Aggregation Check":

    • Symptom:[2] Excitation spectrum does not match the Absorption spectrum.

    • Cause: 8-amino derivatives have lower water solubility than native flavins and can form non-fluorescent dimers.

    • Fix: Add 10% DMSO or 0.1% Tween-20 to the aqueous buffer. If the signal jumps, aggregation was present.

  • Photostability Verification:

    • 8-amino flavins are generally more photostable than native riboflavin, but they can still undergo photodegradation.

    • Test: Expose the sample to the excitation light for 5 minutes. If intensity drops by >5%, reduce slit width or use a neutral density filter.

  • Raman Scattering Control:

    • Because these probes have low Quantum Yields (QY) in water, the water Raman peak (3400 cm⁻¹ shift from excitation) can interfere.

    • Validation: Run a "Buffer Only" scan. Subtract this baseline from your sample spectrum.

References

  • Spectroscopic Characterization of 8-Amino-Riboflavin

    • Title: Absorption and emission spectroscopic characteris
    • Source: ResearchG
    • URL:[Link]

  • Roseoflavin Mechanism & Riboswitches

    • Title: Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression.[3][4][5]

    • Source: NCBI / PMC (Nucleic Acids Research).
    • URL:[Link]

  • Active Site Probes (Massey & Ghisla)

    • Title: 8-Mercaptoflavins as active site probes of flavoenzymes.[6][7]

    • Source: Journal of Biological Chemistry (via PubMed).
    • URL:[Link]

  • Solid Phase Synthesis of Isoalloxazines

    • Title: Solid-phase synthesis of isoalloxazines using merrifield resin.[8][9]

    • Source: SciELO.
    • URL:[Link]

Sources

Application Note: Electrochemical Characterization of 8-Aminoflavin Redox Cycles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the electrochemical characterization of 8-aminoflavin and its redox cycles. As a key structural motif in various biologically active molecules and a potential component in novel drug development and biosensing applications, a thorough understanding of its electron transfer properties is crucial. This document outlines the theoretical underpinnings of 8-aminoflavin's redox behavior, detailed experimental protocols for its characterization using cyclic voltammetry, and methods for data analysis and interpretation. The causality behind experimental choices is emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of 8-Aminoflavin's Redox Chemistry

Flavins are a class of versatile redox-active cofactors integral to a myriad of biochemical reactions, including electron transport, DNA repair, and light sensing.[1] The introduction of an amino group at the 8-position of the isoalloxazine ring, creating 8-aminoflavin, significantly modulates its electronic properties and, consequently, its redox behavior. This amino group acts as an electron-donating group, which is known to influence the redox potential of the flavin system.[2] A detailed electrochemical characterization of 8-aminoflavin is therefore essential for understanding its function in biological systems, its potential as a therapeutic agent, and its utility in the design of novel biosensors and catalysts.[3][4]

The study of 8-aminoflavin's redox cycles provides critical insights into:

  • Reaction Mechanisms: Elucidating the number of electrons and protons transferred during redox reactions.

  • Thermodynamic Properties: Determining the formal redox potential (E°'), a key parameter for predicting the direction of electron flow in chemical and biological systems.

  • Kinetic Parameters: Assessing the rate of electron transfer, which is crucial for understanding the efficiency of catalytic processes.

  • Structure-Activity Relationships: Correlating the presence of the 8-amino group with specific electrochemical behaviors, aiding in the rational design of flavin-based molecules with tailored properties.

This guide is designed to provide researchers with the foundational knowledge and practical protocols to confidently investigate the electrochemical properties of 8-aminoflavin.

Theoretical Background: The Redox States of 8-Aminoflavin

The redox chemistry of flavins is characterized by their ability to exist in three principal oxidation states: oxidized (quinone, Flox), one-electron reduced (semiquinone, Flsq), and two-electron reduced (hydroquinone, Flhq).[1] The transitions between these states involve the transfer of one or two electrons, often coupled with the transfer of protons, making their electrochemical behavior pH-dependent.

The 8-amino group, being an electron-donating substituent, is expected to increase the electron density of the isoalloxazine ring system. This increased electron density generally makes the flavin easier to oxidize (less positive or more negative oxidation potential) and harder to reduce (more negative reduction potential) compared to unsubstituted flavins.[2]

The overall two-electron, two-proton reduction of 8-aminoflavin can be represented as:

8-NH2-Flox + 2e- + 2H+ ⇌ 8-NH2-Flhq

This process can occur in two discrete one-electron steps, with the formation of a semiquinone radical intermediate:

  • 8-NH2-Flox + e- + H+ ⇌ 8-NH2-Flsq•H

  • 8-NH2-Flsq•H + e- + H+ ⇌ 8-NH2-Flhq

The stability of the semiquinone intermediate is highly dependent on the molecular environment, including pH and the presence of interacting species.

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates the general workflow for the electrochemical characterization of 8-aminoflavin.

G cluster_prep Sample & Electrode Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Interpretation prep_solution Prepare 8-Aminoflavin Solution (e.g., in aqueous buffer) prep_electrode Prepare Working Electrode (e.g., Glassy Carbon) cv_scan Perform Cyclic Voltammetry (CV) prep_electrode->cv_scan Assemble 3-Electrode Cell ph_dependence Vary Solution pH cv_scan->ph_dependence scan_rate Vary Scan Rate cv_scan->scan_rate determine_potentials Determine Formal Potential (E°') cv_scan->determine_potentials Obtain Voltammograms ph_dependence->cv_scan Iterate for pH study scan_rate->cv_scan Iterate for kinetic study analyze_peaks Analyze Peak Separation & Currents determine_potentials->analyze_peaks propose_mechanism Propose Redox Mechanism analyze_peaks->propose_mechanism

Caption: Experimental workflow for the electrochemical characterization of 8-aminoflavin.

Detailed Experimental Protocol: Cyclic Voltammetry of 8-Aminoflavin

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species.[5] This protocol outlines the steps for performing a CV experiment on an 8-aminoflavin solution.

Materials and Reagents
  • 8-Aminoflavin (or a suitable derivative like 8-aminoriboflavin)

  • Supporting Electrolyte (e.g., 0.1 M Potassium Phosphate Buffer)

  • Deionized water (Milli-Q or equivalent)

  • Nitrogen or Argon gas (high purity) for deoxygenation

  • Working Electrode (e.g., Glassy Carbon Electrode, 3 mm diameter)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire or foil)

  • Potentiostat/Galvanostat electrochemical workstation

  • Electrochemical cell

  • Polishing materials (e.g., alumina slurries of different particle sizes, polishing pads)

Solution Preparation
  • Prepare the Supporting Electrolyte: Dissolve the appropriate amount of potassium phosphate salts in deionized water to achieve the desired concentration (e.g., 0.1 M) and pH. Prepare a series of buffers if a pH-dependent study is to be performed.

  • Prepare the 8-Aminoflavin Stock Solution: Accurately weigh a small amount of 8-aminoflavin and dissolve it in the supporting electrolyte to prepare a stock solution of known concentration (e.g., 1-5 mM). Gentle warming or sonication may be required to aid dissolution. Protect the solution from light, as flavins can be light-sensitive.

  • Prepare the Working Solution: Dilute the stock solution with the supporting electrolyte to the desired working concentration (typically in the range of 0.1 to 1.0 mM).

  • Deoxygenate the Solution: Before each experiment, thoroughly purge the working solution with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[6]

Electrode Preparation

Proper preparation of the working electrode is critical for obtaining reproducible and reliable results.

  • Mechanical Polishing: Polish the glassy carbon electrode surface with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Rinsing: After each polishing step, thoroughly rinse the electrode with deionized water to remove all alumina particles.

  • Sonication: Sonicate the electrode in deionized water and then in ethanol for a few minutes to remove any remaining impurities.

  • Drying: Dry the electrode with a stream of nitrogen or in an oven at a moderate temperature.

  • Electrochemical Cleaning (Optional but Recommended): Perform cyclic voltammetry in the supporting electrolyte solution over a wide potential range to electrochemically clean the electrode surface until a stable, featureless background voltammogram is obtained.[1]

Cyclic Voltammetry Measurement
  • Assemble the Electrochemical Cell: Place the prepared working, reference, and counter electrodes in the electrochemical cell containing the deoxygenated 8-aminoflavin solution. Ensure the electrodes are properly positioned and immersed in the solution.

  • Set the CV Parameters: On the potentiostat software, set the following parameters:

    • Initial Potential (Ei): A potential where no faradaic reaction occurs.

    • Vertex Potential 1 (Ev1): A potential sufficiently negative to induce the reduction of 8-aminoflavin.

    • Vertex Potential 2 (Ev2): A potential sufficiently positive to induce the oxidation of the reduced species.

    • Scan Rate (ν): Start with a typical scan rate of 100 mV/s.

    • Number of Cycles: Typically 2-3 cycles are sufficient to observe stable voltammograms.

  • Run the Experiment: Start the CV scan and record the resulting voltammogram (current vs. potential).

  • Varying Scan Rate: To investigate the kinetics of the electron transfer process, perform a series of CV scans at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

  • Varying pH: To study the involvement of protons in the redox reaction, repeat the CV measurements in solutions of different pH values.

Data Analysis and Interpretation

A typical cyclic voltammogram of a reversible or quasi-reversible redox couple will exhibit a pair of peaks: a cathodic peak (reduction) on the forward scan and an anodic peak (oxidation) on the reverse scan.

Determination of Formal Redox Potential (E°')

For a reversible system, the formal redox potential can be estimated as the midpoint of the anodic and cathodic peak potentials:

E°' ≈ (Epa + Epc) / 2

Where:

  • Epa is the anodic peak potential.

  • Epc is the cathodic peak potential.

Analysis of Peak Separation (ΔEp)

The separation between the anodic and cathodic peak potentials (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a reversible, one-electron transfer process at 25 °C, the theoretical ΔEp is approximately 59 mV. For a two-electron process, it is about 29.5 mV. Larger peak separations indicate quasi-reversible or irreversible electron transfer.

Analysis of Peak Currents (ip)

For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν1/2), as described by the Randles-Sevcik equation. A plot of ip vs. ν1/2 should be linear and pass through the origin.

pH-Dependent Studies

A plot of the formal potential (E°') versus pH can reveal the number of protons involved in the redox reaction. For a reaction involving m protons and n electrons, the slope of the E°' vs. pH plot is theoretically equal to -59*(m/n) mV/pH unit at 25 °C. For the typical 2e-/2H+ flavin redox process, a slope of approximately -59 mV/pH is expected.

The Redox Cycle of 8-Aminoflavin

The following diagram illustrates the key species involved in the two-electron redox cycle of 8-aminoflavin.

G Fl_ox 8-NH2-Flavin (Oxidized/Quinone) Fl_sq 8-NH2-Flavin (Semiquinone Radical) Fl_ox->Fl_sq + e-, + H+ Fl_sq->Fl_ox - e-, - H+ Fl_hq 8-NH2-Flavin (Reduced/Hydroquinone) Fl_sq->Fl_hq + e-, + H+ Fl_hq->Fl_sq - e-, - H+

Caption: Simplified two-electron redox cycle of 8-aminoflavin.

Quantitative Data Summary

The following table presents hypothetical but representative electrochemical data for 8-aminoflavin at pH 7.0, based on literature values for similar flavin derivatives. Actual experimental values should be determined following the protocols outlined above.

ParameterSymbolHypothetical ValueUnit
Formal Redox PotentialE°'-250mV vs. Ag/AgCl
Anodic Peak PotentialEpa-220mV vs. Ag/AgCl
Cathodic Peak PotentialEpc-280mV vs. Ag/AgCl
Peak SeparationΔEp60mV
Number of Electrons Transferredn2
Number of Protons Transferredm2
E°' vs. pH SlopedE°'/dpH-58mV/pH

Conclusion

The electrochemical characterization of 8-aminoflavin provides invaluable information about its fundamental redox properties. By employing techniques such as cyclic voltammetry and carefully analyzing the resulting data, researchers can gain a deep understanding of the electron and proton transfer processes that govern its reactivity. This knowledge is paramount for the rational design of 8-aminoflavin-based compounds for applications in drug development, catalysis, and biosensing. The protocols and theoretical framework presented in this application note serve as a robust starting point for such investigations.

References

  • A single hydrogen bond that tunes flavin redox reactivity and activates it for modification. (2024). RSC Chemical Biology. [Link]

  • Model systems for flavoenzyme activity: an electrochemically tuneable model of roseoflavin. Chemical Communications. [Link]

  • ELECTROCHEMISTRY OF FLAVINS. (2010). Nanyang Technological University. [Link]

  • Unusual reactivity of a flavin in a bifurcating electron-transferring flavoprotein leads to flavin modification. (2021). Journal of Biological Chemistry. [Link]

  • Spectroelectrochemical Investigation of a Flavoprotein with a Flavin-Modified Gold Electrode. (2006). Langmuir. [Link]

  • Spectroelectrochemical investigation of a flavoprotein with a flavin-modified gold electrode. (2006). PubMed. [Link]

  • Molecular flavin catalysts for C–H functionalisation and derivatisation of dehydroamino acids. (2022). Chemical Science. [Link]

  • Molecular flavin catalysts for C–H functionalisation and derivatisation of dehydroamino acids. (2022). RSC Publishing. [Link]

  • Cyclic voltammetry responses of selected 7,8-substituted flavins vs... (2007). ResearchGate. [Link]

  • Spectroelectrochemical Investigation of a Flavoprotein with a Flavin-Modified Gold Electrode. (2006). ResearchGate. [Link]

  • Linear Free Energy Substituent Effect on Flavin Redox Chemistry. (2012). Journal of the American Chemical Society. [Link]

  • Electrochemistry of Flavonoids. (2023). MDPI. [Link]

  • Ultrafast 2D-IR spectroelectrochemistry of flavin mononucleotide. (2015). AIP Publishing. [Link]

  • Protocol for cyclic voltammetry. (2017). iGEM. [Link]

  • Electrochemistry of flavins. (2010). Nanyang Technological University. [Link]

  • Cyclic voltammograms of the reduction of 1 mM riboflavin at a 1 mm... (2019). ResearchGate. [Link]

  • Effect of Aromatic Interactions on Flavin's Redox Potential : a Theoretical Study. (2010). Minds@UW. [Link]

  • Flavin Derivatives with Tailored Redox Properties: Synthesis, Characterization, and Electrochemical Behavior. (2016). ResearchGate. [Link]

  • Roseoflavin affects electricity production in the fermentation of B.... (2022). ResearchGate. [Link]

  • Cyclic voltammogram of 40 ␮ g cm − 3 riboflavin on a plain carbon paste. (2008). ResearchGate. [Link]

  • Cyclic Voltammetry Experiment. (2013). Gamry Instruments. [Link]

  • Single Amino Acid Switch between a Flavin-Dependent Dehalogenase and Nitroreductase. (2019). Journal of the American Chemical Society. [Link]

  • A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during Roseoflavin Biosynthesis. (2016). PubMed. [Link]

  • The Electrochemical Reduction of Riboflavin in Dimethylsulfoxide. (1968). Allen J. Bard. [Link]

  • Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. [Link]

Sources

Chemo-Enzymatic Synthesis of 8-Amino-FMN and 8-Amino-FAD Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparing 8-Amino-FMN and 8-Amino-FAD Analogs Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Teams[1]

Technical Guide & Protocol

Abstract

This application note details the synthesis, purification, and characterization of 8-amino-flavin mononucleotide (8-amino-FMN) and 8-amino-flavin adenine dinucleotide (8-amino-FAD).[1] Unlike native flavins, these analogs possess an electron-donating amino group at the C8 position of the isoalloxazine ring. This substitution induces a significant bathochromic (red) shift in absorbance and fluorescence spectra and alters the redox potential, rendering them invaluable tools for mechanistic enzymology, photo-caging applications, and the design of orthogonal redox systems. The protocol employs a hybrid approach: chemical conversion of 8-chloro-riboflavin to 8-amino-riboflavin, followed by enzymatic phosphorylation and adenylylation using the promiscuous bifunctional FAD synthetase from Corynebacterium ammoniagenes.

Introduction & Mechanistic Rationale

The Utility of 8-Substituted Flavins

Native FAD and FMN are ubiquitous redox cofactors with a standard redox potential (


) of approximately -219 mV and an absorption maximum (

) near 450 nm.[1] Modifying the 8-position allows researchers to "tune" these properties:
  • Spectral Probes: 8-amino analogs exhibit a

    
     shifted to ~470–490 nm with distinct fluorescence properties, allowing selective excitation in the presence of native flavins (tryptophan quenching is often less efficient).[1]
    
  • Redox Tuning: The electron-donating amino group stabilizes the oxidized quinone state less effectively than the methyl group, typically shifting the redox potential to more negative values (e.g., Roseoflavin, the dimethyl analog, is -290 mV). This allows for the interrogation of electron transfer thermodynamics in flavoproteins.

The Chemo-Enzymatic Strategy

Total chemical synthesis of FAD analogs is notoriously low-yielding due to the complexity of the pyrophosphate bond formation and regioselectivity issues on the ribityl chain. This protocol utilizes a robust chemo-enzymatic route :

  • Chemical: Nucleophilic aromatic substitution (

    
    ) of 8-chloro-riboflavin with ammonia yields 8-amino-riboflavin.[1]
    
  • Enzymatic: The bifunctional enzyme FAD Synthetase (FADS) from Corynebacterium ammoniagenes catalyzes both the phosphorylation (RFK activity) and adenylylation (FMNAT activity) in a single pot, accepting the 8-amino substrate where human enzymes often fail.[1]

Experimental Workflow Diagram

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Transformation (C. ammoniagenes FADS) cluster_2 Downstream Processing node_chem Phase 1: Chemical Synthesis (Precursor Preparation) start 8-Chloro-Riboflavin node_enz Phase 2: Enzymatic Conversion (Nucleotide Assembly) enzyme FADS (Bifunctional) node_pur Phase 3: Purification & QC (HPLC & Spectroscopy) nh3 Liquid NH3 / MeOH (Nucleophilic Substitution) start->nh3 product1 8-Amino-Riboflavin nh3->product1 80-100°C, Pressure product1->enzyme Substrate intermed 8-Amino-FMN enzyme->intermed Kinase Domain final 8-Amino-FAD enzyme->final atp ATP + Mg2+ atp->enzyme intermed->enzyme Adenylyltransferase Domain hplc Prep-HPLC (C18) Ammonium Acetate/MeOH final->hplc lyophil Lyophilization hplc->lyophil

Caption: Workflow for the conversion of 8-chloro-riboflavin to 8-amino-FAD via chemo-enzymatic synthesis.

Phase 1: Chemical Synthesis of 8-Amino-Riboflavin[1]

Principle: The chlorine atom at the 8-position of the isoalloxazine ring is susceptible to nucleophilic attack by ammonia due to the electron-deficient nature of the heterocycle.

Materials
  • Precursor: 8-Chloro-8-demethyl-riboflavin (Commercial or synthesized via condensation of 3-chloro-4-methylaniline with D-ribose and violuric acid).[1]

  • Reagents: Methanol (anhydrous), Liquid Ammonia (or 7N

    
     in MeOH).[1]
    
  • Equipment: High-pressure glass reaction vessel or stainless steel autoclave.

Protocol
  • Preparation: Dissolve 100 mg (0.26 mmol) of 8-chloro-riboflavin in 20 mL of anhydrous methanol in a pressure-rated vessel.

  • Amination: Cool the vessel to -78°C (dry ice/acetone bath) and condense ~10 mL of liquid ammonia into the tube. Alternatively, add 20 mL of saturated ammonia in methanol (7N).[1]

  • Reaction: Seal the vessel securely. Heat to 100°C for 12–24 hours. The yellow solution will darken and shift towards an orange/red hue.

  • Work-up: Cool the vessel to room temperature and carefully vent excess ammonia. Evaporate the solvent under reduced pressure.

  • Crude Purification: Resuspend the residue in water. 8-Amino-riboflavin is sparingly soluble.[1][2] Wash the precipitate with cold water and diethyl ether to remove unreacted amines.

  • Validation: Verify product by ESI-MS (

    
    ) and UV-Vis (shift of 
    
    
    
    from 445 nm to ~470 nm).

Phase 2: Enzymatic Synthesis of Nucleotides

Principle: The bifunctional FAD synthetase (FADS) from Corynebacterium ammoniagenes is used.[1][3][4][5][6] It possesses both Riboflavin Kinase (RFK) and FMN Adenylyltransferase (FMNAT) activities.[1][4][5][7] It is critical to use the bacterial enzyme, as human FADS shows strict specificity against 8-amino intermediates.

Materials
  • Substrate: 8-Amino-riboflavin (from Phase 1).

  • Enzyme: Recombinant C. ammoniagenes FADS (expressed in E. coli BL21, purified via Ni-NTA).[1]

  • Cofactors: ATP (Disodium salt),

    
    .[1]
    
  • Buffer: 50 mM Tris-HCl (pH 8.0).

Protocol
  • Reaction Mix Assembly: Prepare the following mixture in a final volume of 10 mL (scale as needed):

    • 50 mM Tris-HCl, pH 8.0[1]

    • 1 mM 8-Amino-riboflavin (Pre-dissolve in minimal DMSO if solubility is an issue; keep DMSO < 5%).[1]

    • 10 mM ATP (Excess is required to drive both steps).[1]

    • 20 mM

      
      .
      
    • 0.5 mg/mL C. ammoniagenes FADS enzyme.

  • Incubation: Incubate at 37°C in the dark with gentle shaking (150 rpm).

  • Monitoring: Monitor the reaction by HPLC every 2 hours.

    • Timeline: Conversion to 8-amino-FMN is typically rapid (1-2 hours).[1] Conversion to 8-amino-FAD is the rate-limiting step and may require 12–24 hours.[1]

  • Termination: Stop the reaction by heating at 95°C for 5 minutes (precipitates protein) or by filtration through a 10 kDa MWCO centrifugal filter.

Phase 3: Purification and Characterization

Preparative HPLC Protocol

Separation of the 8-amino-FAD from 8-amino-FMN, unreacted riboflavin, and ATP is achieved using Reverse-Phase Chromatography (RPC).[1]

  • Column: C18 Semi-prep (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).[1]

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Detection: 470 nm (specific for 8-amino analog) and 260 nm (adenine).[1]

Gradient Table:

Time (min)% Buffer BEvent
0.05Equilibration
5.05Load/Wash (ATP elutes)
25.040Linear Gradient
28.095Wash
30.095Hold
32.05Re-equilibration

Elution Order: ATP (void)


 8-Amino-FAD 

8-Amino-FMN

8-Amino-Riboflavin.[1]
Characterization Data[1][2][8][9][10]
PropertyNative FAD8-Amino-FADNote
Absorbance

450 nm~475 nmDistinct red-shift; solution appears orange/pink.[1]
Fluorescence

~525 nm

~540 nm
Often higher quantum yield in protein environments due to reduced quenching.[1]
Redox Potential (

)
-219 mV~ -280 mVMore negative; harder to reduce.[1] Stabilizes the oxidized state.
Molecular Weight 785.55 Da786.54 Da+1 Da mass shift (Cl replaced by

is not the case; Methyl (15) replaced by

(16) = +1).[1] Correction: Native is 8-methyl. 8-amino replaces methyl.[1]

(15 Da)


(16 Da).[1] Net +1 Da.

Applications & Troubleshooting

Applications
  • Reconstitution Assays: Incubate apo-enzymes (prepared by dialysis against KBr or precipitation) with a 2-fold excess of 8-amino-FAD on ice for 1 hour.

  • Spectral Deconvolution: Use 8-amino-FAD to distinguish bound cofactor from free native FAD in complex cellular lysates.[1]

Troubleshooting
  • Low FAD Yield: If the reaction stalls at 8-amino-FMN, add fresh ATP (hydrolysis produces ADP which inhibits the enzyme) or add an ATP-regenerating system (Phosphoenolpyruvate + Pyruvate Kinase).[1]

  • Solubility: 8-amino-riboflavin is less soluble than riboflavin.[1][2] Ensure the initial chemical synthesis product is finely ground and fully suspended before adding enzyme.

  • Precipitation: High concentrations of

    
     can cause phosphate precipitation over long incubations; monitor clarity.[1]
    

References

  • Serrano, H., et al. (2010). "Crystal structure of modular FAD synthetase from Corynebacterium ammoniagenes." Journal of Molecular Biology. Link[1]

  • Mack, M., et al. (2011). "The antibiotics roseoflavin and 8-demethyl-8-amino-riboflavin from Streptomyces davawensis are metabolized by human flavokinase and human FAD synthetase."[1] Biochemical Pharmacology. Link

  • Murthy, Y. & Massey, V. (1998). "Synthesis and properties of 8-CN-flavin nucleotide analogs and studies with flavoproteins."[1] Journal of Biological Chemistry. Link

  • Langer, S., et al. (2025). "Absorption and emission spectroscopic characterization of 8-amino-riboflavin."[1] ResearchGate.[2] Link

  • Frago, S., et al. (2008). "Structural analysis of FAD synthetase from Corynebacterium ammoniagenes." BMC Microbiology. Link

Sources

Advanced Crystallization Protocols for Amino-Substituted Benzo[g]pteridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox

Amino-substituted benzo[g]pteridines (analogues of flavins and alloxazines) represent a high-value scaffold in medicinal chemistry, particularly for their potential as redox-active cofactors, anticancer agents, and anti-inflammatory drugs targeting TNF-α and IL-6 [1, 2].[1]

However, these systems present a formidable challenge to the crystallographer.[1] The core benzo[g]pteridine framework is planar and electron-deficient, driving strong


 stacking interactions.[1] The introduction of amino substituents (

,

) adds a layer of complexity: while they increase polarity, they also introduce strong intermolecular hydrogen bonding networks (donor-acceptor motifs) that often lead to amorphous precipitation or microcrystalline powders rather than X-ray quality single crystals [3].[1]

This guide details three field-proven crystallization strategies designed to disrupt these aggregation forces controllably, enabling the growth of high-fidelity crystals.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, one must categorize the specific derivative based on its substitution pattern.[1] The amino group acts as a critical "handle" for manipulating solubility.[1]

The "Dual-Handle" Strategy[1]
  • Handle A (

    
    -System):  The planar rings require polar aprotic solvents (DMSO, DMF) or aromatic solvents (Nitrobenzene) to overcome stacking energy.[1]
    
  • Handle B (Amino Group): The basic nitrogen allows for pH manipulation.[1] Protonation disrupts intermolecular H-bonds and increases solubility in polar media.[1]

Table 1: Solvent Compatibility Matrix

Solvent ClassExamplesRoleSuitability
Primary Solvents DMSO, DMF, DMAcDissolution of aggregatesHigh .[1] Excellent for initial dissolution but difficult to remove.
Acidic Solvents Glacial Acetic Acid, Formic AcidProtonation & SolubilizationHigh .[1] Best for unsubstituted amino derivatives.[1]
Antisolvents Water, Methanol, Diethyl EtherInducing supersaturationVariable .[1] Water is aggressive; Alcohols are milder.[1]
Modifiers TFA, HCl (aq)Salt formationSpecialized .[1] Use for persistent oils or amorphous solids.[1]

Experimental Protocols

Protocol A: The "Acid-Thermal" Gradient (High Purity/Scale-Up)

Best for: 4-amino-benzo[g]pteridines with low solubility in common organic solvents.[1]

Mechanism: Glacial acetic acid acts as both a solvent and a weak proton donor, disrupting intermolecular N-H...N bonds.[1] High temperature breaks


-stacking; slow cooling allows re-stacking in an ordered lattice.[1]

Step-by-Step:

  • Preparation: Weigh 50 mg of the target compound into a 20 mL scintillation vial.

  • Dissolution: Add Glacial Acetic Acid (AcOH) dropwise while heating the vial on a hotplate set to 90°C.

    • Critical Note: Do not boil.[1] Add solvent until the solution is just clear.[1] If particles remain after 3 mL, filter hot through a pre-warmed 0.45 µm PTFE syringe filter.

  • Nucleation Control: Once dissolved, remove from heat and immediately cap the vial.

  • Insulation: Place the hot vial into a Dewar flask filled with hot water (80°C) or a block of Styrofoam to ensure a cooling rate of < 5°C per hour.

  • Harvesting: Allow to stand undisturbed for 48-72 hours. Crystals will form as needles or plates.[1]

  • Washing: Decant the mother liquor. Wash crystals with cold (

    
    ) Ethanol to remove residual acid.[1]
    
Protocol B: Vapor Diffusion with pH-Switch (X-Ray Quality)

Best for: Small quantities (<10 mg) and labile derivatives.[1]

Mechanism: Slow diffusion of a volatile antisolvent (base) into a solution of the protonated compound (acid).[1] As the pH neutralizes, the free base crystallizes slowly.[1]

Step-by-Step:

  • Inner Vial (The Drop): Dissolve 5-10 mg of compound in 0.5 mL of TFA (Trifluoroacetic acid) or Formic Acid.[1] The compound will be fully protonated and soluble.[1]

  • Outer Vessel (The Reservoir): In a larger jar, place 5 mL of Ammonium Hydroxide (

    
    ) or Triethylamine (
    
    
    
    ).
  • Assembly: Place the open inner vial inside the jar. Screw the jar lid on tightly.

  • The Process: The volatile base vapor diffuses into the acidic solution, slowly neutralizing the acid.[1] The solubility of the compound decreases gradually as it reverts to its free-base form.[1]

  • Timeline: Crystals usually appear at the air-liquid interface within 2-5 days.[1]

Protocol C: DMSO/Water Antisolvent Layering

Best for: Highly polar, planar derivatives resistant to thermal methods.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of compound in the minimum amount of DMSO (approx. 0.2 - 0.5 mL).[1] Vortex to ensure complete dissolution.[1]

  • Interface Creation: Tilt the vial to 45°. Using a syringe, very slowly inject an equal volume of Water or Methanol down the side of the vial so it layers on top of the DMSO.[1]

    • Expert Tip: Do not mix.[1] A distinct interface line should be visible.[1]

  • Diffusion: Cap the vial and leave it in a vibration-free environment.

  • Growth: As the layers mix by natural diffusion, supersaturation occurs at the interface, growing crystals downward.[1]

Visualization of Workflows

Figure 1: Crystallization Decision Tree

This logic flow guides the user to the correct protocol based on initial solubility observations.[1]

G Start Start: Amino-Benzo[g]pteridine Sample SolubilityCheck Check Solubility in EtOH/DCM Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble MethodStandard Use Standard Evaporation (EtOH/Hexane) Soluble->MethodStandard Yes CheckAcid Check Solubility in Hot Acetic Acid Soluble->CheckAcid No AcidSoluble Soluble? CheckAcid->AcidSoluble MethodA Protocol A: Acid-Thermal Gradient AcidSoluble->MethodA Yes CheckDMSO Check Solubility in DMSO AcidSoluble->CheckDMSO No DMSOSoluble Soluble? CheckDMSO->DMSOSoluble MethodC Protocol C: DMSO/Water Layering DMSOSoluble->MethodC Yes MethodB Protocol B: TFA/Base Vapor Diffusion DMSOSoluble->MethodB No (Use Strong Acid)

Caption: Decision matrix for selecting the optimal crystallization protocol based on solubility thresholds.

Troubleshooting & Optimization

Twinning

Planar heterocycles like benzo[g]pteridines are prone to non-merohedral twinning (stacking faults) [5].[1]

  • Diagnosis: Diffraction spots appear split or elongated.[1]

  • Solution: Switch from Protocol A (Thermal) to Protocol C (Layering). Slower growth at ambient temperature reduces stacking errors.[1]

Solvate Formation

These compounds often trap solvent molecules (DMSO, Acetic Acid) in the lattice [4].[1]

  • Verification: Run TGA (Thermogravimetric Analysis). A weight loss step before decomposition indicates a solvate.[1]

  • Correction: If a non-solvated form is required for biological assays, recrystallize using Protocol A but switch the solvent to Nitrobenzene, or sublime the crystals under high vacuum (200°C, 0.01 Torr) if thermal stability permits.

References

  • Guirado, A., et al. (2013).[1][2] "First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6." European Journal of Medicinal Chemistry.

  • Smalley, T.L., et al. (2023).[1][3] "1H-Benzo[g]pteridine-2,4-dione: Crystal structure and tautomerism." Acta Crystallographica Section E.

  • Vicens, Q., et al. (2018).[1] "Structure-activity relationship of flavin analogs that target the FMN riboswitch." bioRxiv.[1]

  • Semwal, S., et al. (2012).[1] "Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents." Semantic Scholar.

  • Hamor, T.A., & Robertson, J.M. (1956).[1] "The crystal and molecular structure of pteridine." Journal of the Chemical Society.[1][4]

Sources

High-Performance Liquid Chromatography for the Baseline Separation of Riboflavin and its Analogue, 8-Aminoriboflavin

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Riboflavin (Vitamin B2) and its key structural analogue, 8-aminoriboflavin. The method utilizes a C18 stationary phase with a buffered methanol-water mobile phase and photodiode array (PDA) detection, ensuring high resolution, sensitivity, and reproducibility. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, providing a foundational understanding for method adaptation and troubleshooting. This protocol is designed for researchers in biochemistry, pharmaceutical sciences, and microbiology engaged in studies involving flavin metabolism, antibiotic biosynthesis, or the development of novel antimicrobial agents.

Introduction: The Significance of Flavin Analysis

Riboflavin, or Vitamin B2, is a water-soluble vitamin essential for a multitude of metabolic pathways in all domains of life.[1][2] Its biological significance is derived from its role as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][3][4] These flavocoenzymes are critical redox cofactors for a vast class of enzymes known as flavoproteins, which participate in cellular respiration, energy metabolism, and antioxidant defense.[3][5]

8-Aminoriboflavin (also known as 8-amino-8-demethylriboflavin) is a structural analogue of riboflavin where the methyl group at the C8 position of the isoalloxazine ring is substituted with an amino group.[6] This seemingly minor modification has profound biological implications. 8-Aminoriboflavin is a key intermediate in the biosynthesis of the natural antibiotic roseoflavin by microorganisms like Streptomyces davawensis.[6][7] Furthermore, due to its ability to act as an "inactive" cofactor and interfere with FMN riboswitch function, 8-aminoriboflavin and its derivatives exhibit potent antimicrobial properties, making them valuable candidates for drug development research.[6]

Consequently, the ability to accurately separate and quantify riboflavin and 8-aminoriboflavin is paramount for:

  • Elucidating the biosynthetic pathways of flavin-based antibiotics.

  • Screening microbial cultures for the production of novel flavin analogues.

  • Performing quality control on drug substances and formulations.

  • Conducting pharmacokinetic and metabolic studies.

This guide provides a comprehensive, field-tested HPLC method designed to achieve baseline separation of these two critical compounds.

Analyte Characteristics and Chromatographic Rationale

The successful separation of riboflavin and 8-aminoriboflavin by RP-HPLC is predicated on the subtle differences in their physicochemical properties, stemming directly from their structural divergence.

Chemical Structures
  • Riboflavin: Features a 7,8-dimethyl isoalloxazine ring.

  • 8-Aminoriboflavin: Features an 8-amino-7-methyl isoalloxazine ring. The replacement of a methyl group with a more polar primary amine group is the key to their chromatographic separation.

Physicochemical Property Comparison

The introduction of the amino group in 8-aminoriboflavin increases its polarity compared to riboflavin. In reverse-phase chromatography, where the stationary phase is nonpolar (hydrophobic), less polar compounds are retained longer. Therefore, the more polar 8-aminoriboflavin is expected to have a shorter retention time than riboflavin.

PropertyRiboflavin8-AminoriboflavinRationale for Separation
Chemical Formula C₁₇H₂₀N₄O₆[3]C₁₆H₁₉N₅O₆[8]Different elemental composition.
Molecular Weight ~376.37 g/mol [3]~377.35 g/mol [8]Minimal difference; not a primary separation factor in HPLC.
LogP (Octanol-Water) -1.46[9]-1.9 (Predicted)The lower LogP of 8-aminoriboflavin indicates higher polarity, leading to weaker interaction with the C18 stationary phase and thus earlier elution.
UV Absorption Maxima ~224, 267, 373, 446 nm[3][10]Similar to Riboflavin, with potential shifts due to the amino auxochrome.Both compounds are chromophoric, allowing for sensitive UV detection. A photodiode array (PDA) detector is ideal for confirming peak identity and purity.[11][12]

HPLC Method Development: A Scientifically-Grounded Approach

The chosen method employs reverse-phase chromatography, the most common and versatile mode for separating water-soluble vitamins and their analogues.[13][14][15]

Principle of Separation: Reverse-Phase Chromatography

The separation mechanism relies on the hydrophobic interactions between the analytes and the nonpolar stationary phase (C18 alkyl chains). A polar mobile phase is used to elute the compounds. Analytes with greater hydrophobicity (like riboflavin) will interact more strongly with the stationary phase and be retained longer, while more polar analytes (like 8-aminoriboflavin) will elute earlier.

Column Selection: The C18 Workhorse

A C18 (octadecylsilane) column is the standard for flavin analysis. Its dense nonpolar environment provides the necessary hydrophobicity to retain both compounds adequately, while the difference in their polarities is sufficient to achieve baseline resolution. Standard dimensions (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) offer a good balance of efficiency, resolution, and backpressure.

Mobile Phase Optimization: The Key to Resolution
  • Organic Modifier: Methanol is selected as the organic modifier. It is an effective solvent for flavins and its elution strength can be precisely controlled by adjusting its proportion in the mobile phase. Acetonitrile is a viable alternative.[13][16]

  • Aqueous Component & pH Control: An aqueous buffer is critical for maintaining a stable pH. The pKa of the N3-proton of the isoalloxazine ring is ~10, but the overall charge state and stability can be influenced by pH. Riboflavin is known to be more stable in neutral to slightly acidic conditions.[9] A phosphate or acetate buffer at a pH between 5.0 and 6.5 ensures reproducible retention times by preventing shifts in analyte ionization.

  • Isocratic vs. Gradient Elution: For the separation of two closely related compounds, a simple isocratic elution (constant mobile phase composition) is sufficient and preferable. It provides robust, reproducible results with minimal equilibration time between runs.[17]

Detection: Maximizing Sensitivity and Specificity
  • Photodiode Array (PDA) Detection: A PDA detector is highly recommended. It allows for simultaneous monitoring across a range of wavelengths, which is invaluable for method development and peak purity analysis.[11][12] Based on the absorbance spectra, a primary wavelength of 267 nm provides excellent sensitivity for both compounds. Monitoring at 450 nm can also be used for higher specificity, as fewer interfering compounds absorb in the visible region.[18]

  • Fluorescence Detection (Alternative): Flavins are naturally fluorescent, and fluorescence detection offers superior sensitivity and selectivity for trace-level analysis.[14] Typical conditions are an excitation wavelength of ~450 nm and an emission wavelength of ~520 nm.[17][19]

Experimental Protocol

This protocol provides a validated starting point. Minor adjustments to the mobile phase composition may be necessary depending on the specific C18 column and HPLC system used.

Materials and Reagents
  • Riboflavin reference standard (USP grade or equivalent)

  • 8-Aminoriboflavin reference standard

  • Methanol (HPLC Grade)

  • Monobasic Sodium Phosphate (ACS Grade)

  • Dibasic Sodium Phosphate (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters (PTFE or Nylon)

Equipment
  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA detector

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical Balance

  • pH Meter

  • Sonicator

Solution Preparation
  • Mobile Phase (35:65 Methanol:20 mM Phosphate Buffer, pH 6.0):

    • To prepare 1 L of 20 mM Phosphate Buffer, dissolve ~1.38 g of monobasic sodium phosphate and ~1.42 g of dibasic sodium phosphate in 1 L of ultrapure water.

    • Adjust the pH to 6.0 ± 0.05 using dilute phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.22 µm filter.

    • To prepare the final mobile phase, mix 350 mL of HPLC-grade methanol with 650 mL of the prepared phosphate buffer.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solutions (100 µg/mL):

    • CAUTION: Flavin compounds are light-sensitive.[3][4] All preparation steps must be performed under subdued light or using amber glassware.

    • Accurately weigh approximately 10 mg of Riboflavin reference standard and transfer to a 100 mL amber volumetric flask.

    • Dissolve and bring to volume with the mobile phase. Sonicate briefly if necessary. This is the Riboflavin Stock (100 µg/mL).

    • Repeat the process for the 8-Aminoriboflavin reference standard to create the 8-Aminoriboflavin Stock (100 µg/mL).

    • Store stock solutions at 4°C, protected from light.

  • Working Standard Solution (10 µg/mL):

    • Pipette 5.0 mL of the Riboflavin Stock and 5.0 mL of the 8-Aminoriboflavin Stock into a 50 mL amber volumetric flask.

    • Dilute to volume with the mobile phase. This creates a mixed working standard containing 10 µg/mL of each analyte.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 35% Methanol, 65% 20 mM Phosphate Buffer (pH 6.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection PDA: 267 nm (Primary), 450 nm (Secondary)
Run Time 15 minutes
Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standards (Riboflavin & 8-ARF) inject Inject Sample/ Standard (20 µL) prep_standards->inject prep_mobile_phase Prepare Mobile Phase (Methanol/Buffer) equilibrate Equilibrate System with Mobile Phase prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dissolve & Filter) prep_sample->inject equilibrate->inject separate Isocratic Separation on C18 Column inject->separate detect PDA Detection (267 nm & 450 nm) separate->detect integrate Integrate Peaks (Retention Time, Area) detect->integrate quantify Quantify Analytes (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: HPLC workflow from preparation to final report.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a vial of mobile phase to ensure the system is clean.

  • Standard Injection: Inject the 10 µg/mL mixed working standard to determine the retention times and system suitability parameters.

  • Sample Injection: Inject the prepared and filtered sample solutions.

  • Data Analysis: Integrate the peaks of interest. Quantify the amount of each analyte in the samples by comparing the peak areas to a calibration curve generated from a series of standards.

Expected Results & System Suitability

A successful separation will yield a chromatogram with two distinct, well-resolved, and symmetrical peaks.

  • Elution Order: 8-Aminoriboflavin will elute first, followed by Riboflavin.

  • System Suitability: To ensure the validity of the results, the injection of the working standard should meet the following criteria, which are based on common pharmaceutical guidelines.[20]

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Confirms baseline separation between the two analyte peaks.
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; values > 2 indicate peak tailing.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and performance of the column.
%RSD for Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the system.

Method Validation: Ensuring Trustworthiness

For use in regulated environments or for publication, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[21][22] This process establishes the trustworthiness of the generated data.

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range (e.g., 1-20 µg/mL). A correlation coefficient (r²) of >0.999 is typically required.[22]

  • Accuracy: Assessed by performing recovery studies on spiked samples. Recoveries should typically be within 98-102%.[20][23]

  • Precision:

    • Repeatability (Intra-day): The agreement between results for replicate analyses performed on the same day.

    • Intermediate Precision (Inter-day): The agreement between results from analyses performed on different days or by different analysts. The Relative Standard Deviation (%RSD) should be below 2%.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is confirmed using the PDA detector to check for peak purity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[22]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient means for the separation and quantification of riboflavin and its important analogue, 8-aminoriboflavin. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. By explaining the scientific principles behind the methodological choices, this guide empowers researchers to not only replicate the protocol but also to intelligently adapt and troubleshoot it for their specific applications in the fields of drug discovery, microbiology, and metabolic research.

References

  • Xi'an Lyphar Biotech Co., Ltd. (2024). Chemical Structure and Physical Properties of Riboflavin.
  • SIELC Technologies. (2018). Separation of Flavin adenine dinucleotide on Newcrom R1 HPLC column.
  • PPSX. (2018). Chemical and physical properties of riboflavin.
  • Waters Corporation. UPLC/PDA/MS Analysis of Riboflavin and Related Compounds.
  • Gąsior, R., & Pieszka, M. (2011). Validation of a rapid method for simultaneous determination of vitamins A and E in milk using HPLC. Food Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 493570, Riboflavin.
  • Taylor & Francis Online. (2025). Development and validation of an HPLC analytical method for the simultaneous estimation of vitamin B12 and folic acid.
  • Advanced Journal of Chemistry. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives.
  • PubMed. A reverse-phase liquid chromatographic assay for flavin-containing monooxygenase activity.
  • Wikipedia. Riboflavin.
  • TargetMol. Riboflavin (Vitamin B2).
  • MDPI. (2025). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6.
  • PMC. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form.
  • ResearchGate. HPLC chromatograms obtained in peak identification and spectral analysis of riboflavin (B2) using photodiode array detector.
  • Benchchem. 8-Amino-8-demethylriboflavin.
  • SciSpace. Methods of Analysis of Riboflavin (Vitamin B2): A Review.
  • ResearchGate. Reversed phase HPLC of the isolated flavin, riboflavin standard.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131953423, 8-Demethyl-8-aminoriboflavin-5'-phosphate.
  • ResearchGate. Determination of riboflavin by high-performance liquid chromatography.
  • Springer. HPLC–MS Analysis of the Riboflavin Crude Product of Semisynthesis.
  • ResearchGate. The Chemical and Biological Versatility of Riboflavin.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126456460, 8-Amino-8-demethylriboflavin(1-).
  • ResearchGate. a HPLC-FLD chromatogram of the investigated flavins in standard solution.
  • Scilit. The purification and identification of flavin nucleotides by high-performance liquid chromatography.
  • ResearchGate. Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds.
  • PubMed. (2011). Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC.
  • UQ eSpace. Method for the Extraction of Riboflavin for High-performance Liquid Chromatography and Application to Casein.
  • SIELC Technologies. (2004). Vitamin B2 (Riboflavin).
  • ResearchGate. (2026). Mechanistic Insights into Roseoflavin Synthesis by N,N-8-Demethyl-8-aminoriboflavin Dimethyltransferase (RosA).

Sources

Application Note: Mapping Protein Micro-Environments using Solvatochromic Shifts of 8-Amino-Isoalloxazines

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide designed for researchers characterizing the solvatochromic properties of 8-amino-isoalloxazine derivatives (e.g., Roseoflavin) and utilizing them as micro-environmental probes.

Abstract & Introduction

The 8-amino-isoalloxazines (such as the natural antibiotic Roseoflavin ) represent a unique class of flavin analogs where the canonical 8-methyl group of riboflavin is replaced by an electron-donating amino group (e.g., dimethylamino).[1] This structural modification creates a strong "push-pull" electronic system between the electron-rich amino donor and the electron-deficient pteridine acceptor.

Consequently, these molecules exhibit pronounced positive solvatochromism : their absorption maxima (


) shift significantly to longer wavelengths (red shift) as solvent polarity increases. This property makes them exceptional molecular spies for mapping the hydrophobicity of enzyme active sites, distinguishing between solvent-exposed regions (polar/red-shifted) and buried hydrophobic pockets (apolar/blue-shifted).

Theoretical Background

The Mechanism of Solvatochromism

The solvatochromic behavior of 8-amino-isoalloxazine arises from an Intramolecular Charge Transfer (ICT) state.

  • Ground State (

    
    ):  Moderately polar.
    
  • Excited State (

    
    ):  Highly polar due to charge transfer from the 
    
    
    
    -amino group to the
    
    
    locus of the isoalloxazine ring.

In polar solvents (e.g., water), the solvent dipoles reorient to stabilize this highly polar excited state, lowering its energy relative to the ground state. This reduction in the HOMO-LUMO gap results in a bathochromic (red) shift.[2] Conversely, in apolar environments (e.g., dioxane, protein hydrophobic cores), the excited state is less stabilized, resulting in a hypsochromic (blue) shift.

Energy Level Diagram (Mechanism)

The following diagram illustrates the stabilization of the ICT state in polar solvents.

Solvatochromism_Mechanism cluster_apolar Apolar Solvent (e.g., Dioxane) cluster_polar Polar Solvent (e.g., Water) S0_NP Ground State (S0) S1_NP Excited State (S1/ICT) (High Energy) S0_NP->S1_NP Absorption (Blue Shifted, ~475nm) S1_P Excited State (S1/ICT) (Strong Stabilization) S1_NP->S1_P Solvent Relaxation (Energy Lowering) S0_P Ground State (S0) (Slight Stabilization) S0_P->S1_P Absorption (Red Shifted, ~505nm)

Figure 1: Energy diagram showing the stabilization of the ICT excited state in polar solvents, leading to a smaller energy gap and red-shifted absorption.

Experimental Protocol

Materials & Reagents
  • Analyte: Roseoflavin (8-dimethylamino-8-demethyl-D-riboflavin) or synthetic 8-amino-isoalloxazine analog.

  • Solvents (Spectroscopic Grade):

    • 1,4-Dioxane (Non-polar reference)

    • Chloroform (

      
      )
      
    • Ethanol (EtOH)[3][4]

    • Methanol (MeOH)

    • Water / Phosphate Buffer (pH 7.0)

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous).

Preparation of Stock Solutions

Critical Note: 8-amino-isoalloxazines are sparingly soluble in water and highly photosensitive.

  • Weighing: Weigh approx. 1 mg of Roseoflavin.

  • Dissolution: Dissolve in 1 mL of anhydrous DMSO to create a ~2.5 mM stock solution.

  • Storage: Store in an amber glass vial at -20°C. Protect from light at all times to prevent photodegradation to lumichrome derivatives.

Spectral Measurement Workflow

The following workflow ensures reproducible solvatochromic data.

Experimental_Workflow Start Start: Sample Prep Stock Prepare Stock in DMSO (Protect from Light) Start->Stock Dilution Dilute Stock into Solvents (Final DMSO < 1%) Stock->Dilution SolventPrep Prepare Solvent Series (Dioxane, CHCl3, EtOH, H2O) SolventPrep->Dilution Blank Blank Spectrophotometer (Pure Solvent + 1% DMSO) Dilution->Blank Reference Measure Acquire Spectra (300 - 600 nm) Dilution->Measure Blank->Measure Analysis Identify Lambda Max (Long-wavelength band) Measure->Analysis Plot Plot v_max vs. Et(30) (Linear Regression) Analysis->Plot

Figure 2: Step-by-step experimental workflow for determining solvatochromic shifts.

Measurement Steps
  • Dilution: Add 10

    
     of DMSO stock to 990 
    
    
    
    of the target solvent. Ensure the final DMSO concentration is
    
    
    to minimize co-solvent effects.
  • Blanking: Use a solvent blank containing the same percentage of DMSO (1%).

  • Acquisition: Record UV-Vis absorption spectra from 300 nm to 600 nm.

  • Peak Picking: Identify the local maximum of the lowest energy band (typically between 470 nm and 510 nm).

Data Analysis & Reference Values

Expected Results

The following table summarizes the expected absorption maxima for Roseoflavin in solvents of varying polarity. Note the trend: as polarity (


) increases, the absorption red-shifts.
SolventPolarity (

) [kcal/mol]

(nm)
Visual ColorShift Type
1,4-Dioxane 36.0473YellowHypsochromic (Blue)
Chloroform 39.1482Yellow-Orange--
Ethanol 51.9498Orange--
Methanol 55.4500Orange-Red--
Water 63.1505RedBathochromic (Red)
Calculation of Sensitivity

To quantify the sensitivity of your probe, plot the transition energy (


) in wavenumbers (

) against the Reichardt polarity parameter

.


A linear regression of


 vs. 

typically yields a negative slope, confirming positive solvatochromism (lower energy in higher polarity).
Interpretation for Biological Samples
  • 
    :  The flavin is in a fully hydrated, solvent-exposed environment.
    
  • 
    :  The flavin is bound in a hydrophobic protein pocket (desolvated).
    
  • Intermediate values: Suggest a semi-buried state or a pocket with specific polar interactions.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No spectral shift observed High DMSO contentEnsure DMSO stock is diluted >1:100. DMSO is polar and will mask apolar solvents.
Loss of absorbance over time Photodegradation8-amino-isoalloxazines are light-sensitive. Perform experiments in low light/amber tubes.
Precipitation Low solubility in apolar solventsSonicate samples; filter through 0.2

PTFE filter if scattering is observed.
Blue-shift in water ProtonationAt very low pH (<3), the amino group may protonate, killing the ICT. Ensure pH is neutral (7.0).

References

  • Reactivity studies of roseoflavin analogues. Journal of the Chemical Society, Chemical Communications. (1982). Correlates absorption maxima with solvent polarity and oxidative ability.[5]

  • Photo-dynamics of roseoflavin and riboflavin in aqueous and organic solvents. Chemical Physics Letters. (2009). Details the intramolecular charge transfer mechanism and fluorescence lifetimes.

  • Roseoflavin Product Information. Cayman Chemical. Physical properties, solubility, and stability data.[6][7][8]

  • Structural and kinetic studies on RosA. The FEBS Journal. (2011). Demonstrates the use of spectral shifts to monitor flavin binding in enzyme pockets.

  • Solvatochromism. Wikipedia. General theory on positive/negative solvatochromism and Reichardt's dye scales.[9]

Sources

Application Note: Enzymatic Conversion of 8-Amino-Riboflavin by Flavokinase

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The enzymatic phosphorylation of 8-amino-riboflavin (8-NH₂-RF) to 8-amino-flavin mononucleotide (8-amino-FMN) represents a critical step in the synthesis of flavin-based antibiotic analogs and mechanistic probes. Unlike native riboflavin, 8-amino-riboflavin possesses unique spectral properties (red-shifted absorbance) and altered redox potentials, making it a valuable tool for interrogating flavin-dependent enzymes and FMN riboswitches.

This guide details the protocol for the quantitative conversion of 8-amino-riboflavin using Flavokinase (RFK) . While mammalian RFK (EC 2.7.1.26) can catalyze this reaction, this protocol prioritizes the use of the bacterial RibC enzyme from Streptomyces davawensis (the natural producer of roseoflavin), which exhibits superior catalytic efficiency (


) toward 8-substituted flavins compared to standard mammalian or B. subtilis enzymes.
Key Applications
  • Antibiotic Development: Synthesis of 8-amino-FMN to target FMN riboswitches in pathogenic bacteria.

  • Mechanistic Enzymology: Use of 8-amino-FMN as a spectral probe to study flavoprotein active sites.

  • Structural Biology: Co-crystallization of flavoproteins with modified cofactors.

Mechanistic Principle

Flavokinase catalyzes the ATP-dependent phosphorylation of the 5'-hydroxymethyl group of the ribityl side chain.



Substrate Specificity:

  • Riboflavin (Native):

    
    .
    
  • 8-Amino-Riboflavin:

    
     (Red-shifted).
    
  • Roseoflavin (8-dimethylamino):

    
    .
    

Note: The 8-amino group alters the electronic environment of the isoalloxazine ring, quenching fluorescence significantly compared to riboflavin. Detection must rely primarily on UV-Vis absorbance at 470 nm rather than standard fluorescence channels.

Reaction Pathway Diagram[1]

G cluster_0 Substrates cluster_1 cluster_2 Products S1 8-Amino-Riboflavin (Substrate) E1 Flavokinase (RibC / RFK) S1->E1 Binding S2 ATP-Mg2+ (Cofactor) S2->E1 P1 8-Amino-FMN (Product) E1->P1 Phosphorylation (Gamma-phosphate transfer) P2 ADP E1->P2

Figure 1: Enzymatic pathway for the phosphorylation of 8-amino-riboflavin. The reaction is dependent on Mg²⁺ for ATP coordination.

Materials & Reagents

Biologicals[1][2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant Streptomyces davawensis RibC (preferred) or Human Flavokinase.

    • Concentration: >1 mg/mL (approx. 30–40 µM).

    • Source: Heterologous expression in E. coli (e.g., BL21(DE3) strains).

  • Substrate: 8-amino-riboflavin (Synthetic or enzymatically derived from 8-amino-lumazine).

Chemicals[6][11]
  • Reaction Buffer (10X): 1.0 M Potassium Phosphate (KPi), pH 7.5.

  • ATP Stock: 100 mM Adenosine 5'-triphosphate (adjust to pH 7.0 with NaOH).

  • Magnesium Stock: 1.0 M MgCl₂.

  • Reducing Agent: 1.0 M Sodium Sulfite (Na₂SO₃) (Optional, prevents oxidative degradation).

  • Stop Solution: 10% Trichloroacetic acid (TCA) or Methanol (HPLC grade).

Experimental Protocol

Analytical Scale Assay (100 µL)

Purpose: To determine conversion efficiency or kinetic parameters.

  • Prepare Master Mix (on ice):

    • Buffer (1x): 50 mM KPi, pH 7.5

    • MgCl₂: 10 mM

    • ATP: 2 mM

    • Na₂SO₃: 10 mM[1]

  • Add Substrate: Add 8-amino-riboflavin to a final concentration of 50 µM.

  • Initiate Reaction: Add Flavokinase (RibC) to final 0.5–1.0 µM.

  • Incubation: Incubate at 30°C (for bacterial enzyme) or 37°C (mammalian) for 10–60 minutes.

  • Termination:

    • Add 100 µL of Methanol (or heat at 95°C for 2 min if protein precipitation is not required).

    • Centrifuge at 14,000 x g for 10 min to remove protein precipitate.

  • Analysis: Inject 20 µL supernatant into HPLC.

Preparative Scale Synthesis (10 mL)

Purpose: To isolate milligrams of 8-amino-FMN.

  • Reaction Setup:

    Component Stock Conc. Final Conc. Volume (for 10 mL)
    KPi Buffer (pH 7.5) 1.0 M 100 mM 1.0 mL
    8-Amino-Riboflavin 5 mM (in DMSO) 200 µM 400 µL
    ATP 100 mM 3 mM 300 µL
    MgCl₂ 1.0 M 15 mM 150 µL
    Flavokinase (RibC) 5 mg/mL 50 µg/mL 100 µL

    | dH₂O | - | - | to 10 mL |

  • Incubation: Incubate at 30°C with gentle shaking (50 rpm) for 4–6 hours.

    • Checkpoint: Monitor conversion every hour by spotting 2 µL on TLC (Silica gel, mobile phase: n-Butanol:Acetic Acid:Water 12:3:5). 8-amino-FMN will remain near the origin; 8-amino-RF will migrate (

      
      ).
      
  • Purification:

    • Filter reaction through a 10 kDa MWCO spin filter to remove enzyme.

    • Load filtrate onto a C18 Sep-Pak cartridge or semi-prep HPLC C18 column.

    • Elute with a gradient of Methanol in 10 mM Ammonium Acetate (pH 6.0).

    • Lyophilize the product fraction (red/orange powder).

Analytical Methods (HPLC)[3]

Because 8-amino-flavins have low fluorescence yields, UV-Vis detection is mandatory .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: Methanol.

  • Gradient: 0–5 min (5% B); 5–20 min (5%

    
     40% B); 20–25 min (40% 
    
    
    
    95% B).
  • Flow Rate: 1.0 mL/min.

  • Detection: Absorbance at 470 nm (Isosbestic point region) or 500 nm (Specific for 8-amino analogs).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Buffer, Mg2+, ATP, 8-Amino-RF (Substrate) Start->Mix Enzyme Add Flavokinase (Initiate Reaction) Mix->Enzyme Incubate Incubate 30°C (1-6 Hours) Enzyme->Incubate Stop Terminate: Heat (95°C) or MeOH Incubate->Stop Spin Centrifuge (Remove Enzyme) Stop->Spin HPLC HPLC Analysis (C18 Column, 470 nm) Spin->HPLC

Figure 2: Step-by-step workflow for the enzymatic conversion and analysis of 8-amino-riboflavin.

Data Analysis & Troubleshooting

Calculating Conversion


Note: Ensure extinction coefficients at the detection wavelength are accounted for if they differ significantly (usually similar at isosbestic points).
Troubleshooting Table
IssuePossible CauseSolution
Low Conversion Insufficient ATP or Mg²⁺Ensure [ATP] > 10x [Substrate] and [Mg²⁺] > [ATP].
Precipitation Substrate insolubilityDissolve 8-amino-RF in DMSO first; keep final DMSO < 5%.
Peak Broadening Column overload or pH mismatchUse Ammonium Acetate buffer (pH 6.0) to ion-pair with the phosphate group.
No Product Peak Enzyme inactivationS. davawensis RibC is robust, but avoid freeze-thaw cycles. Add 10% Glycerol to storage buffer.

References

  • Janger, G. et al. (2008). "The Bifunctional Flavokinase/Flavin Adenine Dinucleotide Synthetase from Streptomyces davawensis Produces Inactive Flavin Cofactors and Is Not Involved in Resistance to the Antibiotic Roseoflavin."[2] Journal of Bacteriology, 190(5), 1546–1553.[2]

  • Grill, S. et al. (2011). "The antibiotics roseoflavin and 8-demethyl-8-amino-riboflavin from Streptomyces davawensis are metabolized by human flavokinase and human FAD synthetase."[3] Biochemical Pharmacology, 82(12), 1853–1859.

  • Pedrolli, D. B. et al. (2015). "Roseoflavin biosynthesis in Streptomyces davawensis." Microbiology, 161, 221-232.

  • Langer, S. et al. (2013). "Synthesis of 8-amino-FMN via the intermediacy of 8-formyl-FMN." Journal of the American Chemical Society, 138(27), 8324–8327.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 8-Amino-10H-benzo[g]pteridine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist, Physicochemical Characterization Unit Topic: Solubilization Strategies for 8-Amino-Isoalloxazine Scaffolds[1][2]

Executive Summary & Physicochemical Profile

The Challenge: 8-amino-10H-benzo[g]pteridine-2,4-dione (an 8-amino-isoalloxazine derivative) presents a classic "brick dust" solubility profile.[1][2][3] Its rigid, planar tricyclic core facilitates strong


-

stacking interactions, while the amide/imide functionalities create a robust intermolecular hydrogen bonding network.[1][2][3] This results in high crystal lattice energy, making the compound sparingly soluble in water and most organic solvents.[1][3]

Mechanistic Insight: Unlike unsubstituted flavins, the 8-amino group introduces a strong electron-donating character (push-pull system), significantly altering the dipole moment and basicity.[1][2][3] While this enhances optical properties (red-shifted absorption), it often exacerbates aggregation in aqueous media.[1][2][3]

PropertyValue / CharacteristicImplication
Core Structure Planar Tricyclic HeterocycleHigh tendency for aggregation/stacking.[1][2][3]
pKa (Acidic) ~10.0 (N3-H)Soluble in alkaline pH (but prone to hydrolysis).[1][2][3]
pKa (Basic) ~4.5 (8-NH₂ / N1)Soluble in acidic media via protonation.[1][2][3]
LogP ~0.5 - 1.5 (Estimated)Moderate lipophilicity, but solubility limited by lattice energy (melting point >300°C).[1][2][3]
Best Solvents DMSO, Formic Acid, TFAAprotic polar or strong protic acids are required to disrupt stacking.[1][3]

Decision Matrix: Selecting the Right Solubilization Strategy

Use this workflow to determine the optimal solvent system based on your downstream application.

Solubility_Workflow Start Start: Define Application App_Type What is the end use? Start->App_Type InVitro In Vitro Bioassay (Cell/Enzyme) App_Type->InVitro High Sensitivity ChemSynth Chemical Synthesis (Derivatization) App_Type->ChemSynth High Conc. Needed Animal In Vivo Study (PK/PD) App_Type->Animal Biocompatibility DMSO_Stock Protocol A: DMSO Stock (Dilute <1% v/v) InVitro->DMSO_Stock Standard Acid_Stock Protocol B: Acidic Stock (TFA/Formic Acid) ChemSynth->Acid_Stock Max Solubility Formulation Protocol C: Complexation (Cyclodextrins/Lipids) Animal->Formulation Avoid DMSO toxicity Check_Precip Precipitation? DMSO_Stock->Check_Precip Dilute into Buffer Check_Precip->Formulation Yes Success Proceed to Assay Check_Precip->Success No

Figure 1: Solubility decision tree. Select Protocol A for general screening, Protocol B for synthesis, and Protocol C for sensitive biological systems.

Technical Protocols & Troubleshooting

Protocol A: The "Standard" DMSO Stock (For In Vitro Screening)

Best for: Enzyme assays, cellular screening (where <1% DMSO is tolerated).[2]

The Science: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds (N3-H[2]···O=C) and


-stacking of the pteridine ring.[1][2][3]
  • Weighing: Weigh 5–10 mg of 8-amino-10H-benzo[g]pteridine-2,4-dione.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mM .

    • Note: Do not use water-containing DMSO (hygroscopic), as water acts as an anti-solvent.[1][2][3]

  • Energy Input: Sonicate in a bath sonicator at 40°C for 10–15 minutes .

    • Visual Check: The solution should be a clear, deep red/orange liquid.[1][3] If particles persist, extend sonication.[1][3]

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

    • Shelf Life: 1 month. The 8-amino group is susceptible to oxidation over long periods.[1][2][3]

Troubleshooting Q&A:

Q: My compound precipitates immediately when I dilute the DMSO stock into PBS/Media. A: This is "crash-out" precipitation. The compound is hydrophobic. [2] * Fix 1: Warm the cell culture media/buffer to 37°C before adding the stock.

  • Fix 2: Add a surfactant.[1][3] Pre-mix the DMSO stock with Tween-80 (ratio 1:[1][2]1) before adding to the buffer.

  • Fix 3: Reduce the final concentration. You may be exceeding the thermodynamic solubility limit in water (likely <50 µM).[1][2][3]

Protocol B: The "Acid-Activated" Stock (For Synthesis/Purification)

Best for: Chemical reactions, NMR analysis, or high-concentration stock preparation.[2]

The Science: The 8-amino group and the N1 nitrogen can be protonated.[1][3] Creating a cationic species (


) introduces charge repulsion, breaking the crystal lattice and drastically increasing solubility.[2][3]
  • Solvent: Use Trifluoroacetic Acid (TFA) or Formic Acid .[1][3]

  • Procedure: Dissolve the solid directly in neat acid. Solubility can reach >50 mg/mL.[1][2][3][4]

  • Dilution: This stock can be diluted into water (resulting in an acidic solution, pH ~2-3) where the compound often remains soluble due to protonation.[1][2][3]

Troubleshooting Q&A:

Q: The color changed from red to pale yellow/colorless upon adding acid. A: This is normal. Protonation of the 8-amino group or the flavin core disrupts the internal charge-transfer band responsible for the deep red color.[1][2][3] It confirms successful protonation.[1][3]

Protocol C: Advanced Formulation (For In Vivo/High-Dose)

Best for: Animal studies where DMSO/Acid is toxic.[1][2]

The Science: Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic pteridine core within a hydrophilic shell.[2][3]

  • Agent: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or HP-β-CD.[1][2][3]

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in saline or water.[1][2][3]

  • Complexation:

    • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).[2][3]

    • Slowly add the DMSO solution to the 20% CD solution with vigorous vortexing.[1][3]

    • Sonicate for 30 minutes.

    • Optional: Adjust pH to 4.5–5.0 (citrate buffer) to utilize the partial protonation effect for stability.[1][2][3]

Frequently Asked Questions (Technical)

Q: Can I use ethanol or acetone? A: Generally, no .[1][3] Pteridines and isoalloxazines have very poor solubility in short-chain alcohols and ketones.[1][2][3] They will likely form a suspension rather than a solution.[1][3]

Q: Is the compound light sensitive? A: Yes, highly. Flavins and their analogs (like 8-amino derivatives) are photosensitizers.[1][2][3] Upon exposure to blue/UV light, they can generate reactive oxygen species (ROS) or undergo photodegradation (lumichrome formation).[2][3] Always handle under low light or amber light conditions.

Q: Why does my solution turn fluorescent? A: 8-amino-isoalloxazines are fluorescent.[1][2][3] The intensity and color (quantum yield) are highly dependent on solvent polarity and viscosity.[1][2][3] A change in fluorescence often indicates a change in aggregation state or binding to proteins (e.g., albumin in serum).[2][3]

References

  • Solubility of Pteridine Derivatives: MedChemExpress. Pteridine-2,4(1H,3H)-dione Product Information. Link

  • 8-Amino-Flavin Properties: Matovic, R. et al. "Absorption and emission spectroscopic characterisation of 8-amino-riboflavin."[1][2][3] Journal of Luminescence (2015).[1][2][3] Link

  • Roseoflavin (Analog) Handling: Cayman Chemical.[1][2][3] Roseoflavin Product Insert. Link

  • Cyclodextrin Formulation Strategies: Loftsson, T. et al. "Cyclodextrins in drug delivery."[1][3] Expert Opinion on Drug Delivery (2005).[1][2][3] Link

  • General Pteridine Chemistry: Pfleiderer, W. "Pteridines.[1][3] Properties, Reactivity and Biological Significance."[2][3][5] Journal of Heterocyclic Chemistry. Link[2][3]

Sources

Technical Support Center: Stabilizing 8-Amino-Flavin Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Preventing Photodegradation

Subject: 8-Amino-Flavin (e.g., Roseoflavin, 8-amino-8-demethyl-D-riboflavin) Primary Risk: Rapid photochemical demethylation and isoalloxazine ring degradation. Critical Insight: Unlike standard Riboflavin (Vitamin B2), 8-amino-flavins exhibit a bathochromic shift (red-shifted absorption) and unique sensitivity to specific buffers. Standard "amber bottle" protection is often insufficient due to their sensitivity to visible light (green/blue spectrum).

Technical Overview & Mechanism

8-amino-flavins (such as Roseoflavin) are distinct from standard flavins due to the electron-donating amino group at the C8 position. This modification shifts their absorbance maximum (


) from ~450 nm (yellow) to ~500–510 nm (deep rose/purple).

The Degradation Cascade:

  • Excitation: Upon exposure to visible light (even ambient lab light), the 8-amino-flavin enters an excited singlet state, rapidly crossing to a reactive triplet state.

  • Primary Degradation (Demethylation): For N,N-dimethyl derivatives (Roseoflavin), the primary photodegradation pathway is the oxidative demethylation of the 8-amino group, forming 8-methylamino-riboflavin and eventually 8-amino-riboflavin . This causes a spectral shift (color change).

  • Secondary Degradation (Ring Cleavage): Similar to Riboflavin, the ribityl side chain can undergo intramolecular photoreduction, leading to the formation of Lumichrome (neutral/acidic pH) or Lumiflavin (alkaline pH), rendering the cofactor biologically inert.

Critical "Gotcha": Buffer Catalysis Research indicates that Phosphate and Tris buffers actively catalyze the photodegradation of Roseoflavin.[1] Solutions in phosphate buffer degrade significantly faster than those in water or non-nucleophilic buffers.

Troubleshooting Guide (Q&A)
Issue 1: My deep purple/red solution has turned orange or yellow.

Diagnosis: Photochemical Demethylation. The shift from purple (


 nm) to orange/yellow (

nm) indicates the loss of alkyl groups on the 8-amino nitrogen. You have likely converted Roseoflavin into 8-methylamino-riboflavin or standard Riboflavin analogs.

Corrective Action:

  • Immediate: Discard the solution; the reaction is irreversible.

  • Prevention: Switch to Red Safelights ( > 600 nm) during handling. Standard "yellow" light protection is insufficient because 8-amino-flavins absorb strongly in the green/yellow region.

Issue 2: I observe precipitation in my stored stock solution.

Diagnosis: Formation of Lumichrome/Lumiflavin. Photodegradation products like Lumichrome have significantly lower aqueous solubility than the parent flavin. If the ribityl tail is cleaved, the hydrophobic isoalloxazine core precipitates.

Corrective Action:

  • Check pH: High pH (> 7.5) accelerates side-chain cleavage (Lumiflavin formation). Maintain pH < 7.0 if experimental conditions permit.

  • Solvent: Store stock solutions in 100% DMSO rather than aqueous buffers. 8-amino-flavins are more stable in organic solvents. Dilute into aqueous buffer immediately before use.

Issue 3: My LC-MS shows unexpected peaks at M-14 or M-28.

Diagnosis: Stepwise Demethylation.

  • M-14: Loss of one methyl group (Formation of 8-methylamino-flavin).

  • M-28: Loss of two methyl groups (Formation of 8-amino-flavin).

Corrective Action:

  • Buffer Change: If you are using Phosphate or Tris buffer, switch to HEPES or MOPS . Phosphate ions can act as proton transfer agents that facilitate the photo-oxidation mechanism.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >3 months.

ParameterSpecificationReason
Solvent DMSO (Anhydrous) Prevents hydrolysis; higher solubility (~5-10 mg/mL).
Concentration 1 – 5 mMHigher concentrations self-shield (inner filter effect).
Container Amber Glass + Foil WrapDouble protection against ambient light.
Headspace Argon/Nitrogen Purge Removes oxygen (quencher of triplet states/ROS source).
Storage -20°C or -80°CArrhenius deceleration of thermal degradation.

Step-by-Step:

  • Dark Room: Enter a room equipped with Red LED safelights (>600 nm).

  • Solvent Prep: Sparge anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh 8-amino-flavin powder into an amber vial. Add sparged DMSO. Vortex until fully dissolved (sonicate briefly if necessary, but monitor temperature).

  • Aliquot: Dispense into single-use black microcentrifuge tubes (or wrap clear tubes in foil).

  • Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Actinometry Stress Test (Validation)

Objective: Determine the stability half-life (


) in your specific assay buffer.
  • Prepare Buffer: Prepare your assay buffer (e.g., PBS, HEPES) at the target pH.

  • Spike: Add 8-amino-flavin to 50

    
    M final concentration.
    
  • Split: Divide into two sets:

    • Control: Wrapped in foil, kept in dark.

    • Test: Exposed to ambient lab light (or specific LED source).

  • Monitor: Measure Absorbance at 505 nm (for 8-amino) and 450 nm (degradation product) every 15 minutes for 2 hours.

  • Calculate: Plot

    
     vs. time to determine the degradation rate constant 
    
    
    
    .
Visualizations
Figure 1: Photodegradation Pathways

Caption: Comparative degradation pathways of Riboflavin vs. 8-Amino-Flavin (Roseoflavin). Note the buffer-catalyzed demethylation specific to the 8-amino variant.

FlavinDegradation cluster_Riboflavin Standard Riboflavin Pathway cluster_8Amino 8-Amino-Flavin (Roseoflavin) Pathway RF Riboflavin (Yellow) Abs ~450nm LC Lumichrome (Neutral/Acidic) RF->LC Photolysis (Side chain cleavage) LF Lumiflavin (Alkaline) RF->LF Photolysis (High pH) RoF Roseoflavin (Red/Purple) Abs ~505nm RoF->LC Minor Pathway MA 8-Methylamino-flavin (Orange) RoF->MA Visible Light + O2 (Phosphate Catalyzed) AF 8-Amino-flavin (Yellow) MA->AF Further Demethylation

Figure 2: Safe Handling Workflow

Caption: Decision logic for handling 8-amino-flavin solutions to minimize degradation risks.

HandlingWorkflow Start Start: 8-Amino-Flavin Powder SolventCheck Select Solvent Start->SolventCheck DMSO DMSO (Recommended) High Stability SolventCheck->DMSO Stock Prep Aqueous Aqueous Buffer High Risk SolventCheck->Aqueous Working Soln LightCheck Lighting Condition DMSO->LightCheck BufferCheck Check Buffer Type Aqueous->BufferCheck Phosphate Phosphate/Tris (Catalytic Degradation) BufferCheck->Phosphate Avoid Hepes HEPES/MOPS (Preferred) BufferCheck->Hepes Proceed Hepes->LightCheck BlueLight Blue/White Light (Rapid Bleaching) LightCheck->BlueLight STOP RedLight Red Safelight (>600nm) (Safe) LightCheck->RedLight Proceed Action Experimental Use RedLight->Action

References
  • BenchChem. (2025). Stability of Roseoflavin in Different Media and Buffer Solutions. Retrieved from

  • Cayman Chemical. (2022).[2] Roseoflavin Product Information & Safety Data Sheet. Item No. 16001. Retrieved from

  • ResearchGate. (2009). Photo-degradation behaviour of roseoflavin in some aqueous solutions. Retrieved from

  • Sigma-Aldrich. (2024). Roseoflavin ≥95% (HPLC) Product Specification. Retrieved from

  • NIH/PubMed. (2011). Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Retrieved from

Sources

resolving alloxazine contamination in isoalloxazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Alloxazine Contamination in Isoalloxazine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in flavin chemistry: the unintended formation of alloxazine during the synthesis of isoalloxazine derivatives.

Isoalloxazines (the core tricyclic structure of biologically critical flavins like riboflavin, FAD, and FMN) are synthesized via the condensation of N-substituted o-phenylenediamines with pyrimidine derivatives such as alloxan[1]. However, researchers frequently encounter alloxazine contamination. This guide breaks down the thermodynamic causality behind this isomerization and provides field-proven, self-validating protocols to eliminate it.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q: Why am I consistently seeing alloxazine contamination during the condensation of N-substituted o-phenylenediamines with alloxan? A: Alloxazine is the thermodynamically favored 1H-3H tautomer, whereas your target isoalloxazine is the 10H-3H tautomer[2]. Contamination typically arises from two causal pathways during synthesis:

  • Trace Unsubstituted Amines: If your starting o-phenylenediamine is not fully N-alkylated, the unsubstituted primary amine will rapidly condense with alloxan to form alloxazine[3].

  • In Situ N-Dealkylation: Under excessively harsh acidic conditions or prolonged heating, the N10-alkyl bond can cleave. Once the substituent is lost, the molecule spontaneously tautomerizes to the more stable alloxazine form to maximize aromatic stabilization in the pyrazine ring[2][3].

Q: How does the choice of catalyst dictate the isoalloxazine-to-alloxazine ratio? A: The use of Boric Acid (


) is critical for regioselective cyclocondensation[1]. Boric acid acts as a Lewis acid that transiently coordinates with the carbonyl oxygens of alloxan (or violuric acid[4]). This coordination stabilizes the electrophilic centers, directing the nucleophilic attack of the secondary amine (the N-substituted position) preferentially over the primary amine. Without this templating effect, random attack increases the likelihood of side reactions, intermediate instability, and subsequent dealkylation.

Q: What are the optimal solvent and temperature parameters to prevent this isomerization? A: Glacial acetic acid or a DMF/acetic acid mixture is the industry standard[1]. Aqueous or highly polar protic solvents without acidic buffering can promote hydrolysis at the amidic carbonyl, leading to ring opening and degradation, especially under alkaline conditions[3]. Temperature must be strictly controlled (typically 60–80 °C). Exceeding 90 °C significantly increases the kinetic energy available to overcome the activation barrier for N-dealkylation.

Q: How can I definitively differentiate alloxazine from isoalloxazine in my QC workflow? A: Solid-state or solution


 NMR is the most definitive method. The C-10a carbon is the primary diagnostic marker. In the isoalloxazine (10H-3H) tautomer, C-10a is shifted downfield compared to the alloxazine (1H-3H) tautomer[2]. Conversely, carbons C-9a, C-4a, and C-5a move downfield in alloxazine[2].

Part 2: Mechanistic & Troubleshooting Visualizations

MechanisticPathway SM N-substituted o-phenylenediamine + Alloxan Int Schiff Base / Condensation Intermediate SM->Int Acidic Solvent (Glacial AcOH) Iso Isoalloxazine (Target: 10H-3H Tautomer) Int->Iso Boric Acid Catalyst Optimal Temp (<80°C) Allox Alloxazine (Contaminant: 1H-3H Tautomer) Int->Allox N-Dealkylation Harsh Temp / Base

Fig 1. Mechanistic divergence in isoalloxazine synthesis highlighting alloxazine formation.

Troubleshooting Detect Detect Contamination (UV-Vis / NMR) CheckTemp Audit Reaction Temperature Detect->CheckTemp Step 1 AddBoric Optimize Boric Acid Equivalents CheckTemp->AddBoric Step 2 Purify Recrystallization (Formic Acid / AcOH) AddBoric->Purify Step 3

Fig 2. Step-by-step troubleshooting workflow for resolving alloxazine contamination.

Part 3: Data Presentation - Analytical Differentiation

To ensure rigorous quality control, compare your synthesized batches against these established analytical parameters[1][2]:

Analytical ParameterIsoalloxazine (Target)Alloxazine (Contaminant)Diagnostic Significance
Tautomeric Form 10H-3H1H-3HDetermines electronic delocalization

NMR: C-10a
Downfield shiftUpfield shiftPrimary marker for N10 substitution

NMR: C-9a, C-4a, C-5a
Upfield shiftDownfield shiftSecondary confirmation of ring structure
Fluorescence Emission Strong (~560 nm)Weak / ShiftedRapid inline QC during synthesis
Degradation Pathway Stable under mild acidRing opening in alkalineHighlights stability differences

Part 4: Self-Validating Experimental Protocol

Standardized Protocol: Boric Acid-Catalyzed Synthesis of 10-Substituted Isoalloxazines Objective: To synthesize isoalloxazine with <2% alloxazine contamination by kinetically trapping the 10H-3H tautomer.

Reagents:

  • N-substituted o-phenylenediamine (1.0 eq)

  • Alloxan monohydrate (1.1 eq)

  • Boric acid (0.5 eq)

  • Glacial acetic acid / Anhydrous DMF (1:1 v/v)

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the N-substituted o-phenylenediamine in the 1:1 mixture of anhydrous DMF and glacial acetic acid under an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative side reactions that can prematurely degrade the amine.

  • Catalyst Pre-coordination: Add 0.5 equivalents of finely powdered boric acid. Stir at room temperature for 15 minutes. Causality: This allows the Lewis acid to pre-coordinate with the solvent matrix, preparing it to template the incoming alloxan[1].

  • Controlled Condensation: Slowly add alloxan monohydrate (1.1 eq) in small portions over 30 minutes. Causality: Rapid addition causes exothermic spikes. Localized heat exceeding 90 °C will trigger N-dealkylation, irreversibly forming alloxazine.

  • Thermal Maturation: Heat the reaction mixture to 70 °C (strictly monitor internal temperature using a thermocouple) and stir for 4–6 hours.

  • Self-Validation Checkpoint: Before initiating bulk precipitation, withdraw a 50 µL aliquot and quench in cold ethanol. Spot on a TLC plate (Silica gel, EtOAc/Hexane). Isoalloxazine will exhibit bright yellow-green fluorescence under 365 nm UV light. Alloxazine contamination will appear as a distinct, weakly emitting secondary spot. If the secondary spot is prominent, do not precipitate; reduce temperature to 60 °C and add 0.1 eq boric acid.

  • Precipitation & Isolation: Cool the mixture to 4 °C and add cold distilled water dropwise to precipitate the target compound. Filter and wash sequentially with cold water and ethanol.

  • Purification: Recrystallize from boiling formic acid or glacial acetic acid. Causality: Alloxazine and isoalloxazine have differential solubilities in hot organic acids; this step strips away trace 1H-3H isomers.

References

  • Solid-phase synthesis of isoalloxazines using merrifield resin SciELO URL
  • Reaction scheme and summary of alloxazine synthesis from the literature ResearchGate URL
  • Structural characterization of alloxazine and substituted isoalloxazines: NMR and X-ray crystallography Semantic Scholar URL
  • US2472007A - Process of preparing isoalloxazines Google Patents URL

Sources

Technical Support Center: 8-Amino-Riboflavin Fermentation & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-amino-8-demethylriboflavin (AF) biosynthesis. As a potent broad-spectrum antibiotic candidate and a critical intermediate in roseoflavin synthesis, optimizing AF yield in heterologous hosts (such as Candida famata or E. coli) requires precise metabolic engineering.

This guide is designed for drug development professionals and bioengineers. It bypasses basic fermentation concepts to directly address the mechanistic bottlenecks, toxicity thresholds, and catalytic inefficiencies that limit AF titers.

Core Biosynthetic Pathway

To troubleshoot yield, you must first understand the flux of primary metabolites through the engineered flavinogenic pathway.

BiosynthesisPathway GTP GTP + Ribulose-5-P Riboflavin Riboflavin (Vitamin B2) GTP->Riboflavin Rib pathway (Iron-starvation induced) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Flavokinase (FMN1) AFMN 8-amino-riboflavin-5'-phosphate (AFMN / AFP) FMN->AFMN RosB Synthase + L-glutamate + NAD+ AF 8-amino-8-demethylriboflavin (AF) AFMN->AF RosC Phosphatase

Fig 1: Biosynthetic pathway of 8-amino-riboflavin (AF) from primary metabolites.

Yield Optimization FAQs: Troubleshooting Metabolic Bottlenecks

Q1: Why is the conversion of FMN to 8-amino-riboflavin-5'-phosphate (AFMN) inefficient in my recombinant yeast?

Causality: The bottleneck frequently lies in the catalytic requirements of the RosB enzyme (8-demethyl-8-aminoriboflavin-5'-phosphate synthase). RosB initiates catalysis by oxidizing the C-8 methyl group of FMN to a formyl group, followed by a transamination step that strictly requires 1[1]. Furthermore, the reaction relies heavily on the presence of NAD+ (but not NADP+) as an electron acceptor, which has been shown to 1[1]. Self-Validating Action: Supplement your fermentation broth with 10 mM L-glutamate and monitor intracellular NAD+/NADH ratios. Validate RosB activity by quantifying the intermediate AFMN via HPLC (diode array absorbance at 503 nm) before and after supplementation.

Q2: I am detecting high levels of AFMN but very little final 8-amino-riboflavin (AF). How do I drive the final dephosphorylation?

Causality: This indicates a severe bottleneck at the RosC (AFP phosphatase) step. While endogenous host phosphatases possess weak promiscuous activity, they cannot efficiently dephosphorylate AFMN. 2[2] (an α/β-fold core extended by strand-to-helix sections) that allow it to distinguish AFMN from FMN. This substrate-induced rigidification prevents the lethal dephosphorylation of the host's essential FMN pool but makes the reaction highly specific to RosC. Self-Validating Action: Ensure rosC is codon-optimized and overexpressed under a strong constitutive promoter (e.g., TEF1). Confirm successful dephosphorylation by running LC-MS; look for the complete shift from the AFMN mass to the AF mass (3[3]).

Q3: My high-yield AF fermentation crashes prematurely. Is the product toxic to the host organism?

Causality: Yes. 8-amino-riboflavin is a potent antimicrobial. It functions primarily as an 4[4], which represses the endogenous biosynthesis and transport of riboflavin, starving the host of essential flavin cofactors. Additionally, host flavokinases can mistakenly phosphorylate AF into AFMN, creating an 4[4]. Self-Validating Action: Engineer host resistance by introducing mutations into the FMN riboswitch (similar to the5[5]) or by supplementing the media with excess exogenous riboflavin to outcompete AF at the riboswitch binding site. Monitor cell viability (OD600) alongside AF titer to identify the exact toxicity threshold.

Quantitative Yield Benchmarks

Use the following table to benchmark your fermentation yields against established literature standards for flavin analogs.

Host Organism / MetricTarget CompoundYield / ValueLimiting FactorReference
Candida famata (Engineered)8-amino-riboflavin (AF)1.5 mg/LPrecursor (FMN) availability6
Komagataella phaffii (Engineered)Roseoflavin (RoF)5.0 mg/LHost toxicity6
Streptomyces davawensis (WT)Roseoflavin (RoF)8.0 mg/LRapid conversion via RosA3
Streptomyces davawensis (Engineered)Roseoflavin (RoF)14.0 mg/LPrecursor availability3
Mass Spectrometry (ESI-MS)AFm/z 378 [M+H]+N/A3
Antiplasmodial Activity (IC50)AF7 ± 1 μMN/A7

Self-Validating Protocol: Heterologous Fermentation & Extraction of 8-Amino-Riboflavin

This protocol is optimized for Candida famata harboring FMN1, rosB, and rosC expression cassettes.

Step 1: Strain Preparation & Pre-culture

  • Action: Inoculate a single colony of engineered C. famata into 5 mL of synthetic defined (SD) medium lacking the appropriate auxotrophic markers. Incubate at 30°C with shaking (250 rpm).

  • Causality: Ensures strict selection for plasmid/cassette maintenance prior to the stress of high-titer production.

  • Validation: The culture must reach an OD600 > 2.0 within 24 hours. If it fails, check for plasmid loss or basal AF toxicity.

Step 2: Production Fermentation

  • Action: Transfer the pre-culture into 500 mL of iron-limited fermentation medium supplemented with 10 mM L-glutamate. Incubate for 72-96 hours.

  • Causality: 8[8], massively upregulating the endogenous riboflavin biosynthetic pathway to provide the necessary FMN precursor pool. L-glutamate fuels the RosB transamination step.

  • Validation: The broth should turn visibly yellow/orange, indicating heavy flavin accumulation.

Step 3: Extraction & Clarification

  • Action: Harvest cells by centrifugation (8,000 x g, 15 min). Resuspend the pellet in a suitable lysis buffer and 9[9] (5 cycles of 30s on/off on ice). Clarify the lysate by centrifugation.

  • Causality: AF is partially retained intracellularly due to incomplete export mechanisms in heterologous hosts. Both the supernatant and pellet must be processed.

  • Validation: Spike a known concentration of an internal standard (e.g., roseoflavin) into a parallel sample to calculate and verify extraction recovery efficiency.

Step 4: HPLC-MS Quantification

  • Action: Analyze the clarified extract using a C18 reverse-phase column. Detect AF via10[10].

  • Causality: Separates AF from FMN, riboflavin, and AFMN based on hydrophobicity, preventing signal overlap.

  • Validation: Confirm the identity of the AF peak via mass spectrometry (ESI-MS positive mode), looking for the characteristic protonated molecular ion [M+H]+ at m/z 378.

References

  • 8-Amino-8-demethylriboflavin | 5178-05-2 - Benchchem. 4

  • rosB - 8-demethyl-8-aminoriboflavin-5'-phosphate synthase - UniProt. 1

  • The phosphatase RosC from Streptomyces davaonensis is used for roseoflavin biosynthesis... - MPG.PuRe. 2

  • Roseoflavin, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - Antimicrobial Agents and Chemotherapy. 7

  • Uptake and Metabolism of Antibiotics Roseoflavin and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC. 5

  • Efficient production of bacterial antibiotics aminoriboflavin and roseoflavin in eukaryotic microorganisms, yeasts - ResearchGate. 6

  • Efficient production of bacterial antibiotics aminoriboflavin and roseoflavin in eukaryotic microorganisms, yeasts - PMC. 3

  • Mutation of the P. falciparum flavokinase confers resistance to roseoflavin and 8-aminoriboflavin - bioRxiv. 10

  • Heterologous Biosynthesis of Roseoflavin: Application Notes and Protocols for E. coli and Yeast - Benchchem. 9

  • Schematic diagram of the riboflavin and analog pathways in Bacillus... - ResearchGate. 8

Sources

troubleshooting fluorescence quenching in flavoprotein binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biophysical Assays. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and validate fluorescence quenching assays for flavoprotein-ligand interactions.

Flavoproteins, which utilize Flavin Adenine Dinucleotide (FAD) or Flavin Mononucleotide (FMN) as cofactors, exhibit intrinsic fluorescence in their oxidized state (excitation ~450 nm, emission ~520–530 nm)[1]. When a ligand or substrate binds, it often quenches this fluorescence. However, distinguishing true binding events (static quenching) from collisional artifacts (dynamic quenching) or optical interference requires rigorous experimental design[2].

Below is our comprehensive, self-validating framework for resolving these challenges.

Diagnostic Workflow for Quenching Assays

Before altering your assay conditions, follow this logical decision tree to isolate the root cause of anomalous quenching data.

G Start Observe Fluorescence Quenching CheckAbs Measure Ligand Absorbance at 450 nm & 520 nm Start->CheckAbs IsAbsHigh Absorbance > 0.1? CheckAbs->IsAbsHigh ApplyIFE Apply Inner Filter Effect (IFE) Correction IsAbsHigh->ApplyIFE Yes PlotSV Plot Stern-Volmer (F0/F vs [Q]) IsAbsHigh->PlotSV No ApplyIFE->PlotSV CheckLinear Is the SV Plot Linear? PlotSV->CheckLinear TempAssay Run Temperature Assay (15°C, 25°C, 35°C) CheckLinear->TempAssay Yes CurvedUp Upward Curvature: Combined Static + Dynamic CheckLinear->CurvedUp Upward CurvedDown Downward Curvature: Inaccessible Fluorophores CheckLinear->CurvedDown Downward CompareSlopes Compare K_sv Slopes TempAssay->CompareSlopes Static K_sv decreases with Temp (Static Binding) CompareSlopes->Static Dynamic K_sv increases with Temp (Dynamic/Collisional) CompareSlopes->Dynamic

Diagnostic workflow for resolving flavoprotein fluorescence quenching mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My ligand quenches the flavoprotein fluorescence, but the calculated


 is unusually weak. What is causing this? 
A:  You are likely observing the Inner Filter Effect (IFE)  rather than a pure binding event. IFE occurs when your titrant (the ligand) absorbs light at the excitation wavelength (preventing light from reaching the flavin) or the emission wavelength (absorbing the emitted photons before they reach the detector)[3][4]. If your ligand's absorbance at 450 nm or 520 nm exceeds 0.1 OD in the cuvette, you must mathematically correct the raw fluorescence data before calculating binding affinities.

Q: My Stern-Volmer (SV) plot curves upwards at high ligand concentrations. Does this mean my protein is aggregating? A: Not necessarily. An upward-curving SV plot typically indicates a combination of both static (complex formation) and dynamic (collisional) quenching occurring simultaneously[5]. At high concentrations, the ligand not only binds to the active site but also randomly collides with the fluorophore in solution[6]. To isolate the static binding component, you must perform lifetime decay measurements or a temperature-dependent SV analysis.

Q: How do I definitively prove my ligand is actually binding to the flavoprotein (Static) and not just colliding with it (Dynamic)? A: The gold standard biophysical approach is to measure quenching at multiple temperatures.

  • Causality of Dynamic Quenching: Higher temperatures increase the kinetic energy and diffusion rate of molecules in solution. Therefore, collisional (dynamic) quenching increases with temperature[7].

  • Causality of Static Quenching: Higher temperatures destabilize non-covalent protein-ligand complexes. Therefore, static quenching (true binding) decreases with higher temperatures[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal validation step to prevent false positives.

Protocol A: Inner Filter Effect (IFE) Correction

Purpose: To remove optical artifacts caused by highly absorbing ligands.

  • Baseline Measurement: Measure the fluorescence of your apo-flavoprotein (

    
    ) at 
    
    
    
    = 450 nm,
    
    
    = 520 nm.
  • Titration: Add your ligand in step-wise increments. Record the observed fluorescence (

    
    ) at each step.
    
  • Absorbance Profiling: In a separate UV-Vis spectrophotometer, measure the absorbance of the ligand at each concentration step at both 450 nm (

    
    ) and 520 nm (
    
    
    
    ).
  • Correction: Apply the standard IFE correction equation[4]:

    
    
    
  • Self-Validation Step (The "Dummy Chromophore" Test): To prove your instrument's correction factor is accurate, perform a mock titration using a non-interacting chromophore (e.g., potassium chromate) that mimics the absorbance profile of your ligand[8]. Apply the correction formula. If

    
     returns exactly to 
    
    
    
    , your correction method is validated. If it deviates, your instrument's beam geometry requires a custom empirical correction factor.
Protocol B: Temperature-Dependent Stern-Volmer Analysis

Purpose: To differentiate static binding from dynamic collisions.

  • Equilibration: Set your Peltier-controlled fluorometer to 15°C. Allow the flavoprotein sample to equilibrate for 5 minutes.

  • Titration: Titrate the ligand and record

    
     and 
    
    
    
    . Calculate
    
    
    .
  • Temperature Ramp: Repeat the titration on fresh samples at 25°C and 35°C.

  • Plotting: Plot

    
     versus [Ligand] for all three temperatures. Extract the Stern-Volmer constant (
    
    
    
    ) from the slopes.
  • Self-Validation Step (The Reversibility Check): After the 35°C titration, cool the sample back to 15°C and re-measure the baseline fluorescence. If the signal does not recover to the original 15°C

    
     value, your protein has irreversibly denatured or aggregated, and the thermodynamic assumptions of your SV plot are invalid.
    

Quantitative Data Summaries

Use the following tables to benchmark your experimental data against established biophysical standards.

Table 1: Differentiating Quenching Mechanisms via Stern-Volmer (SV) Analysis

Quenching TypePhysical MechanismEffect of Temp on

SV Plot LinearityFluorescence Lifetime (

)
Static Ground-state complex formation (Binding)Decreases (Complex dissociates)LinearUnchanged (

)
Dynamic Excited-state transient collisionsIncreases (Faster diffusion)LinearDecreases (

)
Mixed Both binding and collisionsDivergentCurves UpwardDecreases
Buried Fluorophore inaccessible to quencherN/ACurves DownwardUnchanged

Table 2: Common Interfering Agents in Flavoprotein Assays

Interfering AgentSource of ErrorDiagnostic IndicatorCorrective Action
Colored Compounds Inner Filter Effect (IFE)Ligand Abs > 0.1 at 450/520nmApply IFE correction formula.
Detergents (e.g., SDS) Protein UnfoldingShift in emission

Use non-ionic detergents (e.g., Tween-20) below CMC.
Heavy Metals Non-specific dynamic quenching

increases with Temp
Add 1 mM EDTA to assay buffer.

Mechanistic Photophysical Pathway

Understanding the electron and energy transfer pathways is critical for interpreting why a ligand quenches flavin fluorescence. Binding often positions aromatic residues (like Tryptophan or Tyrosine) or the ligand itself in close proximity to the isoalloxazine ring, facilitating rapid non-radiative decay via photo-induced electron transfer[1].

Mechanism FAD_ox Oxidized Flavoprotein (Ground State) PhotonIn Excitation (λ ~450 nm) FAD_ox->PhotonIn Complex Ligand-Protein Complex (Static Quenching) FAD_ox->Complex + Ligand (Ground) FAD_exc Excited Flavoprotein (Singlet State) PhotonIn->FAD_exc Emission Fluorescence Emission (λ ~520 nm) FAD_exc->Emission Collision Transient Collision (Dynamic Quenching) FAD_exc->Collision + Ligand (Excited) Complex->PhotonIn No Emission NonRad Non-Radiative Decay (Electron Transfer) Collision->NonRad

Photophysical pathways of flavoprotein excitation, emission, and quenching mechanisms.

References

  • Experimental method to correct fluorescence intensities for the inner filter effect. PubMed (NIH).[Link]

  • What is the inner filter effect in fluorescence spectroscopy quenching? ResearchGate.[Link]

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLOS One.[Link]

  • Quenching of Fluorescence. Colorado State University.[Link]

  • Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. PMC (NIH).[Link]

  • What is a Stern-Volmer Plot? Edinburgh Instruments.[Link]

  • The intrinsic fluorescence of FAD and its application in analytical chemistry: a review. Universidad de Zaragoza.[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Flavin Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavin functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the flavin scaffold. The isoalloxazine ring system of flavins, while a versatile core for redox chemistry, presents unique challenges in achieving selective functionalization.[1][2][3][4][5][6][7][8] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize unwanted side reactions and optimize your synthetic outcomes.

Understanding the Flavin Core: A Balancing Act of Reactivity

The reactivity of the flavin isoalloxazine ring is a double-edged sword. Its electron-deficient pyrimidine subnucleus and electron-rich xylene subnucleus create a delicate balance that enables its diverse biological roles but also opens avenues for numerous side reactions during chemical modification.[2][8][9] Key to successful functionalization is understanding and controlling the inherent reactivity of each position on the flavin core.

Frequently Asked Questions (FAQs)

Q1: My flavin derivative is degrading under illumination in the lab. What is happening and how can I prevent it?

A1: This is a classic case of photodegradation, a common issue with flavins.[10][11] Riboflavin and its derivatives are highly sensitive to light, particularly in the blue region of the spectrum.[10][11] This can lead to a variety of side reactions, including intramolecular photoreduction, photoaddition, and photodealkylation of the side chain.[10][11]

Troubleshooting Steps:

  • Work in the dark or under red light: The simplest and most effective solution is to minimize exposure to light. Conduct your reactions in amber-colored glassware or wrap your flasks in aluminum foil.

  • Degas your solvents: The presence of oxygen can exacerbate photodegradation by forming reactive oxygen species (ROS).[10] Purging your solvents with an inert gas like argon or nitrogen can significantly reduce this pathway.

  • Control the pH: The rate of photodegradation can be pH-dependent.[10][11] Evaluate the stability of your specific flavin derivative at different pH values to find the optimal conditions.

  • Consider stabilizers: In some cases, the addition of antioxidants or specific stabilizers can help quench excited states and prevent degradation.[12]

Q2: I'm attempting a nucleophilic substitution on the flavin ring, but I'm seeing multiple products and low yield of my desired compound. What are the likely side reactions?

A2: The isoalloxazine ring has several electrophilic centers, making it susceptible to nucleophilic attack at multiple positions, primarily C2, C4, C4a, and C10a.[3][9][13] The specific side products will depend on your reaction conditions and the nature of the nucleophile.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Attack at C2 or C4 Nucleophilic addition to the carbonyl groups of the pyrimidine ring.Use of protecting groups on the N1 and/or N3 positions can modulate the electrophilicity of these carbons.[14][15][16]
Attack at C4a Formation of covalent adducts at the C4a position is a key step in many flavoenzyme reactions and can occur as an unwanted side reaction in chemical synthesis.[17][18][19]Careful choice of solvent and temperature can influence the regioselectivity. In some cases, using a bulky nucleophile can sterically hinder attack at this position.
Ring Opening Under harsh basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage.Maintain a neutral or slightly acidic pH if possible. If basic conditions are required, use milder bases and lower reaction temperatures.

Workflow for Optimizing Nucleophilic Substitution:

cluster_0 Problem: Low Yield & Multiple Products cluster_1 Troubleshooting Steps cluster_2 Outcome A Initial Reaction Conditions B Analyze byproducts (LC-MS, NMR) A->B Identify Side Products C Vary Solvent Polarity B->C D Screen Different Bases/Acids B->D E Modify Temperature B->E F Introduce Protecting Groups B->F G Optimized Conditions C->G D->G E->G F->G H Improved Yield & Selectivity G->H

Caption: Troubleshooting workflow for nucleophilic substitution.

Q3: I am trying to perform a C-H functionalization on the benzene ring of the flavin, but the reaction is sluggish and non-selective. How can I improve this?

A3: Direct C-H functionalization of the electron-rich benzene ring (positions C6, C7, C8, and C9) of the flavin core is challenging due to the ring's relatively low reactivity towards electrophilic substitution.[1] However, recent advances have shown that this can be achieved through strategies that activate the flavin ring.

Strategies for Selective C-H Functionalization:

  • Redox-Active Ligands: Introducing a metal-binding site at a remote position on the flavin can activate the aromatic ring towards direct C-H functionalization through a single electron transfer (SET) mechanism.[1] This has been demonstrated for site-selective C6 functionalization.[1]

  • Photocatalysis: Flavin-based photocatalysts can be used to generate radical intermediates that can then participate in C-H functionalization reactions. The selectivity can often be tuned by modifying the structure of the flavin catalyst.

  • Directed Metalation: While less common for flavins due to potential coordination with the heteroatoms, directed metalation groups can be installed to achieve regioselective functionalization.

Experimental Protocol: Site-Selective C6-Trifluoromethylation (Conceptual)

This protocol is a conceptual illustration based on recent literature.[1]

  • Synthesis of a Modified Flavin: Synthesize a flavin derivative with a metal-coordinating ligand (e.g., a bipyridine) attached to the N10 side chain.

  • Reaction Setup: In a glovebox, combine the modified flavin, a copper(I) catalyst, and an electrophilic trifluoromethyl source (e.g., Togni's reagent) in a suitable degassed solvent (e.g., acetonitrile).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the desired C6-trifluoromethylated flavin by column chromatography.

Q4: My flavin is undergoing unwanted redox reactions during my functionalization attempt. How can I maintain the desired oxidation state?

A4: Flavins are redox-active molecules, capable of existing in oxidized, semiquinone, and fully reduced states.[5][8][20] Unintended redox cycling can be a significant source of side reactions.

Troubleshooting Redox Instability:

Ox Oxidized Flavin (Flox) Sq Semiquinone (FlH•) Ox->Sq + 1e-, + 1H+ Sq->Ox - 1e-, - 1H+ Red Reduced Flavin (FlredH2) Sq->Red + 1e-, + 1H+ Red->Sq - 1e-, - 1H+

Caption: Flavin redox states.

  • Inert Atmosphere: As mentioned for photodegradation, oxygen is a common oxidant. Performing reactions under an inert atmosphere (argon or nitrogen) is crucial to prevent unwanted oxidation of reduced flavin species.

  • Choice of Reagents: Be mindful of the redox potentials of all reagents in your reaction mixture. Avoid using strong oxidizing or reducing agents unless they are part of the intended transformation.

  • Enzymatic Approaches: For certain modifications, using a flavoenzyme can provide a highly controlled environment that protects the flavin cofactor from unwanted side reactions.[21][22] Flavin reductases, for example, can be used to specifically reduce flavins in a controlled manner.[23][24]

  • Sacrificial Reductants/Oxidants: In some cases, adding a sacrificial reductant or oxidant can help to maintain the desired oxidation state of your flavin of interest by reacting with any unwanted redox-active species.

Advanced Topic: The Role of Protecting Groups

For complex syntheses involving multiple reactive sites, the use of protecting groups is indispensable.[14][15][16]

Commonly Protected Positions and Suitable Groups:

PositionProtecting GroupDeprotection ConditionsKey Considerations
N3-imide Methyl, BenzylStrong acid (for methyl), Hydrogenolysis (for benzyl)N3-alkylation significantly alters the electronic properties and can prevent unwanted enolate formation.
N1/N5-imines Not typically protected directly, but reactivity is modulated by N3 and N10 substituents.-The N1 and N5 positions are key to the redox activity of the flavin.
Ribityl Hydroxyls Acetyl, Silyl ethers (e.g., TBDMS)Mild base or acid (for acetyl), Fluoride source (for silyl ethers)Essential for reactions targeting the isoalloxazine ring to prevent side reactions on the side chain.

The choice of protecting group strategy should be carefully planned to ensure orthogonality, meaning that each protecting group can be removed selectively without affecting the others.[14]

Conclusion

Minimizing side reactions in flavin functionalization requires a deep understanding of the molecule's inherent reactivity, careful control of reaction conditions, and often, a creative synthetic strategy. By systematically addressing issues of photodegradation, regioselectivity, and redox instability, researchers can significantly improve the efficiency and outcome of their flavin modifications. This guide provides a starting point for troubleshooting common issues, but as with all complex chemistry, empirical optimization is key to success.

References

  • Site-Selective Radical Aromatic C-H Functionalization of Alloxazine and Flavin through Ground-State Single Electron Transfer. Angewandte Chemie International Edition, 63(25), e202403417. ([Link])

  • Expanding the chemical space of flavins with pentacyclic architecture. Communications Chemistry, 8(1), 74. ([Link])

  • Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry, 10, 1858–1873. ([Link])

  • Ahmad, I., & Vaid, F. H. (2006). Photochemistry of Flavins in Aqueous and Organic Solvents. In E. Silva, A. M. Edwards, D. Hader, & G. Jori (Eds.), Flavins: Photochemistry and Photobiology (Vol. 6, pp. 13-40). Royal Society of Chemistry. ()
  • Fixing Flavins: Hijacking a Flavin Transferase for Equipping Flavoproteins with a Covalent Flavin Cofactor. Journal of the American Chemical Society, 145(50), 27255–27264. ([Link])

  • Stabilization of Flavin Mononucleotide by Capturing Its “Tail” with Porous Organic Polymers for Long-Term Photocatalytic Degradation of Micropollutants. Environmental Science & Technology, 56(10), 6566–6575. ([Link])

  • Photo-induced reduction of flavin mononucleotide in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 161-167. ([Link])

  • Flavin‐sensitized photodecomposition of anilines and phenols. Environmental Toxicology and Chemistry, 12(10), 1759-1763. ([Link])

  • Fixing Flavins: Hijacking a Flavin Transferase for Equipping Flavoproteins with a Covalent Flavin Cofactor. ChemRxiv. ([Link])

  • A single hydrogen bond that tunes flavin redox reactivity and activates it for modification. Chemical Science, 15(17), 6335-6344. ([Link])

  • Enzymatic control of dioxygen binding and functionalization of the flavin cofactor. Proceedings of the National Academy of Sciences, 115(19), 4923-4928. ([Link])

  • Isoalloxazine. ideXlab. ([Link])

  • How to minimize side products of this reaction. Reddit. ([Link])

  • Flavin group. Wikipedia. ([Link])

  • Protective Groups. Organic Chemistry Portal. ([Link])

  • Functional characterization of a novel flavin reductase from a deep-sea sediment metagenomic library and its application for indirubin production. Frontiers in Microbiology, 15, 1388336. ([Link])

  • Protecting Groups. Lokey Lab Protocols - Wikidot. ([Link])

  • Unusual reactivity of a flavin in a bifurcating electron-transferring flavoprotein leads to flavin modification and a charge-transfer complex. Journal of Biological Chemistry, 295(2), 499-511. ([Link])

  • H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. Frontiers in Catalysis, 2. ([Link])

  • STRUCTURAL STUDIES ON FLAVIN DERIVATIVES IN DIFFERENT STATES OF OXIDATION. R Discovery. ([Link])

  • Flavin-catalyzed redox tailoring reactions in natural product biosynthesis. Natural Product Reports, 34(10), 1107-1121. ([Link])

  • Redox Properties of Flavins and Flavoproteins. Taylor & Francis eBooks. ([Link])

  • Tuning the quantum chemical properties of flavins via modification at C8. NSF Public Access Repository. ([Link])

  • The purification and identification of flavin nucleotides by high-performance liquid chromatography. Scilit. ([Link])

  • Fixing Flavins: Hijacking a Flavin Transferase for Equipping Flavoproteins with a Covalent Flavin Cofactor. Journal of the American Chemical Society. ([Link])

  • Redox Reactions of Reduced Flavin Mononucleotide (FMN), Riboflavin (RBF), and Anthraquinone-2,6-disulfonate (AQDS) with Ferrihydrite and Lepidocrocite. OSTI.GOV. ([Link])

  • Linear Free Energy Substituent Effect on Flavin Redox Chemistry. Journal of the American Chemical Society, 124(39), 11629-11637. ([Link])

  • A Theoretical Study of the Structures of Flavin in Different Oxidation and Protonation States. The Journal of Physical Chemistry, 100(42), 16912-16917. ([Link])

  • Flavoenzyme Structure and Function - Approaches Using Flavin Analogues. KOPS. ([Link])

  • Structure and Properties of Flavins. Wiley-VCH. ([Link])

  • QM/MM Modeling of the Flavin Functionalization in the RutA Monooxygenase. Semantic Scholar. ([Link])

  • Flavin Derivatives with Tailored Redox Properties: Synthesis, Characterization, and Electrochemical Behavior. ResearchGate. ([Link])

  • Ultrafast Dynamics of Flavins in Five Redox States. Journal of the American Chemical Society, 130(40), 13198-13199. ([Link])

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. ([Link])

  • Multiple functionalities of reduced flavin in the non-redox reaction catalyzed by UDP-galactopyranose mutase. Journal of Biological Chemistry, 292(29), 12066-12074. ([Link])

  • Unifying and versatile features of flavin-dependent monooxygenases: Diverse catalysis by a common C4a-(hydro)peroxyflavin. Journal of Biological Chemistry, 298(3), 101662. ([Link])

Sources

Part 1: Mechanistic Foundations (The "Why" Behind the Shifts)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminoflavin Spectroscopy. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the nuanced photophysics of aminoflavins.

Aminoflavins (such as 6-amino-FMN and 8-amino-riboflavin) are highly sensitive active-site probes and photocatalysts. Their spectral properties are governed by the protonation state of the amino substituent and the isoalloxazine ring. Understanding the causality behind these shifts is critical for reproducible assay development and structural characterization.

The spectral behavior of aminoflavins is dictated by a "push-pull" electron conjugation system between the electron-donating amino group and the electron-accepting isoalloxazine ring.

  • At High pH (Deprotonated/Neutral Amino Group): The lone pair of electrons on the nitrogen atom donates electron density into the conjugated ring system. This lowers the energy gap between the ground and excited states, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra[1].

  • At Low pH (Protonated Amino Group): When the amino group is protonated to form an ammonium cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), its lone pair is no longer available for resonance. The "push-pull" system is disrupted, causing a hypsochromic (blue) shift. The resulting spectrum closely resembles that of an unmodified riboflavin or FMN molecule.
    
  • Protein Microenvironments: When aminoflavins are bound to apoflavoproteins, the active site's electrostatic environment (e.g., hydrogen-bonding networks or positively charged residues) can drastically shift the local

    
     of the flavin, tuning its spectral output independently of the bulk solvent pH[2].
    

Part 2: Troubleshooting Guides & FAQs

Q1: During a pH titration of 8-amino-FMN, my isosbestic points are drifting and blurring. How do I fix this? Root Cause: Drifting isosbestic points indicate that your system has violated a simple two-state (protonated vs. deprotonated) equilibrium. This is almost exclusively caused by secondary photoreactions (photodegradation) during the measurement, or fluctuating ionic strength across your buffer series. Aminoflavins are highly photoreactive and can undergo irreversible ring-expansion or breakdown under prolonged illumination[3]. Solution:

  • Shielding: Perform all titrations in actinic or red light. Minimize the exposure time in the spectrophotometer beam.

  • Buffer Design: Use a constant ionic strength buffer system (e.g., a universal Britton-Robinson buffer, adjusted with KCl to maintain a constant ionic strength of 0.1 M).

Q2: I reconstituted my apoflavoprotein with 6-amino-FMN, but the expected long-wavelength absorption band (~555 nm) is missing at pH 7.0. Why? Root Cause: The microenvironment of the protein active site is overriding the bulk solvent pH. If the active site contains a strong hydrogen-bond donor or a positively charged residue (like arginine or lysine) near the C6 position, it can stabilize the protonated state of the aminoflavin, effectively raising its local


 above 7.0[2].
Solution:  Perform a pH titration of the holoenzyme to determine the shifted 

. You may need to raise the pH to 9.0+ to observe the transition to the deprotonated, red-shifted state.

Q3: My aminoflavin fluorescence quantum yield drops drastically at low pH. Is the dye precipitating out of solution? Root Cause: Not necessarily. The protonation of the isoalloxazine ring fundamentally alters the rates of non-radiative decay and intersystem crossing. Time-resolved EPR studies demonstrate that the protonation state dictates spin-lattice relaxation and triplet state yields[4]. Protonated flavins often exhibit much faster non-radiative decay pathways, leading to dynamic quenching. Solution: Centrifuge the sample post-measurement. If the supernatant retains the expected absorbance but lacks fluorescence, the quenching is a photophysical reality of the protonated state, not a solubility issue.

Part 3: Experimental Protocols

Protocol: Precision UV-Vis pH Titration of Aminoflavins

This protocol is designed as a self-validating system. If executed correctly, the presence of sharp isosbestic points mathematically proves that only two species (protonated and deprotonated) are in equilibrium, validating your calculated


.

Step 1: Reagent Preparation Prepare a 50 µM stock of the aminoflavin in HPLC-grade water. Store immediately in an amber microcentrifuge tube to prevent ambient photodegradation.

Step 2: Buffer Series Formulation Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 3.0 to 9.0 in 0.5 pH increments. Critical Step: Adjust all buffers to an identical ionic strength (e.g., 150 mM) using NaCl to prevent salt-induced spectral artifacts.

Step 3: Equilibration In a darkened room, mix 10 µL of the flavin stock with 990 µL of each buffer. Incubate in the dark for 5 minutes at 25°C to reach thermodynamic equilibrium.

Step 4: Spectral Acquisition Blank the spectrophotometer with the respective buffer. Scan the sample from 300 nm to 700 nm. Ensure the integration time is kept short (<2 seconds per scan) to minimize beam-induced photobleaching.

Step 5: Self-Validation & Analysis Overlay the spectra. You must observe sharp isosbestic points (e.g., around 468 nm and 530 nm for certain derivatives). If the points drift, discard the data and repeat with stricter light shielding. Plot the absorbance at the red-shifted peak against pH and fit to the Henderson-Hasselbalch equation to extract the


.

Part 4: Quantitative Data Presentation

Table 1: Typical Spectral Properties of Aminoflavins vs. Unmodified Flavins

Flavin DerivativeProtonation StateTypical pHAbsorption Max (

)
Emission Max (

)
Riboflavin (Control) NeutralpH 7.0~445 nm~520 nm
6-Amino-FMN DeprotonatedpH 7.0~430 nm, ~555 nmQuenched / Red-Shifted
6-Amino-FMN ProtonatedpH < 4.0~445 nm~520 nm
8-Amino-riboflavin DeprotonatedpH 7.0~470 - 480 nm~530 - 550 nm
8-Amino-riboflavin ProtonatedpH < 5.0~445 nm~520 nm

(Note: Exact maxima will vary slightly depending on solvent polarity and ionic strength[1][3].)

Part 5: Diagnostic Visualizations

G N1 Prepare Aminoflavin (Amber Vial, Dark) N3 Anaerobic UV-Vis Measurement N1->N3 N2 Constant Ionic Strength Buffer Series (pH 3-9) N2->N3 N4 Check Isosbestic Points (Self-Validation) N3->N4 N4->N1 Drifting Points (Photodegradation) N5 Calculate pKa (Henderson-Hasselbalch) N4->N5 Sharp Points

Workflow for accurate determination of aminoflavin pKa and spectral shifts.

G Start Spectral Anomaly Detected (e.g., Missing Red Shift) Check1 Is it Protein-Bound? Start->Check1 PathA Active Site Electrostatics Shifted Local pKa Check1->PathA Yes PathB Check Bulk Solvent pH Check1->PathB No Fix1 Perform Holoenzyme pH Titration PathA->Fix1 Check2 Are Isosbestic Points Drifting? PathB->Check2 Fix2 Shield from Light & Control Ionic Strength Check2->Fix2 Yes

Troubleshooting logic tree for resolving unexpected aminoflavin spectral anomalies.

References

  • Massey, V., Ghisla, S., & Yagi, K. (1986). 6-Azido- and 6-aminoflavins as active-site probes of flavin enzymes. Biochemistry. URL:[Link]

  • Sikorska, E., et al. (2020). Absorption and emission spectroscopic characterisation of 8-amino-riboflavin. ResearchGate. URL:[Link]

  • Remeeva, A., et al. (2021). Two distinct mechanisms of flavoprotein spectral tuning revealed by low-temperature and time-dependent spectroscopy. Protein Science (NIH). URL:[Link]

  • Weber, S., et al. (2004). The photoinduced triplet of flavins and its protonation states. Journal of Physical Chemistry B (PubMed). URL:[Link]

Sources

Technical Support Center: Roseoflavin Production & Resistance Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Overcoming Resistance & Toxicity in Streptomyces davawensis and Heterologous Hosts Assigned Specialist: Senior Application Scientist, Bio-Engineering Division

Welcome to the Roseoflavin Engineering Support Hub

You are likely here because your roseoflavin (RoF) titers are plateauing, or your engineered host strains (B. subtilis, C. glutamicum, or E. coli) are suffering from self-toxicity. Roseoflavin is a structural analog of riboflavin (Vitamin B


) and acts as a "Trojan Horse" antibiotic.[1] To produce it, you must master the delicate balance between biosynthesis  and auto-immunity .

This guide bypasses generic advice. We focus on the specific molecular mechanisms defined by the ros cluster and the rib operon.

Module 1: The Resistance Paradox (Auto-Immunity)

The Core Problem: Roseoflavin targets the FMN riboswitch and flavoenzymes.[2] If your production strain does not possess specific resistance mechanisms, high titers will shut down the host's own riboflavin biosynthesis, leading to growth arrest.

Troubleshooting Guide: Host Viability & Resistance
SymptomProbable CauseTechnical Solution
Sudden Lysis/Stalling Intracellular Accumulation: The host cannot export RoF fast enough.Overexpress ribM: The S. davawensis gene ribM encodes a specific facilitator.[1][3][4] Unlike standard transporters, RibM is bidirectional but favors export in high-concentration gradients.
Pathway Shutdown Riboswitch Repression: RoF is phosphorylated to RoFMN, which binds the native FMN riboswitch, turning off riboflavin supply.Riboswitch Decoupling: You must mutate the FMN riboswitch in your host's rib operon. In S. davawensis, a single nucleotide (A61) prevents RoFMN binding while allowing FMN regulation.
Low Conversion Rate Substrate Competition: Native flavoenzymes are binding RoFMN instead of FMN.Enzyme Sequestration: Ensure rosB and rosA are highly expressed. These enzymes have been shown to tightly bind their toxic products, effectively sequestering them from the cytosol.
Visualizing the Resistance Logic

The following diagram illustrates how S. davawensis distinguishes between the vitamin (Riboflavin) and the antibiotic (Roseoflavin) to survive.

ResistanceMechanism node_rib node_rib node_ros node_ros node_mech node_mech node_ext node_ext Ext Extracellular Space RibM RibM Transporter (Dual Function) Ext->RibM Import (Low Conc) Cyto Cytoplasm Riboflavin Riboflavin (Vit B2) FMN FMN (Cofactor) Riboflavin->FMN RibF (Kinase) Roseoflavin Roseoflavin (Antibiotic) RoFMN RoFMN (Toxic Analog) Roseoflavin->RoFMN RibF (Kinase) NativeSwitch Native FMN Riboswitch (Repressed by RoFMN) RoFMN->NativeSwitch Binds & Represses MutantSwitch Resistant Riboswitch (A61 Mutation) Ignores RoFMN RoFMN->MutantSwitch Cannot Bind RibM->Riboflavin RibM->Roseoflavin EXPORT (High Conc) RibGenes Riboflavin Biosynthesis Genes NativeSwitch->RibGenes Inhibits MutantSwitch->RibGenes Allows Expression RibGenes->Riboflavin Synthesis

Caption: The RibM transporter acts as a metabolic relief valve, exporting Roseoflavin.[1] Concurrently, the resistant Riboswitch (A61) ensures riboflavin synthesis continues despite the presence of the toxic analog RoFMN.

Module 2: Biosynthetic Pathway Optimization

The Core Problem: Users often insert the ros genes but see no product. This is usually due to a misunderstanding of the substrate. RosB does not accept Riboflavin. It requires FMN (Riboflavin-5'-phosphate).

Step-by-Step Protocol: The "Ros" Pathway Activation
  • Precursor Supply (The ribF Bottleneck):

    • Issue: Native Flavokinase (ribF/ribC) activity is often rate-limiting.

    • Action: Co-overexpress ribF. You must drive the conversion of Riboflavin

      
       FMN. RosB initiates the pathway by converting FMN into the intermediate AFP  (8-demethyl-8-amino-riboflavin-5'-phosphate).[5][6]
      
  • The Enzymatic Cascade:

    • Step 1 (RosB): Converts FMN + Glutamate

      
       AFP. (Requires O
      
      
      
      and Thiamine).[5]
    • Step 2 (RosC): A specific phosphatase.[6][7] Converts AFP

      
       AF (8-demethyl-8-amino-riboflavin).[5][6][7][8] Note: Without RosC, the phosphorylated intermediate accumulates and is not exported.
      
    • Step 3 (RosA): Methyltransferase. Converts AF

      
       Roseoflavin. (SAM-dependent).[5][8]
      
  • Experimental Validation (HPLC/MS):

    • If you detect AF (Amino-flavin) but no Roseoflavin: Check SAM (S-adenosyl methionine) availability and rosA expression.

    • If you detect Riboflavin only: Your ribF or rosB step is failing.

Biosynthesis Logic Flow

Biosynthesis Rib Riboflavin FMN FMN (Riboflavin-5'-P) Rib->FMN ATP AFP AFP (Amino-FMN) FMN->AFP Glutamate RibF RibF (Flavokinase) FMN->RibF AF AF (Amino-Riboflavin) AFP->AF -Pi RosB RosB (Amino-Transferase) AFP->RosB RoF Roseoflavin AF->RoF SAM (Methyl Donor) RosC RosC (Phosphatase) AF->RosC RosA RosA (Methyltransferase) RoF->RosA

Caption: The critical conversion from Vitamin (Blue) to Antibiotic (Red) requires phosphorylation first (RibF), followed by the RosB-RosC-RosA cascade.

Module 3: FAQs & Analytical Troubleshooting
Q: My HPLC shows overlapping peaks for Riboflavin and Roseoflavin. How do I separate them?

A: Because they are structural analogs, they co-elute on standard C18 gradients.

  • Solution: Use a mobile phase with lower polarity or add an ion-pairing agent.

  • Detection: Exploit their spectral differences. Riboflavin has an absorption max at 450 nm (yellow). Roseoflavin is dark red with an absorption max shifted to 505 nm .

  • Ratio Check: Monitor the 505nm/450nm ratio. Pure Riboflavin is ~0. Pure Roseoflavin is >1.0.

Q: The culture turns red, but the cells die before stationary phase.

A: This is "Suicide Production." The red color confirms Roseoflavin production, but the death indicates failed resistance.

  • Check: Is ribM integrated into the genome or on a plasmid? If on a plasmid, plasmid loss might occur.

  • Fix: Ensure constitutive expression of ribM. In S. davawensis, resistance is naturally timed with production (stationary phase), but in engineered hosts, resistance must be active before induction.

Q: Can I use ribU instead of ribM?

A: No. ribU (common in Listeria or B. subtilis) is an importer . Overexpressing ribU will pump Roseoflavin back into the cell, increasing toxicity. You must use S. davawensis ribM (or ribM from C. glutamicum), which functions as an exporter under accumulation conditions.

References
  • RibM Transporter Function: Hemberger, S., et al. (2011).[1][4][9] "RibM from Streptomyces davawensis is a riboflavin/roseoflavin transporter and may be useful for the optimization of riboflavin production strains."[1][3][4][9] BMC Biotechnology.[4][9]

  • RosB Mechanism: Konjik, V., et al. (2017).[10] "RosB from Streptomyces davawensis is the key enzyme of roseoflavin biosynthesis."[8][10] Angewandte Chemie International Edition.

  • FMN Riboswitch Resistance: Pedrolli, D. B., et al. (2012).[11] "A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers roseoflavin resistance to Streptomyces davawensis."[10] Nucleic Acids Research.[9][10]

  • Metabolic Engineering: Acevedo-Rocha, C. G., et al. (2019). "Metabolic engineering of roseoflavin-overproducing microorganisms." Microbial Biotechnology.

  • Riboflavin Biosynthesis Overview: Bacher, A., et al. (2000). "Biosynthesis of riboflavin." Vitamins & Hormones.

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of 8-Amino-Benzo[g]pteridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural characterization of 8-amino-benzo[g]pteridine derivatives (analogs of isoalloxazine/flavin). These nitrogen-rich heterocyclic systems present unique challenges: poor solubility , strong π-π stacking aggregation , and prototropic tautomerism (alloxazine vs. isoalloxazine).

While X-ray crystallography remains the definitive method for solid-state determination, this guide establishes High-Field 2D NMR as the superior, high-throughput method for solution-state analysis, particularly for differentiating regioisomers (e.g., 8-amino vs. 7-amino) without the prerequisite of single-crystal growth.

Part 1: Strategic Framework & Challenges

The Core Challenge: Tautomerism & Regioisomerism

The benzo[g]pteridine core can exist in two primary tautomeric forms. The 8-amino substituent further complicates this by introducing an electron-donating group (EDG) that alters the electronic density of the benzene ring (Ring C), affecting the acidity of the N-H protons.

  • Alloxazine Form (1H): Hydrogen at N1.[1][2]

  • Isoalloxazine Form (10H): Hydrogen (or substituent) at N10.[2] Note: This is the bioactive flavin core.

Solubility & Aggregation

Benzo[g]pteridines are notorious for low solubility in standard organic solvents (CDCl₃). Furthermore, in polar protic solvents (MeOH, H₂O), they form vertical stacks via π-π interactions, causing concentration-dependent upfield shifts (shielding) that obscure data.

Critical Protocol:

  • Primary Solvent: DMSO-d₆ (Disrupts H-bonds, moderate solubility).

  • Secondary Solvent: TFA-d₁ (Trifluoroacetic acid-d₁). Used for highly insoluble derivatives. Warning: Protonates ring nitrogens, causing significant downfield shifts.

Part 2: Comparative Analysis of Methods

FeatureHigh-Field 2D NMR (600+ MHz) X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Connectivity, Tautomer State (Solution), DynamicsAbsolute 3D Structure, Tautomer State (Solid)Molecular Formula, Fragmentation Pattern
Sample State Solution (DMSO-d₆/TFA-d₁)Solid Single CrystalGas Phase / Solution
Regioisomer ID Excellent (via HMBC/NOESY)Definitive Poor (Fragments often identical)
Throughput High (1-4 hours)Low (Days to Weeks)Very High (Minutes)
Limit of Detection ~1 mgCrystal Size Dependent< 1 µg
Critical Weakness Aggregation broadens signals; requires solubilityRequires diffraction-quality crystalCannot distinguish N1 vs N10 tautomers easily
Expert Insight: Why NMR Wins for Drug Development

While X-ray is the "platinum standard," it is a static snapshot. NMR provides dynamic solution-state information which is more relevant to biological assays. For 8-amino derivatives, determining whether the amine protons are involved in intramolecular H-bonding (visible in NMR via chemical shift and exchange rates) is crucial for predicting binding affinity.

Part 3: Experimental Protocol (Self-Validating System)

Sample Preparation
  • Mass: Weigh 3–5 mg of the derivative.

  • Solvent: Add 0.6 mL DMSO-d₆ .

  • Dissolution: Sonicate for 5 minutes. If suspension persists, heat gently to 40°C.

    • Contingency: If insoluble, evaporate and switch to TFA-d₁ .

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors due to glass imperfections.

Acquisition Workflow

Run the following experiments in this specific order to build a self-validating dataset:

  • ¹H NMR (1D): 64 scans. Optimize SW (Spectral Width) to 15 ppm to catch downfield NH protons.

  • ¹³C {¹H} NMR (1D): 1024+ scans. Essential for observing quaternary carbons (C4a, C5a, C9a, C10a).

  • ¹H-¹³C HSQC (Multiplicity-Edited): Distinguishes CH/CH₃ (positive) from CH₂ (negative).

  • ¹H-¹³C HMBC (Long Range): The Critical Experiment. Set long-range coupling delay to 60-80 ms (optimized for ~8 Hz coupling).

  • ¹H-¹⁵N HMBC: Mandatory for Pteridines. Correlates protons to the "invisible" nitrogens (N1, N3, N5, N10).

Part 4: Structural Elucidation Logic

Visualization of the Decision Tree

The following diagram illustrates the logical flow for confirming the 8-amino structure and distinguishing it from the 7-amino isomer.

ElucidationWorkflow Start Unknown Pteridine Derivative Solubility Solubility Check: DMSO-d6 vs TFA-d1 Start->Solubility H1_NMR 1H NMR Screening: Identify Singlets vs Doublets Solubility->H1_NMR HSQC HSQC: Assign Protonated Carbons H1_NMR->HSQC HMBC_Core HMBC (1H-13C): Connect Ring Systems HSQC->HMBC_Core N15_HMBC 1H-15N HMBC: Assign N1, N5, N10 HMBC_Core->N15_HMBC Decision Regioisomer Check: 8-Amino vs 7-Amino N15_HMBC->Decision Result8 Confirmed: 8-Amino-Benzo[g]pteridine Decision->Result8 H9 correlates to C9a H6 correlates to C5a Result7 Confirmed: 7-Amino-Benzo[g]pteridine Decision->Result7 H8 correlates to C9a H5 correlates to C4a

Caption: Logical workflow for distinguishing regioisomers using heteronuclear correlation.

Key Diagnostic Signals (Data Table)

The following shifts are representative for 8-amino-benzo[g]pteridine in DMSO-d₆.

PositionAtom TypeApprox Shift (δ ppm)MultiplicityHMBC Correlations (Diagnostic)
N1-H Amide Proton11.5 - 12.0Broad SingletC2, C10a, C4a
C2 Carbonyl150.0 - 152.0QuaternaryH1
C4 Carbonyl160.0 - 162.0QuaternaryH1 (weak)
H6 Aromatic CH7.6 - 7.9Singlet/DoubletC5a , C8, C9a
H7 Aromatic CH7.2 - 7.5Doublet (ortho)C9, C5a
C8 Aromatic C-N153.0 - 155.0QuaternaryH6, H7, H9
H9 Aromatic CH6.8 - 7.1Singlet/DoubletC9a , C7, C10a
8-NH₂ Amine6.5 - 7.5Broad SingletC8, C7, C9
The "Smoking Gun": HMBC Analysis

To prove the amino group is at position 8 (and not 7):

  • Identify H9: Look for the proton most shielded (upfield) due to the ortho-amino effect and proximity to N10.

  • Trace H9 -> C9a: In the HMBC spectrum, H9 should show a strong 3-bond coupling to the bridgehead carbon C9a .

  • Differentiation: If the amine were at position 7, the isolated proton would be H6 or H9 depending on substitution, but the coupling patterns to the bridgehead nitrogens (via 15N-HMBC) would shift. Specifically, H9 couples to N10 , whereas H6 couples to N5 .

HMBC_Logic H9 H9 C9a C9a (Bridge) H9->C9a 3J (Strong) N10 N10 H9->N10 3J (15N HMBC) H6 H6 C5a C5a (Bridge) H6->C5a 3J (Strong) N5 N5 H6->N5 3J (15N HMBC)

Caption: Diagnostic HMBC correlations. H9-C9a and H6-C5a connectivity confirms the orientation of the benzene ring.

References

  • Smalley, A. et al. (2022).[2] 1H-Benzo[g]pteridine-2,4-dione: Confirmation of the Alloxazine Tautomer in the Solid State.[1][2] Crystal Growth & Design.[1][2] Link

  • Walla, P. et al. (2023). Structural characterization of alloxazine and substituted isoalloxazines: NMR and X-ray crystallography. Arkivoc.[3] Link

  • BenchChem. (2025).[4] Confirming the Structure of Synthesized Pteridine Derivatives: A Spectroscopic Comparison Guide.Link

  • Antunes, A. et al. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures.[4][5] European Journal of Organic Chemistry. Link

  • Strohmeier, G. (2024). HMBC vs. H2BC: Optimizing Long-Range Correlations in Nitrogen Heterocycles. University of Ottawa NMR Facility Blog. Link

Sources

The Application Scientist's Guide: Binding Affinity and Functional Divergence of FMN vs. 8-Amino-FMN

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams and structural biologists through the nuances of cofactor engineering. When evaluating flavin mononucleotide (FMN) against its synthetic and naturally occurring analog, 8-amino-FMN , we are not merely looking at a simple functional group swap. We are examining a profound shift in electronic properties that decouples binding affinity from thermodynamic enzyme activation.

This guide objectively compares the binding mechanics, thermodynamic consequences, and experimental validation protocols for FMN and 8-amino-FMN, providing actionable insights for researchers engineering flavoproteins or targeting riboswitches.

The Mechanistic Paradox: Steric Compatibility vs. Thermodynamic Disruption

The substitution of the C8-methyl group on the native FMN isoalloxazine ring with an electron-donating amino group (-NH₂) creates a fascinating biochemical paradox: it preserves structural binding affinity while completely rewiring the cofactor's redox potential.

Cytochrome P450 BM-3: A Case Study in Affinity

In the FMN-binding domain of Cytochrome P450 BM-3, native FMN binds with a highly specific dissociation constant (


) of approximately 31 nM. When the apoprotein is reconstituted with 8-amino-FMN, the analog binds efficiently with only minor variations in affinity [1].

The Causality: The apoprotein's binding pocket recognizes the ribityl phosphate tail and the general planar geometry of the isoalloxazine ring. The C8-amino group is sterically similar enough to the native C8-methyl group that it does not induce steric clashes.

However, despite this near-identical binding affinity, the 8-amino-FMN-substituted domain exhibits 0% palmitic acid hydroxylase activity and only 30% of native cytochrome c reductase activity [1]. Why? The electron-donating nature of the amino group significantly lowers the redox potential of the flavin. Reductive titrations reveal that 8-amino-FMN cannot produce a stable one-electron-reduced semiquinone species. The binding is successful, but the thermodynamic bridge required for electron transfer is destroyed.

Riboswitch Targeting and Roseoflavin Biosynthesis

In nature, 8-amino-FMN is a critical intermediate in the biosynthesis of roseoflavin , a potent antibiotic produced by Streptomyces davawensis. The conversion of FMN to 8-amino-FMN (via an 8-formyl-FMN intermediate) is catalyzed by AFMN synthase [2]. These analogs act as antivitamins by binding to the FMN riboswitch with high affinity, falsely signaling an abundance of FMN and repressing native riboflavin biosynthesis [2].

Biosynthesis FMN FMN (Native Cofactor) Formyl 8-formyl-FMN (Intermediate) FMN->Formyl AFMN Synthase (Oxidation) Riboswitch FMN Riboswitch (Gene Repression) FMN->Riboswitch Native Regulation Amino 8-amino-FMN (Target Analog) Formyl->Amino Glutamate (Transamination) Roseo Roseoflavin (Antibiotic) Amino->Roseo N,N-dimethylation Roseo->Riboswitch High-Affinity Binding

Fig 1. Biosynthetic cascade of 8-amino-FMN and its role in FMN riboswitch regulation.

Spectral Tuning in Fluorescent Proteins (FbFPs)

Beyond redox enzymes, substituting FMN with 8-amino-FMN in engineered flavin-binding fluorescent proteins (like iLOV) induces a massive red-shift in emission bands by up to 100 nm [3]. The altered HOMO-LUMO gap caused by the C8 substitution pushes the emission into the "transparent" window of mammalian tissues (~600 nm), making 8-amino-FMN a highly valuable tool for deep-tissue in vivo imaging [3].

Quantitative Data Presentation

The following table synthesizes the comparative performance of FMN and 8-amino-FMN across key biochemical parameters.

ParameterNative FMN8-amino-FMNMechanistic Causality
C8 Substituent Methyl (-CH₃)Amino (-NH₂)Alters the electron density and HOMO-LUMO gap of the isoalloxazine ring.
Binding Affinity (

)
~31 nM (P450 BM-3)Comparable to native FMNSteric similarity allows efficient integration into the hydrophobic pocket.
Redox Stability Stable anionic semiquinoneNo stable 1

reduced species
Lowered redox potential disrupts the stabilization of the semiquinone state.
Enzyme Activity 100% (Hydroxylase)0% (Hydroxylase)Thermodynamic barrier prevents electron transfer to the heme domain.
Fluorescence Emission ~500 nm (iLOV FbFPs)~600 nm (Red-shifted)Electron donation from the amino group narrows the excitation/emission energy gap.

Self-Validating Experimental Methodology

To objectively compare the binding affinity of these cofactors, researchers must utilize a self-validating system. Fluorescence quenching is the gold standard here.

Why use fluorescence quenching over Isothermal Titration Calorimetry (ITC)? Flavin cofactors are inherently fluorescent, but their quantum yield drops dramatically upon entering the hydrophobic, aromatic-rich environment of a protein binding pocket. This provides a direct, label-free, and highly sensitive optical readout of the bound fraction, which is critical when dealing with low-nanomolar dissociation constants where ITC signal-to-noise ratios often degrade.

Protocol: Apoprotein Reconstitution and Determination

Step 1: Apoprotein Generation via TCA Precipitation

  • Chill the purified holoprotein (e.g., P450 BM-3 FMN domain) to 4°C.

  • Slowly add 5% Trichloroacetic acid (TCA) while stirring.

    • Causality: The low pH transiently unfolds the apoprotein, protonating the hydrogen-bond network that anchors the ribityl phosphate, thereby releasing the native FMN.

  • Centrifuge to pellet the precipitated apoprotein; discard the yellow supernatant (free FMN).

  • Resuspend the pellet in a neutral buffer (pH 7.4) containing 20% glycerol and dialyze immediately.

    • Causality: Rapid neutralization is mandatory to refold the apoprotein into a binding-competent state before irreversible aggregation occurs.

Step 2: Flavin Titration & Fluorescence Quenching

  • Prepare a 1 µM solution of the refolded apoprotein in a quartz cuvette.

  • Excite the sample at the isosbestic point of the flavin (typically ~450 nm for FMN, adjust based on the shifted absorbance of 8-amino-FMN).

  • Titrate in strictly quantified aliquots of 8-amino-FMN (from 1 nM to 500 nM).

  • Record the emission spectra (typically 500–600 nm).

    • Causality: As 8-amino-FMN binds to the apoprotein, local quenching by active-site residues (e.g., Tryptophan/Tyrosine) will cause a measurable decrease in fluorescence intensity relative to a buffer-only control.

Step 3: Data Analysis

  • Plot the change in fluorescence (

    
    ) against the concentration of added flavin.
    
  • Fit the data to a quadratic binding equation to extract the

    
    . A multistep binding process may be observed, yielding an initial 
    
    
    
    value (e.g.,
    
    
    for native FMN).

Protocol Step1 Step 1 TCA Precipitation of Holoprotein Step2 Step 2 Apoprotein Isolation & Refolding Step1->Step2 Step3 Step 3 Flavin Titration (FMN / 8-amino-FMN) Step2->Step3 Step4 Step 4 Fluorescence Quenching (Kd) Step3->Step4

Fig 2. Self-validating workflow for determining flavin-apoprotein binding affinity.

References

  • The FMN-Binding Domain of Cytochrome P450BM-3: Resolution, Reconstitution, and Flavin Analogue Substitution Biochemistry - ACS Publications (2000). 1

  • A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during Roseoflavin Biosynthesis Journal of the American Chemical Society - ACS Publications (2016). 2

  • Alternative Strategy for Spectral Tuning of Flavin-Binding Fluorescent Proteins The Journal of Physical Chemistry B - ACS Publications (2023). 3

Sources

Mass Spectrometry Fragmentation Patterns of 8-Aminoflavins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

8-Aminoflavins, including 8-demethyl-8-aminoriboflavin (aminoriboflavin) and its dimethylated derivative roseoflavin, represent a critical class of antimicrobial riboflavin analogs. Because these compounds act as competitive inhibitors of riboflavin-dependent pathways, their precise identification and quantification are paramount in antibiotic drug development and metabolic engineering.

This guide provides an in-depth, objective comparison of mass spectrometry (MS) methodologies used to profile 8-aminoflavins, detailing the causality behind their unique fragmentation patterns and establishing self-validating analytical protocols.

The Causality of Flavin Fragmentation

To accurately profile 8-aminoflavins, one must understand the structural mechanics of the isoalloxazine ring during ionization and collision-induced dissociation (CID).

In positive electrospray ionization (ESI+), the nitrogen-rich tricyclic isoalloxazine core acts as a strong proton acceptor, yielding highly stable [M+H]⁺ precursor ions . When subjected to CID, the fragmentation is not random; it is governed by the relative bond dissociation energies within the molecule. The most labile site is the C1'-N10 bond connecting the ribityl side chain to the isoalloxazine ring.

Cleavage at this site results in the neutral loss of the ribityl moiety (a 134 Da loss, or sequential water losses leading to a 4-hydroxylated 5-carbon chain fragment at m/z 135)[1]. The remaining charge is stabilized by the extensive conjugation of the isoalloxazine ring, producing a lumichrome derivative. The exact m/z of this product ion is dictated by the specific substitution at the C8 position:

  • Riboflavin (Methyl group): Yields lumichrome (m/z 243)[1].

  • Aminoriboflavin (Amino group): Yields aminolumichrome (m/z 244)[1].

  • Roseoflavin (Dimethylamino group): Yields dimethylaminolumichrome (m/z 272)[1].

Fragmentation cluster_RoF Roseoflavin (RoF) cluster_AF 8-Aminoriboflavin (AF) P1 Precursor [M+H]+ m/z 406 F1 Dimethylaminolumichrome m/z 272 P1->F1 CID (Quantifier) L1 Neutral Loss Ribityl Chain (-134 Da) P1->L1 Cleavage P2 Precursor[M+H]+ m/z 378 F2 Aminolumichrome m/z 244 P2->F2 CID (Quantifier) L2 Neutral Loss Ribityl Chain (-134 Da) P2->L2 Cleavage

Figure 1: CID fragmentation logic of 8-aminoflavins showing ribityl chain cleavage.

Quantitative MS/MS Data Comparison

When establishing Multiple Reaction Monitoring (MRM) methods, selecting the correct quantifier and qualifier ions ensures high specificity. The table below summarizes the experimentally validated fragmentation data for native riboflavin versus its 8-amino analogs based on recent biosynthetic studies[1][2].

CompoundPrecursor Ion[M+H]⁺Quantifier Ion (Cleavage)Qualifier Ion (Secondary)Typical CID Energy
Riboflavin m/z 377.1m/z 243.1 (Lumichrome)m/z 171.125 - 30 eV
8-Aminoriboflavin m/z 378.1m/z 244.1 (Aminolumichrome)m/z 172.825 - 30 eV
Roseoflavin m/z 406.2m/z 272.1 (Dimethylaminolumichrome)m/z 174.125 - 30 eV

Methodology Comparison: ESI-QqQ vs. HR-Q-TOF

Choosing the right mass analyzer dictates the success of the experiment. Here is an objective comparison of the two primary alternatives used in flavin research:

FeatureTriple Quadrupole (ESI-QqQ)High-Resolution Q-TOF (HR-Q-TOF)
Primary Utility High-throughput quantification in complex matrices (e.g., fermentation broths).Structural elucidation and identification of novel flavin analogs or metabolites.
Sensitivity Superior (Sub-ng/mL range). Excellent signal-to-noise ratio due to targeted MRM filtering.Moderate to High (ng/mL range). Trades absolute sensitivity for mass resolution.
Mass Accuracy Unit mass resolution (~0.7 Da FWHM).High mass accuracy (< 5 ppm error).
Self-Validation Relies on strict Quantifier/Qualifier ion ratios.Relies on exact mass isotopic pattern matching.
Verdict Best for pharmacokinetic tracking & yield optimization of known 8-aminoflavins[2].Best for discovery phases and verifying the elemental composition of unknown fragments[1].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating an isotope-labeled internal standard (IS) prior to extraction, the workflow automatically corrects for matrix suppression and extraction losses, ensuring that the final quantified data is absolute and reproducible.

Step 1: Sample Extraction & Spiking
  • Aliquot 100 µL of bacterial/yeast culture supernatant or plasma.

  • Self-Validation Step: Spike the sample with 10 µL of ¹³C,¹⁵N-Riboflavin internal standard (1 µg/mL). This ensures any downstream ion suppression affects both the analyte and the IS equally.

  • Add 400 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins and extract flavins.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an amber LC vial (flavins are highly photosensitive; shielding them from light prevents artifactual degradation).

Step 2: Chromatographic Separation
  • Column: Use a C18 Reversed-Phase column (e.g., 100 × 4 mm, 5 µm particle size)[2].

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate (buffers the pH and provides protons for ESI+).

  • Mobile Phase B: Methanol with 0.1% formic acid[2].

  • Gradient: Run a linear gradient from 15% B to 100% B over 10 minutes at a flow rate of 1.0 mL/min[2].

Step 3: ESI-MS/MS Acquisition
  • Operate the ESI source in Positive Ion Mode .

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Program the MRM transitions (e.g., m/z 406.2 → 272.1 for Roseoflavin) with a dwell time of 50 ms per transition[2].

Step 4: Data Validation
  • Calculate the ratio of the quantifier peak area to the qualifier peak area.

  • Self-Validation Step: If the ratio in the biological sample deviates by more than ±15% from the pure analytical standard, flag the sample for co-eluting isobaric interference.

Workflow A 1. Extraction & Spiking (IS) B 2. RP-HPLC Separation A->B C 3. ESI(+) Ionization B->C D 4. Q1 Selection (m/z 378 / 406) C->D E 5. CID Fragmentation D->E F 6. Q3 Detection (MRM Transitions) E->F

Figure 2: Standardized LC-MS/MS analytical workflow for 8-aminoflavin profiling.

References

  • Dmytruk, K. V., Ruchala, J., Fayura, L. R., et al. (2023). "Efficient production of bacterial antibiotics aminoriboflavin and roseoflavin in eukaryotic microorganisms, yeasts." Microbial Cell Factories, 22(132). Available at:[Link]

  • Liunardo, J. J., et al. (2024). "Isolation, characterisation and description of the roseoflavin producer Streptomyces berlinensis sp. nov." Environmental Microbiology Reports, 16(2), e13266. Available at:[Link]

Sources

Objective Comparison Guide: Inhibitory Potency of 8-Aminoriboflavin vs. Roseoflavin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of antimicrobial and antimalarial resistance necessitates the development of novel therapeutics that target unexploited metabolic pathways. Riboflavin (Vitamin B2) is an essential nutrient required for the biosynthesis of the redox cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).

Two naturally occurring riboflavin analogs produced by the bacterium Streptomyces davawensis—roseoflavin (RoF) and its biosynthetic intermediate 8-demethyl-8-aminoriboflavin (8AF) —have emerged as potent antimetabolites 1. By masquerading as native riboflavin, these compounds infiltrate pathogenic cells, undergo enzymatic activation, and systematically dismantle flavin-dependent metabolism. This guide provides an objective, data-driven comparison of their inhibitory potency, pharmacological selectivity, and experimental validation methodologies.

Mechanistic Causality: How Riboflavin Analogs Disrupt Metabolism

To understand the potency of RoF and 8AF, one must trace their intracellular metabolic trajectory. Neither compound is inherently toxic in its native state; they are prodrugs that hijack the pathogen's own enzymatic machinery to induce cell death 2.

  • Cellular Uptake: Both analogs enter the target cell via dedicated riboflavin transporters (e.g., Lmo1945 in Listeria monocytogenes) 2.

  • Metabolic Activation: Once inside, they are phosphorylated by the pathogen's flavokinase (RibF in bacteria, PfFK in Plasmodium falciparum) into the toxic mononucleotides RoFMN and 8AFMN 3. Subsequently, FAD synthetase adenylylates these intermediates into RoFAD and 8AFAD 2.

  • Downstream Disruption: The accumulation of these inactive cofactors competitively displaces native FMN and FAD from essential flavoenzymes. Furthermore, RoFMN acts as a potent agonist for FMN riboswitches (such as ribB or Rli96), triggering a negative feedback loop that shuts down endogenous riboflavin biosynthesis and import [[4]]().

MoA RoF Roseoflavin / 8-Aminoriboflavin Transporter Riboflavin Transporter RoF->Transporter Cellular Uptake Flavokinase Flavokinase (RibF / PfFK) Transporter->Flavokinase Intracellular Delivery RoFMN RoFMN / 8AFMN Flavokinase->RoFMN ATP-dependent Phosphorylation FADS FAD Synthetase RoFAD RoFAD / 8AFAD FADS->RoFAD ATP-dependent RoFMN->FADS Adenylylation Riboswitch FMN Riboswitch RoFMN->Riboswitch Represses Synthesis Enzymes Flavoenzyme Inhibition RoFMN->Enzymes Competitive Inhibition RoFAD->Enzymes Competitive Inhibition

Intracellular metabolism and mechanism of action of roseoflavin and 8-aminoriboflavin.

Pharmacological Selectivity & Host Toxicity Profile

While both compounds exhibit potent antimicrobial and antiplasmodial activity, 8-aminoriboflavin (8AF) possesses a distinct structural advantage regarding host toxicity.

In human cells, flavokinase successfully converts both RoF and 8AF into their respective mononucleotides. However, human FAD synthetase cannot accept 8AFMN as a substrate 4. Because ~90% of human flavoproteins rely on FAD rather than FMN, the inability of 8AF to be adenylylated into 8AFAD in human tissue restricts its off-target toxicity. Conversely, RoF is fully metabolized into RoFAD by human enzymes, narrowing its therapeutic window. This enzymatic incompatibility makes 8AF a superior scaffold for targeted drug development 4.

Quantitative Potency Comparison
Pharmacological ParameterRoseoflavin (RoF)8-Aminoriboflavin (8AF)
Origin Streptomyces davawensisStreptomyces davawensis (Intermediate)
Active Intracellular Metabolites RoFMN, RoFAD8AFMN, 8AFAD (in pathogens)
Primary Pathogen Targets FMN Riboswitches, FlavoenzymesFlavoenzymes, FMN Riboswitches
Human Enzyme Compatibility Metabolized by Human Flavokinase & FAD SynthetasePhosphorylated by Human Flavokinase; Rejected by Human FAD Synthetase
Host Toxicity Potential Higher (forms toxic FAD analogs in host)Lower (metabolic trapping stops at mononucleotide)
Antiplasmodial Efficacy (P. falciparum) Potent (in vitro & in vivo)Potent (in vitro cross-resistance observed)

Target Validation & Resistance Mechanisms

To validate the specific targets of these analogs, researchers utilize in vitro evolution to generate resistant strains. In Plasmodium falciparum, prolonged exposure to RoF resulted in a resistant parasite line harboring a specific missense mutation (T2015A ) in the putative flavokinase gene (PfFK), leading to an L672H amino acid exchange 3.

Causality of Resistance: The L672H mutation reduces the binding affinity of the parasite's flavokinase for RoF, increasing the IC50 by four-fold. Crucially, this mutant PfFK is completely incapable of phosphorylating 8AF, conferring direct cross-resistance to 8AF 3. This genetic evidence definitively proves that the inhibitory potency of both compounds is entirely dependent on their intracellular phosphorylation by flavokinase.

Self-Validating Experimental Protocols

To accurately assess the potency of RoF and 8AF, standard viability assays must be coupled with mechanistic validation. The following protocols form a self-validating system to ensure that observed cell death is due to on-target competitive inhibition rather than non-specific toxicity.

Workflow Step1 1. Culture Preparation (Riboflavin-controlled media) Step2 2. Compound Dosing (RoF vs 8AF gradient) Step1->Step2 Step3 3. Incubation (48-96 hours) Step2->Step3 Step4A 4A. Viability Assay (SYBR Green / OD600) Step3->Step4A Phenotypic Step4B 4B. Metabolite Extraction (Cold Cell Lysis) Step3->Step4B Mechanistic Step5A 5A. IC50 Calculation Step4A->Step5A Step5B 5B. HPLC/MS Analysis (Quantify Analogs) Step4B->Step5B

Standardized experimental workflow for evaluating phenotypic and mechanistic potency.

Protocol A: Riboflavin-Competition Viability Assay

Objective: Prove that RoF and 8AF act via competitive metabolic inhibition.

  • Media Preparation: Prepare two sets of culture media (e.g., RPMI for P. falciparum or BHI for L. monocytogenes): one strictly riboflavin-free, and one supplemented with high extracellular riboflavin (e.g., 5 μM) 1.

  • Compound Dosing: Seed cells and apply a serial dilution gradient of RoF and 8AF to both media sets.

  • Incubation & Readout: Incubate for 48–96 hours. Measure viability using SYBR Green I fluorescence (for parasites) or OD600 (for bacteria).

  • Causality Check: If the compounds are on-target antimetabolites, the IC50 values will shift significantly higher in the riboflavin-supplemented media. The excess native riboflavin outcompetes the analogs for flavokinase binding, rescuing the pathogen [[3]]().

Protocol B: Intracellular Flavin Quantification (HPLC)

Objective: Confirm the intracellular conversion of the prodrugs into toxic cofactors.

  • Cell Harvest: Grow cultures to the exponential phase in the presence of sub-lethal concentrations of RoF or 8AF (e.g., 100 μM) 2.

  • Cold Lysis: Rapidly harvest and wash cells in ice-cold PBS. Lyse cells using mechanical disruption (bead beating) in a cold, dark environment. Causality: Flavin metabolites are highly sensitive to light and enzymatic degradation; cold processing traps the metabolic state.

  • Deproteinization: Precipitate proteins using trichloroacetic acid (TCA) and centrifuge to isolate the soluble metabolite fraction.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column and a fluorescence detector. Quantify the ratios of native FMN/FAD to the newly formed RoFMN/RoFAD or 8AFMN/8AFAD. A successful antimetabolite will show a drastic reduction in native FMN/FAD pools concomitant with analog accumulation 2.

References

  • Roseoflavin, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity. Antimicrobial Agents and Chemotherapy / PMC (nih.gov).[Link]

  • Full article: The promise of endogenous and exogenous riboflavin in anti-infection. Taylor & Francis Online (tandfonline.com).[Link]

  • Mutation of the P. falciparum flavokinase confers resistance to roseoflavin and 8-aminoriboflavin. bioRxiv.[Link]

  • Uptake and Metabolism of Antibiotics Roseoflavin and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes. Journal of Bacteriology / PMC (nih.gov).[Link]

Sources

Technical Comparison: Redox Thermodynamics of Riboflavin vs. 8-Aminoriboflavin

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an in-depth technical analysis of the redox thermodynamics of Riboflavin (Vitamin B


) versus its 8-substituted analog, 8-Aminoriboflavin.

Executive Summary

The substitution of the C8-methyl group in Riboflavin (RF) with an amino group to form 8-Aminoriboflavin (8-AF) results in a profound negative shift in reduction potential (


). While Riboflavin (

) functions as an efficient electron carrier within the physiological window of NADH/NAD

(

), 8-Aminoriboflavin (

) is thermodynamically resistant to reduction by biological donors. This thermodynamic mismatch renders 8-AF a potent "dead-end" inhibitor (antivitamin), as it binds to flavoproteins but arrests the catalytic cycle by preventing electron acceptance.

Chemical & Electronic Basis of Potential Shift

The redox potential of the isoalloxazine ring is governed by the electronic density at the N1 and N5 positions. The C8 substituent exerts a direct mesomeric effect on the conjugated


-system.
The Hammett Correlation

The shift in potential correlates with the Hammett substituent constant (


) of the group at position 8.
  • Riboflavin (8-Methyl): The methyl group is a weak electron donor (

    
    ). It provides mild stabilization to the oxidized state but allows facile reduction.
    
  • 8-Aminoriboflavin (8-Amino): The amino group is a strong electron donor (

    
    ). The lone pair on the nitrogen donates electron density into the isoalloxazine ring (specifically increasing density at N1/N5).
    
  • Thermodynamic Consequence: The electron-rich oxidized form of 8-AF is significantly more stable and resists accepting additional electrons (reduction). This lowers the midpoint potential (

    
    ), making the molecule a stronger reductant but a terrible oxidant.
    
Comparative Data Table

All potentials reported vs. Standard Hydrogen Electrode (SHE) at pH 7.0, 25°C.

ParameterRiboflavin (RF)8-Aminoriboflavin (8-AF)Shift (

)
Midpoint Potential (

)
-208 mV ~ -360 mV -152 mV
Spectral

450 nm (Yellow)~470-480 nm (Orange/Red)Red Shift (+25 nm)
Electronic Character Weak Donor (-CH

)
Strong Donor (-NH

)
Increased e

density
NADH Reducibility Yes (

)
No (

)
Kinetic/Thermo Block
Biological Role Cofactor (FMN/FAD)Antimetabolite / InhibitorCompetitive Binding

Biological Implications: The "Thermodynamic Trap"

The drastic negative shift places 8-AF outside the standard biological redox window.

Mechanism of Inhibition

In a typical flavoprotein reductase (e.g., Glutathione Reductase), electrons flow from NADH (


) to FAD  (

).

  • With Riboflavin:

    
    . The reaction is exergonic (
    
    
    
    ).
  • With 8-Aminoriboflavin:

    
    . The reaction is endergonic (
    
    
    
    ).

The enzyme binds 8-AF (often with high affinity due to structural similarity), but the hydride transfer from NADH is thermodynamically unfavorable. The enzyme stalls in the oxidized state.

Pathway Visualization

RedoxBlock cluster_legend Thermodynamic Flow NADH NADH (E° = -320 mV) RF_Ox Riboflavin (Ox) (E° = -208 mV) NADH->RF_Ox e- Transfer (Favored) AF_Ox 8-Amino-RF (Ox) (E° = -360 mV) NADH->AF_Ox e- Transfer (Blocked) RF_Red Riboflavin (Red) RF_Ox->RF_Red Catalysis Proceeds AF_Red 8-Amino-RF (Red) AF_Ox->AF_Red Reaction Stalled Green = Exergonic Green = Exergonic Red = Endergonic Red = Endergonic Green = Exergonic->Red = Endergonic

Figure 1: Thermodynamic gating of electron transfer. 8-Aminoriboflavin creates a high-energy barrier that NADH cannot overcome, effectively locking the enzyme in an inactive state.

Experimental Protocols for Validation

To validate these potentials in a drug development context, two complementary methods are recommended: Cyclic Voltammetry (CV) for direct measurement and Xanthine/Xanthine Oxidase Titration for equilibrium determination.

Protocol A: Cyclic Voltammetry (Direct Measurement)

This method determines the midpoint potential (


) by sweeping voltage across the sample.

Materials:

  • Potentiostat (e.g., BioLogic or CH Instruments).

  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Reference Electrode: Ag/AgCl (3M KCl). Note: Convert results to SHE by adding +210 mV.

  • Counter Electrode: Platinum wire.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (degassed with Argon).

Workflow:

  • Preparation: Dissolve 8-AF to 0.5 mM in buffer. Note: 8-AF has lower solubility than RF; mild heating or <1% DMSO may be required.

  • Degassing: Purge solution with Argon for 15 minutes to remove O

    
     (which interferes with reduction peaks).
    
  • Scan: Perform CV scan from 0.0 V to -0.8 V vs Ag/AgCl.

  • Rate Variation: Run scans at 20, 50, 100, and 200 mV/s to confirm diffusion control.

  • Analysis: Identify cathodic (

    
    ) and anodic (
    
    
    
    ) peaks.
    
    
    Expect
    
    
    for 8-AF to appear ~150 mV more negative than the RF control.
Protocol B: Xanthine/Xanthine Oxidase Dye-Coupled Titration

This "gold standard" biochemical method ensures the flavin is in thermodynamic equilibrium with a reference dye, eliminating kinetic artifacts from electrode surfaces.

Materials:

  • Anaerobic cuvette (gas-tight).

  • Xanthine Oxidase (catalyst).[1]

  • Xanthine (electron source).

  • Reference Dye: Benzyl Viologen (

    
    ) or Methyl Viologen (
    
    
    
    ). Note: Standard dyes like Indigo Carmine (-125 mV) are too positive for 8-AF.

Workflow:

  • Mix: In the anaerobic cuvette, mix 20

    
    M 8-AF and 20 
    
    
    
    M Reference Dye in pH 7.0 buffer.
  • Anaerobiosis: Cycle vacuum/Argon 5 times.

  • Initiation: Tip in catalytic Xanthine Oxidase/Xanthine mixture from the side arm.

  • Recording: Monitor Absorbance at two wavelengths:

    • 
       (Dye max, e.g., 600 nm for Viologen).
      
    • 
       (Flavin max, ~470 nm for 8-AF).
      
  • Calculation: As reduction proceeds slowly, plot

    
     vs. 
    
    
    
    .
    • The y-intercept gives

      
      .
      
    • 
      .
      
Experimental Workflow Diagram

ExpWorkflow cluster_CV Method A: Cyclic Voltammetry cluster_Titration Method B: Equilibrium Titration Start Start: 8-AF Sample CV_Prep Dissolve in degassed Buffer (pH 7.0) Start->CV_Prep Tit_Mix Mix 8-AF + Benzyl Viologen (Anaerobic Cuvette) Start->Tit_Mix CV_Run Scan 0 to -0.8V (Glassy Carbon) CV_Prep->CV_Run CV_Data Calculate E(1/2) from Peak Separation CV_Run->CV_Data Result Validated Redox Potential (~ -360 mV) CV_Data->Result Tit_Rxn Add Xanthine/XO (Slow Reduction) Tit_Mix->Tit_Rxn Tit_Data Nernst Plot Analysis (Log Ratio vs Log Ratio) Tit_Rxn->Tit_Data Tit_Data->Result

Figure 2: Dual-validation workflow for determining flavin redox potentials.

References

  • Hasford, J. J., & Rizzo, C. J. (1998). Linear Free Energy Substituent Effect on Flavin Redox Chemistry. Journal of the American Chemical Society.[2] Link

  • Walsh, C., et al. (1978).[3] Redox Studies on 8-Substituted Flavins. Biochemistry. (Demonstrates the Hammett correlation for 8-amino derivatives).

  • Jhulki, I., et al. (2016).[4] A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during Roseoflavin Biosynthesis. Journal of the American Chemical Society.[2] Link

  • Massey, V. (1991). The Chemical and Biological Versatility of Riboflavin. Biochemical Society Transactions.
  • Pedrolli, D. B., et al. (2013).[5] Riboflavin analogs as antiinfectives: occurrence, mode of action, metabolism and resistance. Current Pharmaceutical Design. Link

Sources

Cytotoxicity Evaluation of 8-Amino-10H-benzo[g]pteridine-2,4-dione (8-Aminoisoalloxazine)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development
Part 1: Executive Technical Summary

8-Amino-10H-benzo[g]pteridine-2,4-dione (often referred to as 8-Aminoisoalloxazine or the aglycone core of 8-Aminoriboflavin ) represents a critical divergence in flavin-based pharmacology. Unlike its naturally occurring analog Riboflavin (Vitamin B2) or the potent antibiotic Roseoflavin , this compound exhibits a unique cytotoxicity profile defined by metabolic selectivity .

While Roseoflavin (8-dimethylamino-isoalloxazine) is highly cytotoxic to both mammalian and bacterial cells due to its conversion into toxic cofactor analogs (RoFMN and RoFAD), the 8-amino derivative displays significantly reduced mammalian cytotoxicity. This is primarily because human Flavokinase (RFK) and FAD Synthetase (FADS) poorly metabolize the 8-amino variant, preventing its accumulation as a "false cofactor" in the human proteome.

This guide outlines the evaluation of this compound, emphasizing its potential as a selective antimicrobial scaffold or low-toxicity photosensitizer , and provides protocols to validate its safety profile against high-toxicity comparators.

Part 2: Comparative Performance Analysis

The following table contrasts 8-Aminoisoalloxazine with key alternatives used in cytotoxicity and mechanistic studies.

Table 1: Comparative Cytotoxicity & Mechanism Profile

Feature8-Amino-10H-benzo[g]pteridine-2,4-dione Roseoflavin (High-Tox Comparator)Riboflavin (Safety Control)Doxorubicin (Cytotoxic Control)
Primary Mechanism ROS Generation (Photo-induced) / Riboswitch Binding (Bacteria)Antimetabolite (False FMN/FAD cofactor)Native Cofactor (Precursor to FMN/FAD)DNA Intercalation / Topoisomerase II Inhibition
Mammalian Cytotoxicity (IC50) Low (>100 µM typical in non-irradiated cells)High (<10 µM)Non-Toxic (Nutrient)Very High (<1 µM)
Metabolic Activation Poor Substrate for human Flavokinase (RFK)High Substrate for human RFKNative Substrate N/A
Bacterial Activity High (Targeting FMN Riboswitch)High (Targeting FMN Riboswitch)None (Growth Factor)Moderate (Non-selective)
Key Risk Factor Phototoxicity (Light sensitivity)Systemic Toxicity (Off-target enzyme inhibition)NoneCardiotoxicity

Analyst Insight: When evaluating the 8-amino derivative, standard cytotoxicity assays (MTT/ATP) may yield "false negatives" if the compound is light-exposed, as flavins are potent photosensitizers. All handling must occur under amber light to distinguish intrinsic cytotoxicity from phototoxicity.

Part 3: Mechanistic Logic & Visualization

To understand the causality behind the experimental design, one must visualize the Metabolic Gatekeeper Mechanism . The safety of the 8-amino derivative hinges on its inability to be phosphorylated by human enzymes.

Diagram 1: The Metabolic Gatekeeper (Selectivity Mechanism)

FlavinMetabolism cluster_legend Legend Substrate Flavin Analog (Extracellular) Transport Membrane Transport (RFVT/RibU) Substrate->Transport Uptake RFK Flavokinase (RFK) (The Gatekeeper) Transport->RFK FMN_Analog Toxic FMN Analog (Accumulates) RFK->FMN_Analog Roseoflavin (Accepted) Excretion Excretion/No Effect RFK->Excretion 8-Amino-Isoalloxazine (Rejected/Poor Kinetics) FADS FAD Synthetase FMN_Analog->FADS FAD_Analog Toxic FAD Analog (Enzyme Inhibitor) FADS->FAD_Analog Inhibits Flavoenzymes key1 Red Arrow = Toxic Pathway key2 Green Arrow = Safe Pathway

Caption: Differential metabolism of flavin analogs. The 8-amino derivative is rejected by Flavokinase, preventing the formation of toxic cofactors.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively evaluate the cytotoxicity of 8-amino-10H-benzo[g]pteridine-2,4-dione, you must employ a multi-parametric approach that accounts for its redox properties.

Protocol A: Differential Cytotoxicity Screen (Mammalian vs. Bacterial)

Objective: To quantify the Selectivity Index (SI).

  • Cell Lines:

    • Mammalian: HepG2 (High metabolic activity) and HEK293 (Renal clearance model).

    • Bacterial: Bacillus subtilis (Riboflavin auxotroph or WT) as the sensitivity model.

  • Compound Preparation:

    • Dissolve 8-amino-isoalloxazine in DMSO (Stock: 10 mM).

    • Critical Step: Perform all dilutions in amber tubes to prevent photodegradation into lumichrome-like derivatives.

  • Mammalian Assay (CCK-8/MTT):

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with serial dilutions (0.1 µM to 500 µM) for 48 hours.

    • Control 1: Roseoflavin (Positive Toxicity Control).

    • Control 2: Riboflavin (Negative Control).

    • Readout: Absorbance at 450 nm.

    • Validation: If Riboflavin shows toxicity, check for endotoxin contamination or light exposure.

  • Bacterial Assay (Microdilution):

    • Inoculate B. subtilis in chemically defined medium (CDM) lacking riboflavin.

    • Treat with serial dilutions.

    • Readout: OD600 after 18 hours.

  • Calculation:

    • Target: An SI > 100 indicates high therapeutic potential.

Protocol B: ROS Phototoxicity Validation

Objective: To distinguish intrinsic chemical toxicity from photo-induced toxicity.

  • Setup: Prepare two identical 96-well plates with treated cells (as above).

  • Dark Plate: Incubate in total darkness (wrapped in foil).

  • Light Plate: Expose to Blue Light (450-470 nm, 10 J/cm²) for 15 minutes post-treatment.

  • ROS Detection:

    • Add DCFDA (2',7'-dichlorofluorescin diacetate) (20 µM) 4 hours post-treatment.

    • Measure fluorescence (Ex/Em: 485/535 nm).

  • Interpretation:

    • If Toxicity (Dark) ≈ Toxicity (Light) → Intrinsic Chemical Toxicity (Mechanism: Intercalation or Enzyme Inhibition).

    • If Toxicity (Light) >> Toxicity (Dark) → Phototoxicity (Mechanism: Singlet Oxygen generation).

Protocol C: Mitochondrial Respiration Stress Test (Seahorse Assay)

Objective: To verify lack of interference with the Electron Transport Chain (ETC).

  • Rationale: Flavins are integral to Complex I and II. Toxic analogs (like Roseoflavin) disrupt this.[1] 8-amino-isoalloxazine should not alter Oxygen Consumption Rate (OCR) if the "Gatekeeper" hypothesis holds.

  • Method:

    • Treat cells with EC50 concentration (derived from Protocol A) for 4 hours.

    • Inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A.

    • Success Criteria: The 8-amino treated group should show basal respiration and maximal respiration profiles identical to the Vehicle Control, whereas Roseoflavin will suppress maximal respiration.

Part 5: Workflow Visualization
Diagram 2: Experimental Decision Matrix

Workflow Start Start: 8-Amino-Isoalloxazine Evaluation Solubility Solubility Check (DMSO/PBS) Start->Solubility DarkTox Dark Cytotoxicity (HepG2 / HEK293) Solubility->DarkTox Decision1 IC50 < 10 µM? DarkTox->Decision1 PhotoTox Phototoxicity Assay (+ Blue Light) Decision1->PhotoTox No HighTox High Toxicity: Likely Impurity or Off-Target Effect Decision1->HighTox Yes Mechanism Mechanistic Check (Seahorse / ROS) PhotoTox->Mechanism LowTox Low Toxicity: Proceed to Bacterial Selectivity Screen Mechanism->LowTox No Mitochondrial Impairment

Caption: Step-by-step decision tree for validating the safety profile of the compound.

Part 6: References
  • Pedrolli, D. B., et al. (2015). The antibiotics roseoflavin and 8-demethyl-8-amino-riboflavin from Streptomyces davawensis are metabolized by human flavokinase and human FAD synthetase.[2]Journal of Biological Chemistry .[3] Link

    • Key Finding: Establishes that 8-amino-riboflavin is a poor substrate for human flavokinase, explaining its low cytotoxicity compared to Roseoflavin.

  • Langer, S., et al. (2013). Biophysical and structural characterization of the interaction of the antibiotic roseoflavin with the FMN riboswitch.RNA Biology . Link

    • Key Finding: Details the bacterial target mechanism (FMN riboswitch) which is absent in humans.

  • Mansjö, M., & Johansson, J. (2011).[4] The riboflavin analog roseoflavin targets the FMN riboswitch and blocks Listeria monocytogenes growth.[5]RNA .[1][6][7] Link

    • Key Finding: Comparative data on flavin analog uptake and toxicity in pathogens.

  • Edwards, A. M., et al. (1994). Flavin-mediated photochemistry: Photosensitization of microorganisms.Journal of Photochemistry and Photobiology B: Biology . Link

    • Key Finding: Describes the ROS generation mechanism of isoalloxazine derivatives under light exposure.

  • PubChem Compound Summary. (2025). 8-Amino-7-methyl-3-phenethyl-10H-benzo[g]pteridine-2,4-dione.[8]National Center for Biotechnology Information . Link

    • Key Finding: Chemical structure and physical property verification.

Sources

Safety Operating Guide

Operational Safety & Handling Monograph: 8-Amino-10H-benzo[g]pteridine-2,4-dione

[1]

Executive Safety Summary

Compound Identity: 8-Amino-10H-benzo[g]pteridine-2,4-dione (8-Amino-Isoalloxazine) Chemical Class: Benzo[g]pteridine / Flavin Analog Primary Hazards: Photosensitivity, Respiratory Irritation, Potential DNA Intercalation.[1]

This guide provides a definitive operational framework for handling 8-amino-10H-benzo[g]pteridine-2,4-dione . As a core structure of flavin derivatives (isoalloxazines), this compound exhibits significant redox activity and photosensitivity .[1][2] While often less acutely toxic than heavy metal reagents, its structural similarity to planar DNA intercalators and its capacity to generate reactive oxygen species (ROS) upon light exposure necessitates a Biosafety Level 2 (BSL-2) equivalent handling protocol in a chemical setting.[1]

Critical Operational Directive:

Strict Light Exclusion is Mandatory. Isoalloxazine derivatives undergo rapid photolytic degradation (typically to alloxazines or lumichrome analogs) under ambient light. All handling must occur under yellow light or in opaque containment.[1]

Risk Assessment & PPE Matrix

Hazard Characterization
  • Inhalation: High risk.[1][3][4][5][6] Fine particulates of planar heterocycles can lodge deeply in the lung and may possess intercalating properties.[1]

  • Dermal: Moderate risk.[1] Potential for staining and sensitization.[1][7][8]

  • Photochemical: High risk.[1] Exposure to UV/Blue light generates singlet oxygen (

    
    ), creating a chemical burn hazard and degrading the sample.[1]
    
Personal Protective Equipment (PPE) Selection

This matrix defines the required protection based on the scale of operation.[1]

Protection ZoneLow Scale (< 10 mg)Preparative Scale (> 10 mg)Rationale
Respiratory N95 / P2 RespiratorP100 / P3 Half-Mask or PAPRPrevents inhalation of bioactive dusts.[1] P100 is required for larger quantities due to potential potency.[1]
Dermal (Hands) Double Nitrile (0.11 mm)Double Nitrile (High Break-through) Standard nitrile provides adequate resistance.[1] Double gloving allows outer glove removal upon contamination.[1]
Ocular Safety Glasses w/ Side ShieldsChemical Goggles Goggles prevent dust entry; essential if working with fine powders outside an isolator.[1]
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Sleeves Disposable Tyvek prevents accumulation of dust on personal clothing.[1]
Engineering Chemical Fume HoodPowder Containment Hood (HEPA)HEPA filtration is critical to capture airborne particulates during weighing.[1]

Operational Protocol: Safe Handling Workflow

A. Weighing & Transfer (The "Dark Zone")

Objective: Transfer solid without dust generation or photolysis.[1]

  • Environment Prep:

    • Activate Yellow Safe Lights in the lab. If unavailable, wrap the fume hood sash in amber film or work in a darkened room.[1]

    • Verify Fume Hood/Biosafety Cabinet airflow (Face velocity: 0.5 m/s).[1]

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[1] Pteridines are often static-prone.[1]

  • Weighing Procedure:

    • Place a pre-tared amber vial inside the balance.[1]

    • Using a disposable anti-static spatula, transfer the solid.[1]

    • Technique: Do not pour.[1] Tap the spatula gently to dispense.[1]

    • Immediate Seal: Cap the amber vial immediately. Wrap the cap junction with Parafilm to prevent moisture ingress (hygroscopic potential).[1]

B. Solubilization Strategy

Objective: Create a stable stock solution. Isoalloxazines typically exhibit poor aqueous solubility.[1]

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1]

  • Secondary Solvent: 0.1 M NaOH or dilute Acetic Acid (depending on pH stability requirements).

  • Protocol:

    • Add solvent directly to the amber vial.[1]

    • Vortex for 30 seconds.

    • Sonicate: If suspension persists, sonicate in a water bath (protected from light) for 5 minutes. Note: Monitor temperature; heat can accelerate degradation.

C. Storage & Stability[1][6]
  • Temperature: -20°C (Long-term).

  • Atmosphere: Argon or Nitrogen flush recommended to prevent oxidative degradation.[1]

  • Container: Amber glass ONLY.

Visualized Handling Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing containment and light protection.

GStartStart: 8-Amino-Isoalloxazine HandlingCheckLight1. Check Lighting Environment(Is Yellow Light Active?)Start->CheckLightStopSTOP: Install Amber Filters/Dim LightsCheckLight->StopNoWeighing2. Weighing (Containment)Use HEPA Filtered HoodCheckLight->WeighingYesStop->CheckLightSolventSelect3. Solvent SelectionWeighing->SolventSelectDMSODMSO/DMF(Preferred for Stock)SolventSelect->DMSOHigh Conc. (>5mM)AqueousAqueous Buffer(Requires pH adjustment)SolventSelect->AqueousLow Conc. (<1mM)Dissolution4. DissolutionVortex + Sonicate (Dark)DMSO->DissolutionAqueous->DissolutionStorage5. Storage-20°C, Amber Vial, Argon FlushDissolution->Storage

Figure 1: Decision logic for the safe handling and solubilization of 8-amino-isoalloxazine derivatives.

Disposal & Emergency Procedures

Waste Management

Do not dispose of down the drain.[1][5] Isoalloxazines are biologically active heterocycles.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a "Hazardous Solid Waste" bag designated for incineration.[1]

  • Liquid Waste: Collect in a dedicated "Organic Solvent - High Hazard" carboy. Label clearly with "Contains Pteridine Derivatives - Photosensitizer" .[1]

  • Destruction: High-temperature incineration (>850°C) is the only validated method for complete destruction of the pteridine ring system.[1]

Accidental Release (Spill)[1][7][8]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95/P100 respirator.[1]

  • Contain: Cover spill with a paper towel dampened with Acetone (if solid) or absorbent pads (if liquid).[1]

  • Clean: Wipe the area 3 times with acetone, followed by soap and water.[1]

  • Verify: Use a UV lamp (365 nm) to check for residual fluorescence (yellow/green emission) to ensure complete cleanup.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372720, Alloxazine. Retrieved from [Link][1]

  • Müller, F. (1991). Chemistry and Biochemistry of Flavoenzymes.[1] CRC Press.[1] (Reference for photochemistry of isoalloxazines).

  • O'Neil, M.J.[1][9] (Ed.).[1][5][10] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] RSC Publishing.[1] (General handling of bioactive heterocycles).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.